molecular formula C7H4ClFO B1582058 3-Chloro-4-fluorobenzaldehyde CAS No. 34328-61-5

3-Chloro-4-fluorobenzaldehyde

Cat. No.: B1582058
CAS No.: 34328-61-5
M. Wt: 158.56 g/mol
InChI Key: GVORVQPNNSASDM-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO and its molecular weight is 158.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVORVQPNNSASDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344010
Record name 3-Chloro-4-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34328-61-5
Record name 3-Chloro-4-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34328-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorobenzaldehyde, a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, stemming from the dual halogen substitution, make it a versatile reagent for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. We will delve into its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic aldehyde where the benzene ring is substituted with a chlorine atom at position 3 and a fluorine atom at position 4 relative to the formyl group.[1] This substitution pattern critically influences the molecule's reactivity. The electron-withdrawing nature of both halogens and the aldehyde group activates the aromatic ring for certain reactions and modulates the reactivity of the carbonyl group.[1][2]

The compound typically appears as a white or colorless to light yellow solid or liquid, depending on its purity and the ambient temperature.[1][2][3] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 34328-61-5[2][4]
Molecular Formula C₇H₄ClFO[2][4]
Molecular Weight 158.56 g/mol [2][4][5]
Appearance White to light yellow powder, lump, or clear liquid[1][2]
Melting Point 24-30 °C[2][6][7]
Boiling Point 66-72 °C[2]
Density ~1.4 g/cm³[5][6]
Flash Point 113 °C (closed cup)[7][8]
Solubility Soluble in ethanol, DMF, THF; limited in water[5]
Purity (Typical) ≥97-99% (GC)[2][3][5][6]

Synthesis and Manufacturing Routes

The synthesis of this compound can be achieved through several pathways. A common industrial approach involves the halogen exchange of a corresponding dichloro-precursor or the direct chlorination of a fluoro-precursor.

Halogen Exchange Fluorination

One established method is the nucleophilic aromatic substitution (Halex reaction) of 3,4-dichlorobenzaldehyde with a fluoride source, such as spray-dried potassium fluoride. This reaction is typically performed at high temperatures in the presence of a phase-transfer catalyst.[9]

  • Rationale: The choice of a quaternary phosphonium or ammonium salt as a catalyst is critical. These catalysts enhance the solubility and reactivity of the fluoride salt in the organic phase, facilitating the displacement of the chlorine atom at the 4-position, which is activated by the para-aldehyde group. The reaction yields this compound with reported yields around 66%.[9]

G cluster_product Product SM 3,4-Dichlorobenzaldehyde Reagent1 Potassium Fluoride (KF) Product This compound SM->Product Catalyst Phase-Transfer Catalyst (e.g., Quaternary Phosphonium Salt) Reagent1->Product Solvent High-Boiling Solvent Catalyst->Product Temp Heat (e.g., 230 °C) Solvent->Product Temp->Product

Electrophilic Chlorination

An alternative strategy starts with 4-fluorobenzaldehyde. This route can involve a two-step process where 4-fluorobenzaldehyde is first converted to 4-fluorobenzoyl chloride, which is then chlorinated.[10][11]

  • Rationale: This multi-step process allows for controlled regioselective chlorination. The benzoyl chloride intermediate is subjected to electrophilic chlorination using a chlorinating agent in the presence of a chlorination catalyst. This directs the chlorine atom to the 3-position (meta to the acyl chloride group). The resulting 3-chloro-4-fluorobenzoyl chloride can then be reduced back to the target aldehyde.

Key Chemical Reactions and Synthetic Utility

The utility of this compound stems from the differential reactivity of its functional groups: the aldehyde, the C-Cl bond, and the C-F bond. This allows for a wide range of selective transformations.

Reactions at the Aldehyde Group

The formyl group is a versatile handle for chain extension and the introduction of new functionalities.

  • Wittig Reaction: This reagent readily undergoes Wittig olefination to form substituted styrenes. This is a foundational reaction for creating vinyl ethers, which can be subsequently hydrolyzed to produce homologous aldehydes like 3-(3-Chloro-4-fluorophenyl)propanal.[12] The primary byproduct of this reaction is triphenylphosphine oxide.[12]

  • Condensation Reactions: It can participate in aldol and Knoevenagel condensations. For example, reaction with malonic acid in the presence of pyridine and piperidine is a classic route to synthesize the corresponding cinnamic acid derivative.[13] It also reacts with β-ketonitriles and amines in multicomponent reactions to form α,β-unsaturated compounds.[14]

  • Reductive Amination: The aldehyde can be converted into various amines via reductive amination, a cornerstone of medicinal chemistry for installing amine-containing pharmacophores.

Protocol: Wittig-based Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal[12]
  • Ylide Generation: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a strong base such as potassium tert-butoxide (1.1 eq.). Stir the resulting orange-red ylide solution at 0 °C for 1 hour.

  • Wittig Reaction: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 7-12 hours. Monitor progress by TLC.

  • Work-up & Hydrolysis: Upon completion, quench the reaction with water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Dissolve the crude vinyl ether intermediate in a mixture of THF and 2N hydrochloric acid.

  • Purification: Stir the mixture at room temperature until the vinyl ether is consumed (monitor by TLC). Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. The crude propanal can be purified by flash column chromatography on silica gel.

G A 3-Chloro-4- fluorobenzaldehyde C 1-(3-Chloro-4-fluorophenyl) -2-methoxyethene (Vinyl Ether Intermediate) A->C B Phosphorus Ylide (from (MeOCH₂)PPh₃Cl + Base) B->C E 3-(3-Chloro-4-fluorophenyl) propanal C->E D Acidic Hydrolysis (e.g., HCl/THF/H₂O) D->E

Applications in Medicinal Chemistry and Drug Discovery

Halogenated aromatic compounds are privileged structures in drug design. The presence of chlorine and fluorine in this compound offers distinct advantages. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a vector for further modification.[15]

This compound is a key intermediate in the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs, analgesics, and anti-cancer agents.[2]

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The 3-chloro-4-fluoro phenyl motif can be found in scaffolds designed to target specific enzymes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[13]

  • Antimicrobial Agents: The benzaldehyde moiety can be used to synthesize Schiff bases, a class of compounds known to exhibit antimicrobial properties.[16]

  • Agrochemicals: Beyond pharmaceuticals, it serves as a precursor for herbicides and pesticides, where the specific halogenation pattern contributes to their biological activity.[1][2]

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aldehyde proton and the three aromatic protons, with coupling patterns consistent with the 1,2,4-substitution.[4][17]

  • Mass Spectrometry (MS): Techniques like GC-MS confirm the molecular weight (158.56 g/mol ) and provide fragmentation patterns that help in structural elucidation.[4]

  • Infrared (IR) Spectroscopy: IR analysis will show a strong characteristic carbonyl (C=O) stretch for the aldehyde group.[4]

  • Gas Chromatography (GC): GC is the primary method for assessing purity, typically showing ≥97-99% for commercial-grade material.[2][5]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential.

  • Hazards: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7][8][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[7][18] Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][7][18] The compound can be air and moisture sensitive.[5][18]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

References

An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a critical building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the ortho-chloro and para-fluoro substituents relative to the aldehyde moiety, impart distinct reactivity that is highly valued in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and materials science. By synthesizing technical data with mechanistic insights, this document serves as an essential resource for professionals leveraging this versatile intermediate in their research and development endeavors.

Physicochemical and Spectroscopic Profile

This compound is a compound whose physical state—a low-melting solid or liquid—depends on the ambient temperature.[1][2] Its dual halogen substitution is key to its utility in building complex molecular architectures.[1]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 34328-61-5[1][3]
Molecular Formula C₇H₄ClFO[1][4]
Molecular Weight 158.56 g/mol [1][3]
Appearance White to pale yellow crystalline powder or liquid[1][5]
Melting Point 24-30 °C[1][2][6]
Boiling Point 66-72 °C (at reduced pressure)[1][7]
Flash Point 113 °C (235.4 °F) - closed cup[2][3]
Density ~1.4 g/cm³[6]
Purity Typically ≥97-99% (by GC)[1][3][8]
IUPAC Name This compound[4]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Key spectral data are available from various public repositories and chemical suppliers.[4][9]

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, influenced by the electronic effects of the chloro, fluoro, and aldehyde groups.

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption peak for the carbonyl (C=O) group of the aldehyde.[4]

Synthesis and Manufacturing Pathways

The industrial production of this compound relies on robust and scalable chemical processes. Common strategies involve the halogenation of fluorobenzaldehyde precursors or the oxidation of corresponding toluenes.

A prevalent method involves the direct halogen exchange of a related dichlorobenzaldehyde. For instance, 3,4-dichlorobenzaldehyde can be converted to this compound via a nucleophilic aromatic substitution (Halex reaction) using a fluoride source like potassium fluoride.[10] This reaction often requires a high-boiling point solvent and a phase-transfer catalyst to facilitate the exchange.[10]

Another viable route is the oxidation of 3-chloro-4-fluorotoluene. This transformation leverages oxidizing agents like manganese dioxide (MnO₂) in the presence of sulfuric acid to convert the methyl group to an aldehyde.[11] This method is advantageous due to the availability of the starting materials.

Synthesis_Pathway cluster_halex Halex Reaction Pathway cluster_oxidation Oxidation Pathway 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Product_A This compound 3,4-Dichlorobenzaldehyde->Product_A Nucleophilic Aromatic Substitution KF Potassium Fluoride (KF) Phase-Transfer Catalyst 3-Chloro-4-fluorotoluene 3-Chloro-4-fluorotoluene Product_B This compound 3-Chloro-4-fluorotoluene->Product_B Selective Oxidation Oxidant Oxidizing Agent (e.g., MnO2/H2SO4)

Caption: Common synthetic routes to this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional components: the aldehyde group, the chlorine atom, and the fluorine atom.

  • The Aldehyde Group: As a classic electrophile, the aldehyde carbonyl is susceptible to nucleophilic attack. This facilitates a wide range of reactions including reductive aminations, Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases.[1][12] These reactions are fundamental for extending the carbon skeleton and introducing nitrogen-containing functional groups.

  • The Aromatic Ring: The benzene ring is activated towards certain reactions due to its substituents. The strong electron-withdrawing nature of both the aldehyde and the halogen atoms makes the ring electron-deficient. This electronic profile influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The chlorine and fluorine atoms serve as directing groups and can be displaced under specific reaction conditions.

Reactivity_Logic Molecule This compound Aldehyde Group Aromatic Ring Aldehyde_Reactions Key Reactions - Reductive Amination - Wittig Reaction - Knoevenagel Condensation - Schiff Base Formation Molecule:aldehyde->Aldehyde_Reactions Electrophilic Carbonyl Ring_Properties Electronic Effects - Electron-deficient (activated) - Halogens as leaving groups - Site for nucleophilic aromatic substitution Molecule:ring->Ring_Properties Inductive/Resonance Effects

Caption: Logical map of the key reactivity sites.

Applications in Drug Discovery and Materials Science

This compound is a cornerstone intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical sector.[1] Its structure is a key fragment in several active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Lapatinib

A prominent example of its application is in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[13][14] In the synthesis of Lapatinib, the aniline precursor, N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}amine, is often derived from precursors related to this compound. The specific substitution pattern provided by this aldehyde is crucial for the drug's ability to bind effectively to the kinase domains of the HER2/neu and epidermal growth factor receptors.[13][15] Various patented routes detail the multi-step synthesis where this structural motif is installed early in the process.[13][15][16]

Other Applications

Beyond oncology, this compound is utilized in the development of:

  • Agrochemicals: It serves as a building block for creating novel pesticides and herbicides.[1]

  • Materials Science: It is used in the formulation of specialized polymers and resins, contributing to enhanced thermal stability and chemical resistance.[1]

  • Fluorescent Probes: The unique electronic nature of the molecule makes it a candidate for incorporation into fluorescent probes for biological imaging applications.[1]

Experimental Protocol: A Representative Reaction

The following protocol details a typical Knoevenagel condensation, a common reaction involving this aldehyde, to illustrate its practical use in a laboratory setting.

Objective: Synthesis of (E)-2-cyano-3-(3-chloro-4-fluorophenyl)acrylamide.

Materials:

  • This compound (1.0 eq)

  • 2-Cyanoacetamide (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (as solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Addition of Reagents: Add 2-cyanoacetamide to the solution, followed by the catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a high-purity solid.

  • Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

Experimental_Workflow Start Dissolve Reactants (Aldehyde, Cyanoacetamide, Ethanol) Add_Catalyst Add Piperidine Catalyst Start->Add_Catalyst Heat_Reflux Heat to Reflux (2-4h) Monitor by TLC Add_Catalyst->Heat_Reflux Cool Cool to Room Temperature (Precipitation Occurs) Heat_Reflux->Cool Filter Vacuum Filtration Wash with Cold Ethanol Cool->Filter Purify Recrystallization (Optional) Filter->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize End Pure Product Characterize->End

Caption: Workflow for a Knoevenagel condensation reaction.

Safety, Handling, and Toxicology

This compound requires careful handling in a laboratory or industrial setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] If there is a risk of inhalation, use a respirator with a suitable cartridge (e.g., type ABEK).[2][3]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[2] The compound is noted to be air-sensitive, so storage under an inert atmosphere may be required for long-term stability.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Recommended storage temperatures are often between 2-8 °C.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

  • Toxicology: Detailed toxicological data is limited. As with any chemical, avoid unnecessary exposure. In case of contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[2]

Conclusion

This compound is a powerful and versatile intermediate whose value is firmly established in modern organic synthesis. Its unique substitution pattern provides a reactive handle for constructing complex molecular frameworks, most notably in the pharmaceutical industry for the development of life-saving drugs like Lapatinib. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to leverage its full potential in creating next-generation molecules and materials.

References

3-Chloro-4-fluorobenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde: A Cornerstone Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 34328-61-5), a critical aromatic aldehyde intermediate in the fields of pharmaceutical and materials science. We will delve into its core molecular structure, definitive molecular weight, and key physicochemical properties. The narrative explores the causality behind its synthetic utility, grounded in the electronic effects of its halogen substituents. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its analytical characterization, significant applications, and established protocols for safe handling and synthesis.

Introduction: The Strategic Importance of a Halogenated Benzaldehyde

This compound is a disubstituted aromatic aldehyde that has emerged as a strategically important building block in organic synthesis.[1] Its value is derived from the unique combination and positioning of three distinct functional groups on the benzene ring: an aldehyde, a chlorine atom, and a fluorine atom. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations.

The true synthetic prowess of this molecule, however, lies in the electronic properties imparted by the halogen substituents. The fluorine atom, being highly electronegative, and the chlorine atom both act as electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it a preferred substrate in complex molecular constructions.[1] Furthermore, the presence of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] Consequently, this compound is a sought-after intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, as well as agrochemicals and advanced materials.[1]

Molecular Identity and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. This compound is an organic compound with the molecular formula C₇H₄ClFO.[1][3]

Molecular Structure and Weight

The structure consists of a benzene ring substituted with an aldehyde group (-CHO), a chlorine atom at position 3, and a fluorine atom at position 4. This specific arrangement is critical to its reactivity profile.

  • IUPAC Name: this compound[4]

  • SMILES: C1=CC(=C(C=C1C=O)Cl)F[4]

  • InChI Key: GVORVQPNNSASDM-UHFFFAOYSA-N[4][5]

The molecular weight is a crucial parameter for stoichiometric calculations in synthesis. Based on its atomic composition, the molecular weight is calculated to be 158.56 g/mol .[1][3][4]

Physicochemical Data

The compound's physical state and solubility dictate its handling, storage, and reaction conditions. It is typically a white or colorless to light yellow substance that can exist as a liquid or a low-melting solid at or near room temperature.[1]

PropertyValueSource(s)
CAS Number 34328-61-5[1][6][7]
Molecular Formula C₇H₄ClFO[1][3][5]
Molecular Weight 158.56 g/mol [1][3][4]
Appearance White or colorless to light yellow powder, lump, or clear liquid[1]
Melting Point 24 - 30 °C[1][8][9][10]
Boiling Point 66 - 72 °C (at reduced pressure)[1][11]
Flash Point > 110 °C (> 230 °F)[8][9][12]
Purity ≥ 96-98% (by GC)[1][6]

Spectroscopic and Analytical Characterization

For any researcher, verifying the identity and purity of a starting material is a non-negotiable step. The structure of this compound can be unequivocally confirmed using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (typically a singlet between 9.8-10.1 ppm) and three distinct aromatic protons, whose splitting patterns and chemical shifts are influenced by the adjacent halogen and aldehyde substituents.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) at m/z ≈ 158, corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band is expected around 1700-1720 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde. Additional bands will be present corresponding to C-H, C=C, C-F, and C-Cl vibrations.[4]

Key Synthetic Applications

The utility of this compound is broad, serving as a key intermediate in the synthesis of a variety of target molecules.

  • Pharmaceutical Synthesis: It is a fundamental building block for numerous active pharmaceutical ingredients (APIs). Its structure is incorporated into novel drug candidates for oncology, inflammation, and analgesia.[1] For example, it has been used in the synthesis of triclosan analogs which may possess unique biological activities.[13]

  • Agrochemicals: The compound is utilized in the development of modern herbicides and pesticides, where the specific halogenation pattern can contribute to the molecule's efficacy and environmental persistence profile.[1]

  • Fluorescent Probes: Its aromatic core is suitable for derivatization into fluorescent probes for use in biological imaging, aiding in the visualization of specific cellular processes.[1]

  • Material Science: It is also applied in the formulation of specialty polymers and resins, contributing to enhanced thermal stability and chemical resistance.[1]

Illustrative Synthetic Protocol: Preparation of this compound

The synthesis of this compound can be achieved via several routes. One common industrial method involves the direct halogen exchange of a more readily available starting material, such as 3,4-dichlorobenzaldehyde. The following protocol is an illustrative example based on established chemical principles.[14]

Workflow Diagram: Synthesis via Halogen Exchange

Synthesis_Workflow A Start: 3,4-Dichlorobenzaldehyde D Process Step: Nucleophilic Aromatic Substitution (Halex Reaction) A->D B Reagents: Spray-Dried Potassium Fluoride (KF) Phase-Transfer Catalyst B->D C Reaction Vessel: High-Temperature Reactor C->D E Work-up: Cooling & Filtration D->E F Purification: Vacuum Distillation E->F G Product: This compound F->G

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

  • Reactor Preparation: A high-temperature reactor equipped with a mechanical stirrer and a condenser is charged with spray-dried potassium fluoride (KF) (1.5 equivalents) and a suitable phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) in a high-boiling point aprotic solvent.

  • Dehydration: The mixture is heated under vacuum to remove any residual water from the potassium fluoride, which is critical for the reaction's success.

  • Reactant Addition: 3,4-Dichlorobenzaldehyde (1.0 equivalent) is added to the reactor.

  • Reaction: The mixture is heated to a high temperature (e.g., 210-230 °C) and stirred vigorously for several hours. The reaction progress is monitored by Gas Chromatography (GC).[14]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid salts (KCl and excess KF) are removed by filtration.

  • Purification: The filtrate is then subjected to vacuum distillation. The fraction boiling at the correct temperature and pressure (e.g., 106-119 °C / 22 Torr) is collected to yield pure this compound.[14]

This self-validating system relies on GC monitoring to ensure the reaction goes to completion and vacuum distillation to isolate the product at its known boiling point, confirming its identity and purity.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with care. It is classified as an irritant.

  • Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9] Work should be conducted in a well-ventilated area or a fume hood.

  • Handling: Avoid contact with skin, eyes, and inhalation of vapors.[9] Handle under an inert atmosphere (e.g., nitrogen) as the compound can be air sensitive.[8][11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9]

Conclusion

This compound is a quintessential example of a fine chemical intermediate whose value is defined by its structural precision. The strategic placement of its aldehyde, chloro, and fluoro groups provides a powerful synthetic tool for chemists in pharmaceutical and material sciences. Its enhanced reactivity and its role as a precursor to molecules with desirable pharmacokinetic properties ensure its continued importance in advancing drug discovery and developing novel materials. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Molecular Overview

3-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical intermediate and building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the specific arrangement of its functional groups—an electrophilic aldehyde and a uniquely substituted aromatic ring—allows for precise molecular modifications.[1] The presence of both chlorine and fluorine atoms on the benzene ring creates a distinct electronic environment that influences the reactivity of the aldehyde group and the ring itself, making it a valuable synthon for constructing complex pharmaceutical agents, including anti-inflammatory and anti-cancer therapeutics.[1]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its core physical characteristics, spectroscopic signature, solubility profile, and critical safety protocols, grounding all data in authoritative sources to ensure scientific integrity.

Molecular Structure and Identifiers

The structural identity and key reference numbers for this compound are fundamental for accurate sourcing, documentation, and regulatory compliance.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name This compound [2]
CAS Number 34328-61-5 [2][3]
Molecular Formula C₇H₄ClFO [1][2][3]
Molecular Weight 158.56 g/mol [1][2]
InChI Key GVORVQPNNSASDM-UHFFFAOYSA-N [2]
Canonical SMILES C1=CC(=C(C=C1C=O)Cl)F [2]

| MDL Number | MFCD00011735 |[1] |

Core Physical and Chemical Properties

The physical state and properties of a starting material dictate its handling, storage, and reaction setup. This compound has a melting point near ambient temperature, a critical consideration for accurate measurement and dispensing.

Expert Insight: The observed melting point range (24-30°C) across various suppliers highlights the importance of verifying the physical state of a new batch upon receipt.[1][4] On a warm day, the compound may be a liquid or partially melted solid, while on a cooler day, it will be a crystalline solid. This variability necessitates careful handling; if solid, it can be weighed directly, but if liquid, volumetric dispensing (corrected for density) may be more accurate.

Table 2: Physicochemical Properties

Property Value Notes Source(s)
Appearance White or colorless to light yellow powder, lump, or clear liquid Consistent with a low melting point [1][4]
Melting Point 24 - 30 °C (75.2 - 86 °F) Values vary by source and purity [1][5]
Boiling Point 66 - 72 °C at 2 mmHg Boiling under reduced pressure prevents decomposition [5][6]
Flash Point >110 °C (>230 °F) Low flammability [5]
Refractive Index n20/D 1.540 - 1.546 A useful parameter for liquid-state identification [1][5][7]

| Density | ~1.331 g/cm³ (estimate) | Estimated value; useful for volumetric measurements |[7] |

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential to confirm the identity, structure, and purity of this compound before its use in synthesis. This ensures reproducibility and prevents the introduction of impurities into the reaction stream.

cluster_0 Material Verification Workflow RAW Received This compound QC Quality Control Analysis RAW->QC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) QC->NMR IR FTIR Spectroscopy QC->IR MS Mass Spectrometry QC->MS HPLC HPLC/GC Purity Assay QC->HPLC PASS Material Accepted (Identity & Purity Confirmed) NMR->PASS Correct Structure FAIL Material Rejected (Quarantine & Return) NMR->FAIL IR->PASS Correct Functional Groups IR->FAIL MS->PASS Correct Mass & Isotope Pattern MS->FAIL HPLC->PASS Purity ≥ 97% HPLC->FAIL

Caption: A typical quality control workflow for verifying an incoming chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • ¹H NMR: The proton spectrum will show three distinct signals in the aromatic region (typically 7.5-8.0 ppm) and one signal for the aldehyde proton (around 9.9-10.1 ppm). The coupling patterns (doublets, doublet of doublets) and coupling constants (J-values) between the aromatic protons and with the fluorine atom are definitive for confirming the substitution pattern.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals: one for the aldehyde carbonyl (~189-192 ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the electronegative Cl and F substituents.

  • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~2850, ~2750 C-H (in Aldehyde) Stretch (often a doublet)
~1700-1720 C=O (Aldehyde) Stretch (strong, sharp peak)
~1580-1600 C=C Aromatic Ring Stretch
~1200-1250 C-F Aryl-Fluorine Stretch

| ~750-850 | C-Cl | Aryl-Chlorine Stretch |

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean with a suitable solvent (e.g., isopropanol) and completely dry. Run a background scan to capture the atmospheric spectrum, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a single drop if liquid, or enough powder to cover the crystal if solid) of this compound directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the key diagnostic feature is the isotopic signature of chlorine.

  • Expected Molecular Ion (M⁺): A peak at m/z 158.[2]

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will show two molecular ion peaks: one at m/z 158 (for C₇H₄³⁵ClFO) and another at m/z 160 (for C₇H₄³⁷ClFO) in an approximate 3:1 intensity ratio. This pattern is a definitive confirmation of a monochlorinated compound.

Safety, Handling, and Stability

Adherence to rigorous safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

Trustworthiness through Self-Validation: Always consult the most current Safety Data Sheet (SDS) provided by the specific supplier before handling the material.[4] Formulations and impurity profiles can vary, potentially altering hazard classifications.

Recommended Handling and Storage

cluster_1 Safe Handling Workflow START Prepare to Handle Chemical PPE Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat START->PPE VENT Work in a Ventilated Area (Certified Chemical Fume Hood) PPE->VENT DISPENSE Dispense Required Amount (Avoid generating dust/aerosols) VENT->DISPENSE STORE Return to Storage Promptly (Tightly sealed under Nitrogen) DISPENSE->STORE CLEAN Clean Work Area & Dispose of Waste Properly STORE->CLEAN END Procedure Complete CLEAN->END

Caption: A standard operating procedure for the safe handling of laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat to prevent skin and eye contact.

  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors or dust.[4][6]

  • Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry place.[4] For long-term stability and to prevent oxidation of the aldehyde, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[4]

Conclusion

This compound is a well-characterized and versatile chemical intermediate with a defined set of physical properties that are crucial for its effective use in research and development. Its low melting point, distinct spectroscopic signature, and known reactivity profile make it a reliable building block for complex target molecules. By understanding and applying the data presented in this guide—from its physical constants to its safety requirements—scientists can handle this compound safely and incorporate it effectively into synthetic workflows, ultimately accelerating the discovery and development of new chemical entities.

References

Introduction: The Synthetic Keystone and the Solubility Question

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Chloro-4-fluorobenzaldehyde

This compound is a halogenated aromatic aldehyde that serves as a versatile and crucial building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the ortho-chloro and para-fluoro substituents on the benzene ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Researchers leverage this compound in crafting novel drug candidates, including anti-cancer and anti-inflammatory agents, where precise control over reaction conditions is paramount.[1]

This guide, therefore, serves as a comprehensive technical resource for researchers and scientists. It moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing the solubility of this compound. We will provide a predictive framework based on molecular structure and solvent properties, followed by detailed, field-proven experimental protocols for the precise determination of its solubility.

Physicochemical Properties and Theoretical Solubility Framework

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

PropertyValueSource
Molecular Formula C₇H₄ClFO[3][4]
Molecular Weight 158.56 g/mol [4]
Appearance White or colorless to light yellow powder, lump, or liquid[1]
Melting Point 28 - 30 °C[3][5]
Boiling Point 66 - 72 °C[1]
Flash Point > 110 °C (> 230 °F)[5]

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a practical expression of the intermolecular forces between solute and solvent molecules. For this compound, the key factors are:

  • The Carbonyl Group (C=O): The aldehyde functional group is highly polar, creating a significant dipole moment. This allows for strong dipole-dipole interactions with polar solvents. While it cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling it to form hydrogen bonds with protic solvents like alcohols.[6][7]

  • The Aromatic Ring: The benzene ring is nonpolar and will engage in London dispersion forces with all solvents. It can also participate in π-π stacking interactions.

  • Halogen Substituents (Cl and F): The chlorine and fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring through the inductive effect.[8][9] This increases the molecule's overall polarity and can influence interactions with polar solvents. These halogen atoms can also participate in halogen bonding, a type of noncovalent interaction with electron-rich sites on solvent molecules.[10]

Predictive Solubility Assessment

Based on these structural features, we can predict the qualitative solubility of this compound in a range of common laboratory solvents. This assessment serves as a starting point for solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneLowDominated by weak London dispersion forces. The high polarity of the aldehyde and halogens prevents significant dissolution.
Aromatic Toluene, BenzeneMedium to HighThe aromatic ring of the solvent can interact favorably with the solute's ring via π-π stacking, while its moderate polarity can accommodate the polar groups.
Halogenated Dichloromethane (DCM), ChloroformHighStrong dipole-dipole interactions are expected. The similar nature of C-Cl bonds in both solute and solvent is favorable.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighThe polar ether linkage can interact well with the carbonyl group, and the alkyl portions can interact with the aromatic ring. THF is generally a superior solvent due to its higher polarity.
Esters Ethyl AcetateHighA polar aprotic solvent with a carbonyl group, allowing for strong dipole-dipole interactions.
Ketones AcetoneHighThe highly polar carbonyl group of acetone interacts very favorably with the polar groups of the solute.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)HighThese solvents have large dipole moments, leading to strong dipole-dipole interactions with the solute.
Polar Protic Methanol, EthanolMedium to HighThe solvent's hydroxyl group can act as a hydrogen bond donor to the solute's carbonyl oxygen.[7] However, the strong hydrogen-bonding network of the alcohol itself must be overcome, which may limit solubility compared to polar aprotic solvents.
Aqueous WaterVery LowWhile the carbonyl group can hydrogen bond with water, the large, nonpolar aromatic ring dominates, making the molecule largely hydrophobic.[11]

Experimental Protocols for Solubility Determination

The following protocols provide robust methods for quantifying the solubility of this compound. As a Senior Application Scientist, I stress the importance of temperature control, as solubility is highly temperature-dependent. All experiments should be conducted in a well-ventilated fume hood, adhering to all safety precautions outlined in the Safety Data Sheet.[3][5]

Method 1: Isothermal Shake-Flask Gravimetric Analysis

This classic and reliable method determines solubility by creating a saturated solution and measuring the mass of the dissolved solid in a known volume of solvent.

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess 3-chloro-4- fluorobenzaldehyde to a vial. B 2. Add a known volume of the chosen solvent. A->B C 3. Seal the vial tightly. B->C D 4. Place in an isothermal shaker (e.g., 25°C) for 24-48 hours. C->D E 5. Allow solids to settle. (Maintain temperature) D->E F 6. Withdraw a known volume of the supernatant using a pre-warmed/ temperature-equilibrated syringe. E->F G 7. Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. F->G H 8. Evaporate the solvent under vacuum or nitrogen. G->H I 9. Weigh the vial with the dry solute residue. H->I J 10. Calculate solubility (mg/mL or mol/L). I->J

Caption: Workflow for the Shake-Flask Gravimetric Method.

Step-by-Step Protocol:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (enough to ensure that undissolved solid remains at equilibrium).

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sampling: After equilibration, stop the shaker and allow the vials to stand in the isothermal bath for 1-2 hours for the excess solid to settle.

  • Filtration: Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any microscopic solids. Transfer this filtered solution into a pre-weighed, dry vial.

    • Causality Check: Using a filter is critical. Undissolved particulates will artificially inflate the final mass, leading to an overestimation of solubility.

  • Solvent Evaporation: Remove the solvent from the vial under a gentle stream of nitrogen or by using a rotary evaporator. Ensure the sample is completely dry.

  • Quantification: Weigh the vial containing the dried solute. Subtract the initial weight of the vial to obtain the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the formula:

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot taken (mL)

Method 2: Quantitative Analysis by HPLC-UV

This method is highly sensitive and ideal for solvents where gravimetric analysis is difficult (e.g., high-boiling point solvents like DMF). It relies on creating a calibration curve to relate UV absorbance to concentration.[12][13][14]

Workflow for HPLC-UV Solubility Determination

G cluster_cal Part A: Calibration Curve cluster_sat Part B: Saturated Solution Analysis cluster_calc Part C: Calculation A 1. Prepare stock solution of known concentration. B 2. Create a series of serial dilutions. A->B C 3. Analyze each standard by HPLC-UV. B->C D 4. Plot Absorbance vs. Concentration to get the calibration curve (y = mx + b). C->D I 9. Determine concentration of the diluted sample from the calibration curve. E 5. Prepare saturated solution (Steps 1-4 from Gravimetric Method). F 6. Filter the supernatant. E->F G 7. Dilute a known volume of the filtered supernatant with mobile phase to fall within the calibration range. F->G H 8. Analyze the diluted sample by HPLC-UV. G->H J 10. Calculate the original concentration in the saturated solution, accounting for the dilution factor. I->J

Caption: Workflow for the HPLC-UV Spectroscopic Method.

Step-by-Step Protocol:

  • Part A: Calibration Curve Construction

    • Select Wavelength: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen mobile phase using a UV-Vis spectrophotometer.

    • Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the HPLC mobile phase (or a compatible solvent) to create a stock solution of known concentration.

    • Prepare Standards: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions that bracket the expected concentration range.

    • HPLC Analysis: Inject each standard into the HPLC system and record the peak area or peak height at λ_max.

    • Plot Curve: Create a plot of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

      • Self-Validation Check: A high R² value validates that the instrument response is linear and reliable over the concentration range of interest.

  • Part B: Saturated Solution Analysis

    • Prepare Saturated Solution: Follow steps 1-4 from the Isothermal Shake-Flask Gravimetric Analysis protocol to prepare a saturated solution at a controlled temperature.

    • Sample and Filter: Withdraw an aliquot of the clear supernatant through a 0.22 µm syringe filter.

    • Dilute Sample: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of your calibration curve. The dilution factor must be precisely known.

    • Analyze Sample: Inject the diluted sample into the HPLC and record the peak area.

  • Part C: Calculation

    • Determine Diluted Concentration: Use the recorded peak area and the equation from your calibration curve to calculate the concentration of the diluted sample.

    • Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles meeting EN166 standards, and a lab coat.[5] All handling should be performed in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] The material is noted as being air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) for long-term stability.[3][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and development. While quantitative data is not widely published, this guide provides the theoretical foundation and practical, validated methodologies for its determination. By combining a predictive assessment based on molecular structure with rigorous experimental techniques like the isothermal shake-flask or HPLC-UV methods, researchers can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

A Spectroscopic Blueprint of 3-Chloro-4-fluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 3-chloro-4-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding the spectroscopic signature of this molecule is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and structural integrity throughout the synthetic process. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound, offering not just data, but a deeper understanding of the underlying molecular behavior.

Molecular Structure and Its Spectroscopic Implications

This compound (C₇H₄ClFO) is an aromatic aldehyde with chlorine and fluorine substituents on the benzene ring. The interplay of the electron-withdrawing nature of the halogens and the aldehyde group, along with their positions, creates a unique electronic environment that is reflected in its spectral data. The aldehyde proton, the aromatic protons, and the carbon atoms all exhibit characteristic signals that can be definitively assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aldehydic and aromatic protons.[2]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.98s-Aldehyde proton (-CHO)
7.90d7.6Aromatic proton
7.80dd7.9, 1.8Aromatic proton
7.52t7.8Aromatic proton

Note: The specific assignments of the aromatic protons can be complex due to second-order effects and may require advanced 2D NMR techniques for unambiguous confirmation. The data presented is a typical representation.

The downfield shift of the aldehyde proton (around 9.98 ppm) is characteristic of its deshielded environment next to the carbonyl group. The aromatic protons exhibit splitting patterns (doublet, doublet of doublets, and triplet) due to coupling with neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.[3]

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
190.9Aldehyde Carbonyl (C=O)
166.5 (d, J = 256.7 Hz)C-F
137.8C-Cl
135.5Aromatic CH
134.4Aromatic C-CHO
130.4Aromatic CH
129.3Aromatic CH
116.4 (d, J = 22.3 Hz)Aromatic CH

Note: The assignments are based on typical chemical shifts for substituted benzaldehydes. The carbon attached to fluorine shows a characteristic large one-bond coupling constant (JC-F).

The aldehydic carbon resonates at a significantly downfield position (around 190.9 ppm). The carbon directly bonded to the fluorine atom exhibits a large coupling constant, a hallmark of carbon-fluorine coupling.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker 400 MHz or equivalent).

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and the substituted aromatic ring.[4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2850 & ~2750MediumC-H stretch of the aldehyde
~1700StrongC=O stretch of the aldehyde
~1600, ~1480, ~1400Medium to StrongC=C stretching vibrations of the aromatic ring
~1250StrongC-F stretch
~850StrongC-H out-of-plane bending of the aromatic ring
~750StrongC-Cl stretch

The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. The pair of medium intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) is characteristic of the C-H stretch of an aldehyde. The C-F and C-Cl stretching vibrations are also typically observable in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Step-by-Step FT-IR (ATR) Analysis:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (158.56 g/mol ).[4] Due to the presence of chlorine, an isotope peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
158/160[M]⁺ (Molecular Ion)
157/159[M-H]⁺
129/131[M-CHO]⁺
101[M-CHO-Cl]⁺
75[C₆H₄]⁺

The fragmentation pattern is a result of the molecule breaking apart in a predictable manner upon ionization. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds.

Step-by-Step GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Parameters:

    • Injector: Set to a temperature of ~250 °C.

    • Column: Use a suitable capillary column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 280 °C) to ensure elution of the compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

    • Source Temperature: Set to ~230 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizing the Analytical Workflow

A systematic approach is essential for the comprehensive spectral analysis of a compound.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Final_Report Final Analytical Report Structure->Final_Report Comprehensive Report Purity->Final_Report

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. This guide has outlined the key spectral features, provided standardized experimental protocols, and offered insights into the interpretation of the data. By adhering to these principles, researchers and professionals in the chemical and pharmaceutical sciences can ensure the quality and integrity of this vital synthetic building block.

References

safety and handling of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-fluorobenzaldehyde

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced world of pharmaceutical research and drug development, the pressure to innovate can often overshadow the foundational principles of laboratory safety. This guide is intended for the skilled researcher, scientist, and drug development professional, offering a focused examination of this compound. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the protocols required to handle this versatile yet hazardous chemical intermediate. Our philosophy is that a well-informed scientist is a safe scientist, and that true expertise is demonstrated not just in synthetic outcomes, but in the meticulous execution of every step that leads there.

The Synthetic Significance of this compound

This compound is a substituted aromatic aldehyde whose value in organic synthesis is significant.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of its chlorine and fluorine substituents, make the aldehyde group a potent electrophile for various nucleophilic addition and condensation reactions.[1] This reactivity profile has established it as a critical building block in the synthesis of a range of high-value molecules, including:

  • Pharmaceuticals: It serves as a key intermediate in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[1]

  • Agrochemicals: It is utilized in the synthesis of advanced herbicides and pesticides.[1]

  • Material Science: The compound is integrated into the formulation of specialized polymers and resins to enhance thermal stability and chemical resistance.[1]

Given its integral role in these critical research areas, a comprehensive understanding of its properties and safe handling is not just recommended—it is imperative.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

PropertyValueSource
CAS Number 34328-61-5[1][2][3]
Molecular Formula C₇H₄ClFO[1][2][3]
Molecular Weight 158.56 g/mol [1][2][4]
Appearance White or colorless to light yellow powder, lump, or clear liquid[1]
Melting Point 28-30 °C (lit.)[2][3][5]
Boiling Point 220.5 ± 20.0 °C at 760 mmHg[2]
Flash Point > 110 °C (> 230 °F) - closed cup[5]
Density 1.4 ± 0.1 g/cm³[2]

Note: As the melting point is near ambient temperature, this substance may be encountered as either a solid or a liquid.

GHS Hazard Identification and Toxicological Summary

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be understood and respected.[4] While comprehensive toxicological data is limited, the available information necessitates stringent handling protocols.[3][5]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Toxicological Insights:

  • Acute Effects: The primary hazards are irritant in nature. Direct contact can cause inflammation and irritation to the skin and eyes.[4][5] Inhalation of vapors or dust may lead to irritation of the respiratory tract.[3][4]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]

Core Protocols for Safe Handling and Storage

The following protocols are designed as a self-validating system. Adherence to these steps is critical to mitigate the risks identified in the hazard profile.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical within a properly functioning and certified chemical fume hood. This is non-negotiable.

  • Rationale: A fume hood provides constant ventilation, drawing vapors and dusts away from the user's breathing zone, which directly mitigates the respiratory irritation hazard (H335).[5]

  • Validation: Ensure the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly before beginning any work. Eyewash stations and safety showers must be located in immediate proximity to the workstation.[5]

Standard Operating Procedure for Handling

This workflow outlines the essential steps for safely weighing and using this compound in a laboratory setting.

References

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluorobenzaldehyde is a key bifunctional aromatic compound utilized extensively as a building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals.[1] Its utility stems from the specific reactivity conferred by the aldehyde group and the unique electronic properties imparted by the halogen substituents on the aromatic ring.[1] Professionals in drug development and organic synthesis frequently encounter this reagent, making a thorough understanding of its stability and optimal storage conditions paramount for ensuring experimental reproducibility, maximizing product yield, and maintaining laboratory safety.

This guide provides an in-depth analysis of the chemical stability of this compound, detailing the primary degradation pathways and outlining scientifically grounded protocols for its handling and storage.

Chemical and Physical Profile

A foundational understanding of the compound's properties is essential for predicting its behavior and stability.

Molecular Structure: C₇H₄ClFO Molecular Weight: 158.56 g/mol [2][3]

The core of its reactivity lies in the electrophilic carbonyl carbon of the aldehyde group and the substituted benzene ring. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the resonance stabilization provided by the aromatic ring.[4][5][6] However, the aldehyde functional group remains the primary site of potential degradation.

Physical Properties Summary

PropertyValueSource(s)
AppearanceWhite or colorless to light yellow powder, lump, or clear liquid.[1]
Melting Point28-30 °C (lit.)[7][8]
Boiling Point66-72 °C[1]
Flash Point113 °C (closed cup)[7]
Purity (Typical)≥ 97-98% (GC)[1]

The low melting point (28-30 °C) means that this compound can exist as either a solid or liquid at or near standard laboratory temperatures, which has implications for handling and storage.[7][8]

Stability and Reactivity Analysis

The stability of this compound is governed primarily by the reactivity of the aldehyde group. It is generally stable under recommended storage conditions but is susceptible to degradation from several environmental factors.[7][9]

Sensitivity to Air (Oxygen)

The most significant degradation pathway for benzaldehydes is oxidation. The aldehyde functional group is readily oxidized to the corresponding carboxylic acid upon exposure to atmospheric oxygen.[10][11][12] This is an auto-oxidation process that can occur at room temperature.[11]

Mechanism: The reaction proceeds via a free-radical chain mechanism, where oxygen attacks the aldehydic carbon, leading to the formation of 3-chloro-4-fluorobenzoic acid. This conversion is a common failure mode for aldehyde reagents, resulting in decreased purity and potential interference in subsequent synthetic steps. Multiple safety data sheets explicitly label the compound as "Air sensitive".[7][9]

Incompatible Materials

To prevent hazardous reactions and degradation, this compound must be stored away from incompatible substances.

  • Strong Oxidizing Agents: These will rapidly and exothermically convert the aldehyde to a carboxylic acid.[7][9]

  • Strong Bases: Can catalyze self-condensation reactions (e.g., Cannizzaro reaction) or other undesired side reactions.[7][9]

  • Strong Acids & Reducing Agents: Also listed as incompatible materials to avoid.[9]

Hazardous Decomposition

Under fire conditions, thermal decomposition can produce toxic and corrosive gases, including:

  • Carbon oxides (CO, CO₂)

  • Hydrogen chloride (HCl) gas

  • Hydrogen fluoride (HF) gas[7][9]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is critical for preserving the integrity of this compound.

Optimal Storage Conditions

The primary objective is to mitigate exposure to air (oxygen).

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool place, specifically refrigerated at 2-8 °C.Reduces the rate of auto-oxidation and other potential degradation reactions.[1][13]
Atmosphere Keep under an inert gas atmosphere (e.g., Nitrogen or Argon).Prevents contact with atmospheric oxygen, the primary cause of degradation.[9]
Container Keep container tightly closed in a dry and well-ventilated place.Prevents ingress of air and moisture.[7][9]
Light Store in a dark place.While not explicitly noted as light-sensitive in primary SDS, aromatic compounds can be susceptible to photochemically induced reactions. It is good practice to minimize light exposure.
Handling Procedures

To maintain compound purity during use, the following steps are crucial:

  • Inert Atmosphere Transfer: Whenever possible, handle the material inside a glovebox or use Schlenk line techniques to prevent exposure to air.

  • Rapid Dispensing: If handling in open air is unavoidable, work quickly. Prepare all necessary equipment in advance to minimize the container's open time.

  • Blanketing with Inert Gas: After dispensing the desired amount, flush the headspace of the container with dry nitrogen or argon before tightly resealing the cap.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat.[7][9] The compound is classified as a skin, eye, and respiratory irritant.[2]

Visualization of Stability Factors and Handling Workflow

The following diagrams illustrate the key relationships and decision-making processes for maintaining the stability of this compound.

main This compound factor1 Air (Oxygen) main->factor1 exposure to factor2 Incompatible Materials (Strong Oxidizers, Bases) main->factor2 contact with factor3 High Temperature main->factor3 exposure to factor4 Fire Conditions main->factor4 exposure to outcome1 Oxidation to 3-Chloro-4-fluorobenzoic Acid factor1->outcome1 outcome2 Hazardous Reaction factor2->outcome2 outcome3 Accelerated Degradation factor3->outcome3 outcome4 Toxic Gas Release (HCl, HF, COx) factor4->outcome4

Caption: Factors leading to the degradation of this compound.

start Receiving New Stock check_seal Is container seal intact? start->check_seal storage Store at 2-8 °C Under Inert Gas (N₂/Ar) In a Dark, Dry Place check_seal->storage Yes quarantine Quarantine and Re-test Purity (e.g., GC/HPLC) check_seal->quarantine No dispense_q Need to Dispense? storage->dispense_q use_inert Use Glovebox or Inert Atmosphere Technique dispense_q->use_inert Yes (Ideal) use_quick Work Quickly in Ventilated Hood dispense_q->use_quick No (Alternative) post_use Flush Headspace with N₂/Ar Reseal Tightly use_inert->post_use use_quick->post_use end_use Return to Storage post_use->end_use end_use->storage

Caption: Recommended workflow for handling and storage of the reagent.

Protocol: Purity Verification by Gas Chromatography (GC)

To validate the integrity of a new or stored batch of this compound, a simple purity analysis is recommended. This protocol serves as a self-validating system for your storage procedures.

Objective: To determine the purity of this compound and detect the presence of its primary oxidation product, 3-chloro-4-fluorobenzoic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • Prepare a reference standard of the corresponding carboxylic acid if available to confirm peak identity.

  • GC Instrument Conditions (Example):

    • Column: Standard non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless, 250 °C.

    • Detector: Flame Ionization Detector (FID), 280 °C.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • The aldehyde peak will elute earlier than the more polar carboxylic acid peak.

    • Calculate purity by area percent: (Area of Aldehyde Peak / Total Area of All Peaks) * 100.

    • A significant peak at the retention time corresponding to the carboxylic acid indicates degradation.

Conclusion

This compound is a stable compound when stored under the correct conditions. Its primary liability is its sensitivity to atmospheric oxygen, leading to oxidation. By implementing a storage protocol that includes refrigeration (2-8 °C) under an inert atmosphere and away from incompatible materials, researchers can ensure the long-term purity and reactivity of this vital synthetic intermediate. Regular purity verification provides a crucial quality control check, safeguarding the integrity of complex, multi-step research and development projects.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals, agrochemicals, and pharmaceuticals.[1] Its synthetic utility is largely dictated by the reactivity of the aldehyde functional group, which is significantly modulated by the electronic effects of the chlorine and fluorine substituents on the aromatic ring. This guide provides a comprehensive examination of the aldehyde group's reactivity, exploring the underlying electronic principles and their manifestation in key synthetic transformations. We will delve into the causality behind its enhanced electrophilicity and provide field-proven, step-by-step protocols for critical reactions, including nucleophilic additions, condensation reactions, and redox transformations. This document is intended to be a practical resource for chemists engaged in the design and execution of complex molecular architectures.

Introduction: The Molecular Profile of this compound

This compound (CFB) is a disubstituted benzaldehyde derivative recognized for its unique reactivity and stability, making it an essential building block in modern organic synthesis.[1] Its importance is particularly noted in medicinal chemistry, where it serves as a precursor for anti-cancer and anti-inflammatory agents.[1] The strategic placement of a chloro group at position 3 and a highly electronegative fluoro group at position 4 creates a distinct electronic environment that profoundly influences the chemical behavior of the aldehyde moiety. Understanding this influence is paramount for predicting reaction outcomes and optimizing synthetic strategies.

Physicochemical Properties

A clear understanding of the physical and chemical properties of CFB is essential for its effective handling, storage, and application in research and development.

PropertyValueReference(s)
CAS Number 34328-61-5[1][2][3]
Molecular Formula C₇H₄ClFO[1][2][3]
Molecular Weight 158.56 g/mol [1][2][3]
Appearance White to pale yellow crystalline powder[1][4]
Melting Point 28-30 °C
Boiling Point 66 - 72 °C[1]
Purity ≥97-99%[1][4]

Core Directive: Electronic Modulation of Aldehyde Reactivity

The reactivity of the benzaldehyde core is governed by the electrophilicity of the carbonyl carbon. In CFB, the two halogen substituents exert powerful, and somewhat opposing, electronic effects that ultimately dictate this electrophilicity.

  • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. This inductive withdrawal is potent, making the entire ring electron-deficient. This effect strongly pulls electron density away from the carbonyl carbon, significantly increasing its partial positive charge (δ+) and thus its susceptibility to nucleophilic attack.[5]

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system. This pi-donation, or resonance effect, pushes electron density into the ring, counteracting the inductive effect. Due to superior orbital overlap between the 2p orbitals of fluorine and carbon, fluorine exhibits a more pronounced +R effect than chlorine (which uses 3p orbitals).[5]

Despite the +R effect, the powerful -I effect of the halogens dominates, leading to a net deactivation of the aromatic ring towards electrophilic aromatic substitution.[5] However, for the aldehyde group, the strong inductive withdrawal is the paramount influence. It enhances the carbonyl carbon's electrophilicity far more than the resonance effect can diminish it, rendering the aldehyde in CFB highly reactive towards nucleophiles.[1]

Caption: Dominant inductive vs. weaker resonance effects in CFB.

Key Synthetic Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in CFB makes it an ideal substrate for a range of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.

Wittig Reaction: Olefination

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[6][7] For CFB, this reaction proceeds efficiently due to the aldehyde's high reactivity, allowing for the synthesis of various substituted styrenes. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[7]

Wittig_Workflow Start Start Phosphonium Suspend Phosphonium Salt in Anhydrous THF Start->Phosphonium Base Add Strong Base (e.g., n-BuLi) at -78°C to 0°C Phosphonium->Base Ylide Generate Ylide (Color Change) Base->Ylide Aldehyde Add CFB Solution (1.0 eq) Ylide->Aldehyde React Warm to RT Stir for 7-12h Aldehyde->React Quench Quench with H₂O or sat. NH₄Cl React->Quench Workup Extract, Wash, Dry, Concentrate Quench->Workup Purify Column Chromatography Workup->Purify Product Alkene Product Purify->Product

Caption: General workflow for the Wittig reaction with CFB.

Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)prop-1-ene [8][9]

  • Ylide Generation: Suspend (ethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0°C.

  • Add n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir at 0°C for 1 hour to generate the deep red phosphonium ylide.[8]

  • Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 7-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8] Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target alkene.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[10][11] CFB is an excellent substrate for this transformation, readily forming electron-deficient alkenes that are valuable Michael acceptors and pharmacophores.[11]

Knoevenagel_Workflow Start Start Dissolve Dissolve Active Methylene Cmpd & CFB in Solvent (e.g., Ethanol) Start->Dissolve Catalyst Add Catalytic Amount of Base (e.g., Piperidine) Dissolve->Catalyst Heat Heat to Reflux (2-4 hours) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Mixture to Room Temperature Monitor->Cool Complete Precipitate Collect Precipitate by Vacuum Filtration Cool->Precipitate Wash Wash Solid with Cold Ethanol/Water Precipitate->Wash Recrystallize Recrystallize for Purity Wash->Recrystallize Product α,β-Unsaturated Product Recrystallize->Product

Caption: General workflow for the Knoevenagel Condensation.

Protocol: Synthesis of 2-(3-Chloro-4-fluorobenzylidene)malononitrile

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (10 mmol, 1.59 g) and malononitrile (10 mmol, 0.66 g) in 20 mL of ethanol.

  • Catalysis: Add 3-4 drops of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 2 hours. A precipitate often forms as the reaction proceeds. Monitor the reaction by TLC.

  • Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol if necessary.

Reductive Amination: A Gateway to Amines

Reductive amination is a powerful, one-pot method to convert aldehydes into amines.[12] The process involves the initial formation of a Schiff base (imine) or enamine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[13][14] These mild reducing agents are crucial as they do not readily reduce the starting aldehyde, but efficiently reduce the protonated iminium ion intermediate.[13]

Reductive_Amination_Mechanism Reactants CFB + R-NH₂ Imine Iminium Ion Intermediate [Ar-CH=N⁺HR] Reactants->Imine Condensation (H₂O loss) Reduction Hydride Delivery (e.g., NaBH(OAc)₃) Imine->Reduction Nucleophilic Attack by H⁻ Product Amine Product Ar-CH₂-NHR Reduction->Product

Caption: Key stages of the reductive amination process.

Protocol: Synthesis of N-benzyl-1-(3-chloro-4-fluorophenyl)methanamine

  • Setup: To a solution of this compound (5 mmol, 0.79 g) in 25 mL of 1,2-dichloroethane (DCE), add benzylamine (5 mmol, 0.54 g).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (7.5 mmol, 1.59 g) portion-wise to the reaction mixture. Caution: STAB is water-sensitive.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired secondary amine.

Conclusion

The aldehyde group of this compound is a highly activated and synthetically versatile functional group. The potent electron-withdrawing inductive effects of the chloro and fluoro substituents significantly enhance the electrophilicity of the carbonyl carbon, making it an exceptional substrate for a multitude of nucleophilic addition and condensation reactions. This predictable reactivity profile, coupled with its stability and commercial availability, solidifies the position of this compound as a cornerstone building block for professionals in drug discovery, materials science, and specialty chemical synthesis. The protocols and mechanistic insights provided herein serve as a robust foundation for the rational design and successful execution of synthetic routes leveraging this valuable intermediate.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of 3-chloro-4-fluorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated aromatic aldehydes as key building blocks in organic synthesis.[1] This document delves into the electronic and steric influences of the substituents, predicts the regiochemical outcomes of various EAS reactions, and provides validated experimental protocols.

Introduction: The Unique Reactivity of this compound

This compound is a versatile aromatic aldehyde with the chemical formula C₇H₄ClFO and a molecular weight of 158.56 g/mol .[2][3] It typically appears as a white to pale yellow crystalline powder.[2] This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers due to its distinct chlorine and fluorine substituents that enhance its electrophilic properties for targeted reactions.[1]

The reactivity of the benzene ring in this compound towards electrophiles is governed by the interplay of the directing effects of the three substituents: the chloro (-Cl) group, the fluoro (-F) group, and the formyl (-CHO) group. Understanding these effects is crucial for predicting the regioselectivity of EAS reactions.

Substituent Effects on the Aromatic Ring
  • Formyl Group (-CHO): The aldehyde group is a powerful deactivating group and a meta-director.[4] It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic.[5][6] This deactivation is particularly strong at the ortho and para positions, thus directing incoming electrophiles to the meta position.[4]

  • Halogen Groups (-Cl, -F): Halogens are a unique class of substituents in EAS reactions. They are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the overall reaction slower compared to benzene.[7][8] However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions.[4][8] The deactivating effect of halogens follows the order of electronegativity, with fluorine being the least deactivating and iodine being the most.[4]

The interplay of these directing effects on the this compound ring is complex. The powerful meta-directing and deactivating effect of the aldehyde group will be a primary determinant of the reaction's feasibility and outcome. The ortho-, para-directing halogens will also influence the final substitution pattern.

Regiochemical Prediction for Electrophilic Aromatic Substitution

The positions on the benzene ring of this compound are numbered as follows:

Caption: Numbering of the carbon atoms in this compound.

Based on the directing effects of the substituents:

  • The -CHO group (at C1) strongly deactivates the ring and directs incoming electrophiles to the C3 and C5 positions (meta).

  • The -Cl group (at C3) is a deactivating ortho-, para-director, directing to the C2, C4, and C6 positions.

  • The -F group (at C4) is also a deactivating ortho-, para-director, directing to the C3 and C5 positions.

Considering the combined effects:

  • Position C2: Ortho to the -CHO (strongly disfavored), ortho to the -Cl (favored by halogen directing effect).

  • Position C5: Meta to the -CHO (favored), ortho to the -F (favored by halogen directing effect), and meta to the -Cl.

  • Position C6: Ortho to the -CHO (strongly disfavored), para to the -Cl (favored by halogen directing effect).

The aldehyde group is a stronger deactivating group than the halogens. Therefore, its meta-directing influence will likely dominate. The most probable position for electrophilic attack is C5 , as it is meta to the strongly deactivating aldehyde group and is also activated by the ortho-directing fluorine atom. Position C2 is sterically hindered by the adjacent chloro and aldehyde groups. Position C6 is strongly deactivated by being ortho to the aldehyde group.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.

Predicted Outcome: The nitration of this compound is expected to yield 5-nitro-3-chloro-4-fluorobenzaldehyde .

Mechanism and Rationale: The nitronium ion (NO₂⁺), the active electrophile, will preferentially attack the C5 position. This position is meta to the deactivating aldehyde group and ortho to the ortho-, para-directing fluorine atom. A patent for the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde from 2-chloro-4-fluorobenzaldehyde demonstrates a similar regioselectivity, where nitration occurs ortho to the fluorine and meta to the aldehyde.[9]

Experimental Protocol:

  • To a solution of this compound in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at a low temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).[9]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Nitration_Workflow A This compound in conc. H2SO4 B Add HNO3/H2SO4 (0-5 °C) A->B C Stir at low temp. B->C D Quench with ice C->D E Extract with Ethyl Acetate D->E F Wash & Dry E->F G Concentrate F->G H Purify G->H

Caption: Workflow for the nitration of this compound.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, for chlorination and bromination.

Predicted Outcome: Bromination is expected to yield 5-bromo-3-chloro-4-fluorobenzaldehyde .

Mechanism and Rationale: The electrophile (e.g., Br⁺) generated from the reaction of bromine with a Lewis acid will attack the C5 position for the same reasons outlined in the nitration section. A patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde supports the directing effect of the fluorine and aldehyde groups.[10]

Experimental Protocol:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst (e.g., anhydrous iron(III) bromide).

  • Slowly add a solution of bromine in the same solvent at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid.

Predicted Outcome: Sulfonation is expected to yield 3-chloro-4-fluoro-5-formylbenzenesulfonic acid .

Mechanism and Rationale: The electrophile, sulfur trioxide (SO₃), will attack the C5 position. The strong deactivating effect of the existing substituents will likely require harsh reaction conditions (e.g., heating).

Experimental Protocol:

  • Carefully add this compound to fuming sulfuric acid at room temperature.

  • Heat the reaction mixture gently for several hours.

  • Cool the mixture and carefully pour it onto ice.

  • The sulfonic acid product may precipitate out of the solution or can be isolated as its salt.

  • Filter the solid product and wash it with cold water.

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are generally not successful on strongly deactivated aromatic rings.[11][12] The presence of the strongly deactivating aldehyde group on this compound makes it a poor substrate for these reactions. The Lewis acid catalyst required for the reaction will likely coordinate with the lone pairs on the oxygen of the carbonyl group, further deactivating the ring.[11]

Data Summary

ReactionElectrophilePredicted Major Product
NitrationNO₂⁺5-Nitro-3-chloro-4-fluorobenzaldehyde
BrominationBr⁺5-Bromo-3-chloro-4-fluorobenzaldehyde
SulfonationSO₃3-Chloro-4-fluoro-5-formylbenzenesulfonic acid
Friedel-CraftsR⁺ / RCO⁺Reaction not expected to proceed

Conclusion

The electrophilic aromatic substitution of this compound is primarily governed by the strong meta-directing and deactivating effect of the aldehyde group. The ortho-, para-directing effects of the chloro and fluoro substituents also play a role in determining the final regiochemical outcome. The most favorable position for electrophilic attack is the C5 position, which is meta to the aldehyde and ortho to the fluorine atom. While nitration, halogenation, and sulfonation are expected to proceed at this position, Friedel-Crafts reactions are unlikely to be successful due to the strongly deactivated nature of the aromatic ring. This guide provides a theoretical framework and practical protocols for scientists working with this versatile building block.

References

Methodological & Application

Introduction: The Strategic Importance of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of High-Value Derivatives from 3-Chloro-4-fluorobenzaldehyde

This compound is a highly versatile and valuable building block in modern organic synthesis.[1] Its utility stems from a unique combination of reactive sites within a stable aromatic framework. The molecule possesses an electrophilic aldehyde group, which is a gateway to a vast array of chemical transformations, and two distinct halogen substituents on the aromatic ring.[1][2] This specific substitution pattern—a chlorine atom meta and a fluorine atom para to the aldehyde—creates an electron-deficient ring system, enhancing the reactivity of both the carbonyl group and the C-F bond towards specific reagents.[1]

This guide, intended for researchers and professionals in drug development and materials science, moves beyond simple reaction lists. It provides a deep dive into the causality behind experimental choices for three primary classes of derivatives: Schiff bases, α,β-unsaturated systems via Knoevenagel condensation, and products of nucleophilic aromatic substitution. Each section combines authoritative mechanistic insights with field-proven, step-by-step protocols designed for reproducibility and validation.

Part 1: Synthesis of Biologically Relevant Scaffolds: Schiff Bases

Scientific Rationale & Mechanistic Insight

The formation of a Schiff base, or an imine, is a cornerstone condensation reaction in organic chemistry. It involves the nucleophilic addition of a primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product (-C=N-).[3][4] This reaction is often catalyzed by acid or base, or simply by heat. The resulting C=N bond is a critical pharmacophore in a multitude of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5][6] The stability of the final product is enhanced when both the carbonyl and amine precursors are aromatic.[3]

The protocol below details the synthesis of a Schiff base from this compound and a substituted aniline, a common pathway to novel therapeutic candidates.[5][7]

Experimental Protocol: Synthesis of (E)-N-(3-chloro-4-fluorobenzylidene)aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Anhydrous Ethanol (approx. 10 mL per gram of aldehyde)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.58 g, 10 mmol) in anhydrous ethanol (15 mL).

  • Amine Addition: To this clear solution, add aniline (0.93 g, 10 mmol) in a single portion, followed by the addition of 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2). The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting reagent.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Air-dry the purified solid to obtain the final Schiff base product. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Data Presentation: Expected Product Characteristics
PropertyExpected Value
Product Name (E)-N-(3-chloro-4-fluorobenzylidene)aniline
Molecular Formula C₁₃H₉ClFNO
Molecular Weight 233.67 g/mol
Appearance Pale yellow crystalline solid
Expected Yield > 85%
Key IR Peaks (cm⁻¹) ~1625 (C=N stretch), ~1220 (C-F stretch)
Key ¹H NMR Peaks (δ, ppm) ~8.5 (s, 1H, -CH=N-), 7.2-8.2 (m, 8H, Ar-H)

Visualization: Schiff Base Synthesis Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification p1 Dissolve Aldehyde in Ethanol p2 Add Aniline & Catalytic Acetic Acid p1->p2 p3 Heat to Reflux (2-4 hours) p2->p3 p4 Monitor by TLC p3->p4 p5 Cool to Precipitate p4->p5 p6 Vacuum Filtration p5->p6 p7 Wash with Cold Ethanol p6->p7 p8 Dry Product p7->p8

Caption: Workflow for the synthesis of a Schiff base derivative.

Part 2: C-C Bond Formation via Knoevenagel Condensation

Scientific Rationale & Mechanistic Insight

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds, yielding α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals.[8][9] The reaction is a nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z') to a carbonyl group, followed by dehydration.[10] A weak base, such as piperidine or DABCO, is typically used as a catalyst to deprotonate the active methylene compound, forming a resonance-stabilized enolate ion.[8][10] This enolate then acts as the nucleophile. The electron-withdrawing character of the fluorine and chlorine atoms on the this compound ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and often facilitating the reaction.[8]

Experimental Protocol: Synthesis of 2-(3-Chloro-4-fluorobenzylidene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~5 mol%)

  • Isopropanol

  • Standard laboratory glassware

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine this compound (3.17 g, 20 mmol), malononitrile (1.32 g, 20 mmol), and isopropanol (40 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. A precipitate usually begins to form within minutes.

  • Completion: Continue stirring for 1 hour to ensure the reaction goes to completion.

  • Isolation: Upon completion, add cold water (20 mL) to the reaction mixture to fully precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold isopropanol.

  • Drying: Air-dry the product to yield 2-(3-chloro-4-fluorobenzylidene)malononitrile as a solid.

Data Presentation: Knoevenagel Condensation Summary
Active Methylene CompoundCatalystSolventConditionsTypical Yield
MalononitrilePiperidineIsopropanolRoom Temp, 1 hr>90%
Ethyl CyanoacetateDABCOWater/[HyEtPy]Cl50 °C, 30 min~97%[9]
Diethyl MalonateGelatineDMSORoom TempHigh

Visualization: Knoevenagel Condensation Mechanism

G cluster_mechanism Knoevenagel Condensation Mechanism Active Methylene\n(Z-CH₂-Z') Active Methylene (Z-CH₂-Z') Enolate\n[Z-CH-Z']⁻ Enolate [Z-CH-Z']⁻ Active Methylene\n(Z-CH₂-Z')->Enolate\n[Z-CH-Z']⁻ + Base Tetrahedral\nIntermediate Tetrahedral Intermediate Enolate\n[Z-CH-Z']⁻->Tetrahedral\nIntermediate + Aldehyde (Ar-CHO) Aldol Adduct Aldol Adduct Tetrahedral\nIntermediate->Aldol Adduct + H⁺ α,β-Unsaturated Product\n(Ar-CH=C(Z)Z') α,β-Unsaturated Product (Ar-CH=C(Z)Z') Aldol Adduct->α,β-Unsaturated Product\n(Ar-CH=C(Z)Z') - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Part 3: Ring Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale & Mechanistic Insight

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for modifying aromatic rings, proceeding via a mechanism distinct from electrophilic substitution.[11] For SNAr to occur, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) and possess a good leaving group (typically a halogen).[11][12] In this compound, the aldehyde group is a powerful EWG, deactivating the ring for electrophilic attack but activating it for nucleophilic attack.

The reaction proceeds in two steps:

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This is the rate-determining step.[13]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Critically, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex. In our substrate, the aldehyde group is para to the fluorine atom, making this position highly activated for substitution. While C-F bonds are strong, fluorine is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond and activates the ring toward the initial, rate-limiting nucleophilic attack.[11][13]

Experimental Protocol: Synthesis of 3-Chloro-4-(morpholino)benzaldehyde

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.58 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and DMSO (20 mL).

  • Nucleophile Addition: Add morpholine (1.31 g, 15 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid product should precipitate.

  • Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake extensively with water to remove DMSO and inorganic salts.

  • Drying & Purification: Dry the crude product. If necessary, recrystallize from an ethanol/water mixture to obtain pure 3-chloro-4-(morpholino)benzaldehyde.

Visualization: SNAr Mechanism on this compound

G Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate Step 1: Addition (Rate-Determining) Product Substituted Product + Fluoride Ion (F⁻) Intermediate->Product Step 2: Elimination (Fast)

Caption: Key steps in the Nucleophilic Aromatic Substitution (SNAr) pathway.

References

The Strategic deployment of 3-Chloro-4-fluorobenzaldehyde in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, 3-Chloro-4-fluorobenzaldehyde has emerged as a crucial intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[1] Its unique substitution pattern, featuring both a moderately deactivating chloro group and a strongly deactivating fluoro group on the aromatic ring, offers a nuanced electronic profile that medicinal chemists can exploit for selective transformations and to enhance the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role in the construction of privileged heterocyclic scaffolds, with a particular focus on quinazoline-based kinase inhibitors, and detail key reaction protocols that leverage the reactivity of this versatile aldehyde.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis.

PropertyValueReference
CAS Number 34328-61-5[2]
Molecular Formula C₇H₄ClFO[1]
Molecular Weight 158.56 g/mol [1]
Appearance White or colorless to light yellow powder or liquid[1]
Melting Point 24-30 °C[1][3]
Boiling Point 66-72 °C[1]
Flash Point 113 °C (closed cup)[4]
Solubility Soluble in common organic solvents.
Purity ≥ 97% (GC)[3]

Safety Information:

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6]

Always consult the Safety Data Sheet (SDS) before handling this compound and perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][6]

Application in the Synthesis of Kinase Inhibitors: The Quinazoline Scaffold

The quinazoline ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors targeting the epidermal growth factor receptor (EGFR).[7][8] The synthesis of substituted quinazolines often involves the condensation of an anthranilic acid derivative with a suitable reaction partner. This compound can be a key precursor to the anthranilic acid component or can be incorporated in later stages of the synthesis.

The Niementowski Quinazoline Synthesis: A Versatile Approach

The Niementowski synthesis is a classic and adaptable method for the preparation of 4(3H)-quinazolinones, which are precursors to many kinase inhibitors.[9][10] The reaction typically involves the condensation of an anthranilic acid with an amide at elevated temperatures.[11]

Reaction Mechanism:

The reaction is believed to proceed through the initial formation of a Schiff base, followed by intramolecular condensation to form an imine intermediate. Subsequent loss of water leads to the formation of the quinoline ring system.[12]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Schiff_Base Schiff Base Intermediate Anthranilic_Acid->Schiff_Base + Amide Amide Amide Imine_Intermediate Imine Intermediate Schiff_Base->Imine_Intermediate Intramolecular Condensation Quinazolinone 4(3H)-Quinazolinone Imine_Intermediate->Quinazolinone - H₂O Ring Closure

Figure 1: Simplified Mechanism of the Niementowski Quinazoline Synthesis.

Protocol: Synthesis of a 2-(3-Chloro-4-fluorophenyl)quinazolin-4(3H)-one Intermediate

This protocol describes a representative synthesis of a quinazolinone intermediate using this compound.

Step 1: Oxidation of this compound to 3-Chloro-4-fluorobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Oxidation: Slowly add an oxidizing agent, for example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to the solution. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 3-Chloro-4-fluorobenzoic acid can be purified by recrystallization.

Step 2: Conversion to 2-Amino-3-chloro-4-fluorobenzoic Acid

This step would typically involve nitration followed by reduction, which is a standard transformation in aromatic chemistry.

Step 3: Niementowski Condensation with Formamide

  • Reaction Mixture: In a high-temperature reaction vessel, combine 2-amino-3-chloro-4-fluorobenzoic acid (1.0 eq) and an excess of formamide.

  • Reaction Conditions: Heat the mixture to 130-150°C for several hours. Microwave-assisted synthesis can significantly reduce the reaction time.[10]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture and pour it into ice water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude 2-(3-Chloro-4-fluorophenyl)quinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent like ethanol.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[13][14] This reaction is invaluable in pharmaceutical synthesis for introducing carbon-carbon double bonds with good stereochemical control. This compound is an excellent substrate for the Wittig reaction.

Reaction Mechanism:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The mechanism is generally accepted to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[15][16][17]

Wittig_Mechanism Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Figure 2: General Mechanism of the Wittig Reaction.

Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)-2-phenylethene via Wittig Reaction

This protocol details the synthesis of a stilbene derivative from this compound.

Step 1: Preparation of the Phosphonium Salt

  • Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like toluene.

  • Alkylation: Add benzyl chloride (1.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture at reflux for several hours.

  • Isolation: Cool the reaction mixture to room temperature. The benzyltriphenylphosphonium chloride will precipitate. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: The Wittig Reaction

  • Ylide Formation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Aldehyde Addition: Once the ylide has formed, slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis, offering chemists a versatile platform for the construction of complex and biologically active molecules. Its utility is particularly evident in the synthesis of kinase inhibitors based on the quinazoline scaffold. A thorough understanding of its reactivity and the application of robust synthetic protocols, such as the Niementowski quinazoline synthesis and the Wittig reaction, are essential for leveraging its full potential in the development of novel therapeutics. The protocols provided herein serve as a practical guide for researchers and scientists engaged in the dynamic field of drug discovery.

References

The Versatile Virtuoso: 3-Chloro-4-fluorobenzaldehyde as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, where the precise construction of molecular architecture is paramount, certain building blocks distinguish themselves through their versatility and strategic utility. 3-Chloro-4-fluorobenzaldehyde is unequivocally one such molecule. This seemingly simple aromatic aldehyde, bearing a strategic arrangement of halogen substituents, serves as a highly valuable precursor in the synthesis of a wide array of complex organic molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1] Its unique electronic properties and predictable reactivity make it an indispensable tool for researchers, scientists, and professionals in drug development.[1]

This technical guide provides an in-depth exploration of this compound as a building block. We will delve into its key applications, supported by detailed, field-proven experimental protocols for cornerstone reactions. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving desired synthetic transformations.

Physicochemical Properties and Safety at a Glance

A thorough understanding of a reagent's properties and safety profile is the foundation of sound experimental design.

PropertyValueReference
CAS Number 34328-61-5[2]
Molecular Formula C₇H₄ClFO[2]
Molecular Weight 158.56 g/mol [2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 42-45°C[3]
Boiling Point 245-248°C[3]
Solubility Soluble in ethanol, DMF, and THF; limited in water[3]

Safety Summary: this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).

Core Applications: From Kinase Inhibitors to Crop Protection

The strategic placement of the chloro and fluoro groups on the benzaldehyde ring imparts a unique reactivity profile. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the halogen atoms themselves can serve as handles for cross-coupling reactions, offering orthogonal reactivity. This dual functionality is a key reason for its widespread use.

Pharmaceutical Synthesis: A Scaffold for Kinase Inhibitors

In the realm of oncology, kinase inhibitors have emerged as a cornerstone of targeted cancer therapy.[4] These drugs function by blocking the action of kinases, enzymes that play a crucial role in cell signaling pathways often dysregulated in cancer cells.[4] this compound is a key starting material in the synthesis of various kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and p38 mitogen-activated protein (MAP) kinase.[4] The 3-chloro-4-fluorophenyl moiety is a common feature in the backbone of many of these anti-cancer agents.[4][5]

Foundational Synthetic Protocols

The true value of a building block is realized through its successful implementation in chemical reactions. Below are detailed, step-by-step protocols for three fundamental transformations of this compound, designed to provide a robust starting point for synthetic chemists.

Protocol 1: Olefin Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[6] This protocol details the reaction of this compound with a phosphonium ylide to generate a substituted styrene, a versatile intermediate for further functionalization.

Wittig_Reaction reagent1 Phosphonium Salt (e.g., (Ethyl)triphenylphosphonium bromide) intermediate Phosphonium Ylide reagent1->intermediate Deprotonation reagent2 Strong Base (e.g., n-Butyllithium) reagent2->intermediate product 1-(3-chloro-4-fluorophenyl)prop-1-ene intermediate->product start This compound start->product Nucleophilic Attack & Cycloaddition

Caption: Workflow for the Wittig Olefination.

Materials:

  • (Ethyl)triphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend (ethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice-water bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide.[7]

  • Stir the mixture at 0°C for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0°C via a dropping funnel or syringe over 15-20 minutes.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-(3-chloro-4-fluorophenyl)prop-1-ene.[8]

Causality of Choices:

  • Anhydrous Conditions: The phosphonium ylide is a strong base and is highly reactive towards water. Therefore, anhydrous solvents and flame-dried glassware are crucial to prevent quenching of the ylide and ensure high yields.

  • Strong Base: A strong, non-nucleophilic base like n-BuLi is required to deprotonate the phosphonium salt and generate the ylide.

  • Low Temperature: The initial stages of the reaction are performed at low temperatures to control the reactivity of the ylide and minimize side reactions.

  • Aqueous Work-up: The reaction is quenched with a saturated NH₄Cl solution to neutralize any remaining base and facilitate the separation of the organic product from the aqueous phase.

Protocol 2: Amine Synthesis via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[9] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation.[10]

Reductive_Amination aldehyde This compound imine Imine/Iminium Ion Intermediate aldehyde->imine Condensation amine Primary or Secondary Amine amine->imine product Substituted Amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General workflow for Reductive Amination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the desired amine (1.1 equivalents).

  • Dissolve the starting materials in an appropriate solvent such as DCE or DCM.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.[11]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted amine.

Causality of Choices:

  • Selective Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[10]

  • One-Pot Procedure: This reaction is typically performed as a one-pot synthesis, which is more efficient and reduces waste compared to a two-step process of isolating the imine before reduction.

  • Acid Catalyst: Acetic acid can catalyze the formation of the imine intermediate, especially with less nucleophilic amines, by protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic.[11]

Protocol 3: Carbon-Carbon Bond Formation via the Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[12] The resulting β-nitro alcohol is a valuable synthetic intermediate that can be further transformed into other functional groups, such as amino alcohols or α-hydroxy carboxylic acids.

Henry_Reaction aldehyde This compound product β-Nitro Alcohol aldehyde->product Nucleophilic Addition nitroalkane Nitroalkane (e.g., Nitromethane) intermediate Nitronate Anion nitroalkane->intermediate Deprotonation base Base (e.g., KOH) base->intermediate intermediate->product

Caption: The Henry (Nitroaldol) Reaction Pathway.

Materials:

  • This compound

  • Nitromethane

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and nitromethane (5.0 equivalents) in ethanol.

  • In a separate flask, prepare a solution of potassium hydroxide (0.25 equivalents) in ethanol.

  • Reaction: Slowly add the ethanolic KOH solution to the aldehyde/nitromethane mixture at room temperature.

  • Stir the reaction mixture at room temperature, or gently heat to 60°C to increase the reaction rate, for 2-6 hours. Monitor the reaction by TLC.[13]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

Causality of Choices:

  • Base Catalyst: A base is required to deprotonate the nitroalkane, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of the aldehyde.[12]

  • Excess Nitroalkane: Nitromethane is often used in excess to serve as both the reactant and, to some extent, the solvent, driving the reaction to completion.

  • Neutralization: Careful neutralization is important to prevent side reactions, such as elimination of the hydroxyl group to form a nitroalkene, which can occur under either strongly acidic or basic conditions.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its unique combination of a reactive aldehyde functionality and strategically positioned halogen atoms provides chemists with a versatile platform for constructing complex molecular architectures. The protocols detailed herein for the Wittig, reductive amination, and Henry reactions represent just a fraction of its synthetic utility but serve as a robust foundation for its application in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries.[1][3] As the demand for novel and effective chemical entities continues to grow, the importance of versatile and reliable building blocks like this compound will undoubtedly continue to expand.

References

Application Note & Protocol: Chemoselective Grignard Addition to 3-Chloro-4-fluorobenzaldehyde for the Synthesis of Diaryl Methanols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This guide provides a detailed examination and a robust protocol for the chemoselective addition of Grignard reagents to 3-Chloro-4-fluorobenzaldehyde, a versatile building block in medicinal chemistry and materials science.[3] The presence of multiple reactive sites—an electrophilic aldehyde and two halogenated positions—on the substrate presents a unique case for exploring chemoselectivity. This document elucidates the mechanistic principles governing the selective attack on the carbonyl group, provides a comprehensive, field-tested experimental protocol for the synthesis of (3-chloro-4-fluorophenyl)methanols, and offers practical guidance for troubleshooting and product characterization. This application note is intended for researchers and professionals in drug development and synthetic chemistry seeking to leverage functionalized aromatic aldehydes in complex molecular synthesis.

Scientific Foundation and Mechanistic Rationale

The Grignard Reaction: A Primer

Discovered by Victor Grignard, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[4][5] The Grignard reagent, generically represented as R-Mg-X, is characterized by a highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[6][7]

The reaction with an aldehyde proceeds in two key stages:

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate.[6][7]

  • Acidic Workup: The intermediate alkoxide is subsequently protonated during an acidic workup (e.g., with NH₄Cl or dilute HCl) to yield the final alcohol product.[1][8]

Chemoselectivity with this compound

The primary challenge when using multifunctional substrates is achieving chemoselectivity—the preferential reaction of one functional group over others. This compound presents three potential sites for reaction: the aldehyde, the aryl chloride, and the aryl fluoride.

The remarkable success of this reaction hinges on the vast differences in reactivity:

  • Aldehyde Carbonyl: The carbonyl group is highly electrophilic and readily attacked by the nucleophilic Grignard reagent. This is the kinetically and thermodynamically favored pathway.

  • Aryl Halides: The carbon-halogen bonds (C-Cl and C-F) on the aromatic ring are significantly stronger and far less reactive towards nucleophilic attack by a Grignard reagent under standard conditions. Furthermore, the relative reactivity of halogens for forming Grignard reagents is I > Br > Cl >> F.[1] The chloro and fluoro substituents are particularly inert, ensuring they do not undergo oxidative addition with any excess magnesium or engage in side reactions. This differential reactivity allows for the selective synthesis of the desired alcohol without disturbing the halogen framework, preserving them as valuable handles for subsequent cross-coupling reactions.[9][10]

The logical flow of the reaction mechanism is depicted below.

G cluster_reagents Reactants cluster_reaction Reaction Pathway cluster_product Product Grignard Grignard Reagent (R-MgX) Attack Nucleophilic Attack on Carbonyl Carbon Grignard->Attack Aldehyde This compound Aldehyde->Attack Intermediate Tetrahedral Mg-Alkoxide Intermediate Attack->Intermediate Forms C-C bond Workup Aqueous Acidic Workup (e.g., sat. NH4Cl) Intermediate->Workup Protonation Product Secondary Alcohol Product (e.g., (Aryl)(3-chloro-4-fluorophenyl)methanol) Workup->Product

Figure 1: Mechanistic pathway of the Grignard addition to this compound.

Application Profile & Experimental Protocol

This section details a reliable protocol for the synthesis of (3-chloro-4-fluorophenyl)(phenyl)methanol, a representative secondary alcohol, via the addition of phenylmagnesium bromide to this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)QuantitySupplier Notes
This compoundC₇H₄ClFO158.56>98%10.01.59 gStore under inert gas
Phenylmagnesium BromideC₆H₅MgBr181.311.0 M in THF12.012.0 mLAnhydrous solution; handle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%-40 mLUse solvent from a purification system or sealed bottle
Saturated Ammonium Chloride (aq.)NH₄Cl53.49Saturated-30 mLUsed for quenching the reaction
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade-~100 mLFor extraction
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous-~5 gFor drying the organic phase
Experimental Workflow

The overall process from setup to final product characterization is outlined below.

G A Apparatus Setup (Flame-dried glassware, N2 atm) B Reagent Preparation (Dissolve aldehyde in anhydrous THF) A->B C Grignard Addition (Slow, dropwise addition at 0 °C) B->C D Reaction Monitoring (TLC analysis for completion) C->D E Reaction Quench (Slow addition of sat. NH4Cl) D->E F Workup & Extraction (Separate layers, extract with EtOAc) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Figure 2: High-level experimental workflow for the synthesis and analysis.

Step-by-Step Protocol

Safety Precautions: This reaction must be performed in a fume hood. Anhydrous solvents and Grignard reagents are highly reactive with water and air.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Apparatus Setup:

    • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser with a nitrogen/argon inlet, and a dropping funnel.

    • Flame-dry all glassware under vacuum or in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintaining an inert and anhydrous environment is critical for success.[11][12]

  • Reagent Preparation:

    • In the reaction flask, dissolve this compound (1.59 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Stir the solution at room temperature under a positive pressure of nitrogen.

  • Grignard Addition:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Using a syringe, transfer the phenylmagnesium bromide solution (12.0 mL of 1.0 M solution in THF, 12.0 mmol) to the dropping funnel.

    • Add the Grignard reagent to the aldehyde solution dropwise over a period of 20-30 minutes. A slow addition rate is crucial to control the exothermic reaction and prevent side product formation.[8]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting aldehyde spot indicates completion.

    • Once complete, cool the flask back down to 0 °C.

    • Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution dropwise. Caution: The quench is exothermic and may produce gas.

  • Workup and Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add 50 mL of ethyl acetate and shake well.

    • Separate the organic layer. Wash the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine all organic layers and wash them with 25 mL of brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude off-white solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% EtOAc) to isolate the pure product.

    • The expected product, (3-chloro-4-fluorophenyl)(phenyl)methanol, should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction Fails to Initiate/Low Conversion 1. Wet glassware or solvents.[11][12]2. Deactivated Grignard reagent.1. Ensure all glassware is rigorously dried and use freshly opened or purified anhydrous solvents.2. Titrate the Grignard reagent before use to confirm its molarity. Use a fresh bottle if necessary.
Formation of Biphenyl Side Product Wurtz-type coupling of the Grignard reagent, often catalyzed by trace metals.This is more common during Grignard formation. Using a high-quality commercial Grignard reagent minimizes this. Ensure the reaction temperature is well-controlled.
Recovery of Starting Aldehyde 1. Insufficient Grignard reagent.2. Grignard reagent quenched by moisture.1. Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).2. Re-verify the anhydrous setup and solvent quality.
Complex Mixture of Products 1. Reaction temperature was too high.2. Impure starting materials.1. Maintain a low temperature (0 °C) during the addition of the Grignard reagent.2. Check the purity of the this compound by NMR or GC before starting.

References

The Strategic Role of 3-Chloro-4-fluorobenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Crop Protection

In the intricate world of agrochemical synthesis, the strategic selection of starting materials is paramount to the development of effective and selective herbicides, fungicides, and insecticides. Among the vast arsenal of chemical building blocks, 3-Chloro-4-fluorobenzaldehyde emerges as a versatile and highly valuable precursor. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzaldehyde ring, imparts desirable physicochemical properties to the resulting agrochemical active ingredients, including enhanced biological activity, metabolic stability, and target specificity.[1]

This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis. We will delve into its application in the synthesis of key agrochemical classes, supported by detailed reaction mechanisms and step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Physicochemical Properties and Reactivity

This compound is a crystalline solid with a melting point of 28-30 °C. Its molecular structure, characterized by the presence of an electron-withdrawing aldehyde group and two halogen substituents, governs its reactivity. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The chloro and fluoro substituents, on the other hand, influence the electronic properties of the aromatic ring and provide sites for nucleophilic aromatic substitution reactions.

PropertyValue
CAS Number 34328-61-5
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
Appearance White to off-white crystalline powder
Melting Point 28-30 °C

Application in the Synthesis of Picolinic Acid Herbicides

One of the most significant applications of this compound in the agrochemical industry is as a precursor for the synthesis of picolinic acid herbicides. These herbicides are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[1] The incorporation of the 3-chloro-4-fluorophenyl moiety into the picolinic acid scaffold has been shown to significantly enhance herbicidal efficacy.

The synthetic strategy to access these herbicides from this compound involves a multi-step sequence, beginning with the oxidation of the aldehyde to the corresponding carboxylic acid.

Protocol 1: Oxidation of this compound to 3-Chloro-4-fluorobenzoic Acid

This protocol adapts a general method for the oxidation of aromatic aldehydes using potassium permanganate, a strong and efficient oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetone.

  • In a separate beaker, prepare a solution of KMnO₄ (1.2 eq) and NaOH (1.2 eq) in deionized water.

  • Cool the flask containing the aldehyde solution in an ice bath.

  • Slowly add the aqueous KMnO₄ solution to the aldehyde solution over 30 minutes, ensuring the internal temperature remains below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of deionized water.

  • Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • Slowly acidify the filtrate with concentrated HCl until the pH is approximately 2. A white precipitate of 3-Chloro-4-fluorobenzoic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Expected Yield: >90%

The resulting 3-Chloro-4-fluorobenzoic acid is then converted to the key intermediate, 3-chloro-4-fluoroaniline. This transformation is typically achieved through a nitration reaction followed by reduction of the nitro group.

Protocol 2: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluorobenzoic Acid (A Representative Pathway)

This protocol outlines a plausible and well-established synthetic route.

Step 1: Nitration of 3-Chloro-4-fluorobenzoic Acid

  • Carefully add 3-Chloro-4-fluorobenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0-5 °C).

  • Stir the reaction mixture at this temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product, 3-chloro-4-fluoro-5-nitrobenzoic acid.

  • Filter, wash with cold water, and dry the solid product.

Step 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to form 3-chloro-4-fluoroaniline can be achieved via catalytic hydrogenation, a clean and efficient method.[2]

Materials:

  • 3-chloro-4-fluoro-5-nitrobenzoic acid (from the previous step)

  • Platinum on carbon (Pt/C) catalyst (e.g., 1% Pt/C)

  • Hydrogen gas

  • Ethanol (or other suitable solvent)

Procedure:

  • In a high-pressure reactor (autoclave), charge the 3-chloro-4-fluoro-5-nitrobenzoic acid and the Pt/C catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[3]

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.

  • Purge the reactor with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).

  • Heat the reactor to the target temperature (e.g., 80°C) and begin vigorous stirring.

  • Maintain the reaction for a specified time (e.g., 5 hours), monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing 3-chloro-4-fluoroaniline can then be used in the subsequent step for the synthesis of the picolinic acid herbicide.

The final step in the synthesis of picolinic acid herbicides involves the coupling of 3-chloro-4-fluoroaniline with a suitably substituted picolinic acid derivative.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

This compound, via its derivative 3-chloro-4-fluoroaniline, is also a crucial component in the synthesis of pyrazole carboxamide fungicides. This class of fungicides, which includes the commercial product bixafen, acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1]

The synthesis of bixafen involves the amide coupling of a substituted pyrazole carboxylic acid with an aniline derivative, for which 3-chloro-4-fluoroaniline can serve as a precursor.

Synthetic Workflow for Agrochemicals from this compound

The following diagram illustrates the general synthetic pathway from this compound to key agrochemical classes.

Agrochemical_Synthesis A This compound B 3-Chloro-4-fluorobenzoic Acid A->B Oxidation C 3-Chloro-4-fluoroaniline B->C Nitration then Reduction D Picolinic Acid Herbicides C->D Coupling with Picolinic Acid Derivative E Pyrazole Carboxamide Fungicides C->E Coupling with Pyrazole Carboxylic Acid Derivative

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles Utilizing 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of diverse heterocyclic compounds using 3-chloro-4-fluorobenzaldehyde as a pivotal starting material. This versatile aromatic aldehyde, featuring dual halogen substituents, serves as a critical building block for constructing complex molecular architectures with significant therapeutic potential.[1] The distinct electronic properties conferred by the chlorine and fluorine atoms enhance the electrophilicity of the aldehyde and provide regioselective handles for further synthetic transformations, making it an invaluable precursor in modern drug discovery.[1][2] This document elucidates the strategic application of this compound in the synthesis of key heterocyclic scaffolds, including chalcones (as versatile intermediates), pyrimidines, benzimidazoles, and quinazolines. Each section provides a theoretical background, detailed step-by-step protocols, and insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Advantage of this compound

This compound is more than a simple aromatic aldehyde; it is a strategic precursor in the synthesis of high-value organic compounds. Its utility is rooted in its unique molecular structure:

  • Electrophilic Aldehyde Group: The carbonyl carbon is highly susceptible to nucleophilic attack, a fundamental step in the formation of countless carbon-carbon and carbon-nitrogen bonds essential for building heterocyclic rings.

  • Dual Halogen Substitution: The chloro and fluoro groups modulate the electronic landscape of the benzene ring. The fluorine atom, in particular, can enhance metabolic stability and lipophilicity in the final drug molecule, often leading to improved pharmacokinetic profiles.[2] The distinct reactivity of the C-Cl and C-F bonds also allows for selective cross-coupling reactions.

This combination of features makes this compound a preferred intermediate in the development of novel therapeutics, including anti-cancer, anti-inflammatory, and analgesic agents.[1] This guide focuses on its application in constructing pharmacologically relevant heterocyclic cores.

G A This compound B Chalcone Synthesis (Claisen-Schmidt) A->B + Acetophenone D Benzimidazole Synthesis (Condensation/Oxidation) A->D + o-Phenylenediamine E Quinazoline Synthesis (Multicomponent Reaction) A->E + Aminoarylketone + NH4OAc C Pyrimidine Synthesis (Cyclocondensation) B->C + Guanidine/Urea F Bioactive Heterocyclic Scaffolds C->F D->F E->F

Caption: Synthetic pathways from this compound.

Synthesis of Chalcone Intermediates: The Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are not heterocyclic themselves but are fundamental precursors for a vast array of heterocyclic systems, including pyrimidines, pyrazoles, and benzodiazepines. Their synthesis is most commonly achieved via the Claisen-Schmidt condensation, a robust and high-yielding base-catalyzed reaction.[3][4]

Causality: The reaction mechanism relies on the generation of an enolate from an acetophenone derivative by a base (e.g., NaOH or KOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product A This compound E Nucleophilic Attack on Aldehyde A->E B Substituted Acetophenone D Generate Enolate from Acetophenone B->D C Base (NaOH/KOH) in Ethanol C->D D->E F Dehydration of Aldol Adduct E->F G Crude Chalcone Product F->G H Purified Chalcone (Recrystallization) G->H

Caption: Workflow for Claisen-Schmidt condensation.

Protocol 2.1: Synthesis of 1-(Aryl)-3-(3-chloro-4-fluorophenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (95%)

  • Distilled Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted acetophenone (1.0 eq) in ethanol (20-30 mL).

  • Catalyst Preparation: Separately, prepare a solution of NaOH or KOH (2.0 eq) in a minimal amount of water and add it to the ethanolic solution.

  • Reaction Initiation: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] A color change and the formation of a precipitate often indicate product formation.

  • Reaction Time: Continue stirring for 4-6 hours. For less reactive substrates, the reaction may be left overnight.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Filtration: Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[3]

Data Presentation:

Compound IDAcetophenone Substituent (R)Yield (%)Physical Appearance
2a H~85-95Pale yellow solid
2b 4-Chloro~80-90Off-white solid
2c 4-Methoxy~88-96Yellow solid
2d 4-Nitro~75-85Yellow crystalline

Note: Yields are representative and can vary based on specific reaction conditions and purification efficiency.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a cornerstone of nucleic acids (cytosine, thymine, uracil) and are prevalent in a wide range of pharmaceuticals, including antiviral and anticancer drugs.[6][7] A common and effective method for synthesizing substituted pyrimidines involves the cyclocondensation of chalcones with amidine derivatives like guanidine or urea.[6]

Causality: The reaction proceeds via an initial Michael addition of the nucleophilic nitrogen of guanidine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.

Protocol 3.1: Synthesis of 2-Amino-4-(aryl)-6-(3-chloro-4-fluorophenyl)pyrimidine

Materials:

  • Chalcone derivative (e.g., from Protocol 2.1) (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol or Isopropanol

  • Reflux condenser

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium hydroxide (2.0 eq) in ethanol (30-40 mL).

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion using TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Pour the cooled mixture into cold water. Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with copious amounts of water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Drying and Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the purified pyrimidine derivative.

Synthesis of Benzimidazole Derivatives

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including proton-pump inhibitors (omeprazole) and anthelmintics.[8][9] The synthesis typically involves the condensation of an aromatic aldehyde with an ortho-phenylenediamine.

Causality: The reaction is initiated by the formation of a Schiff base between one amino group of the o-phenylenediamine and the aldehyde. The subsequent step is an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. The oxidant can be atmospheric oxygen or an added reagent like sodium metabisulfite.

G A This compound D Schiff Base Formation A->D B o-Phenylenediamine B->D C Solvent (e.g., Ethanol) Optional Catalyst (e.g., Acetic Acid) C->D E Intramolecular Cyclization D->E F Oxidation (e.g., Air, Na2S2O5) E->F G 2-(3-Chloro-4-fluorophenyl) -1H-benzo[d]imidazole F->G

Caption: Synthesis of benzimidazoles from this compound.

Protocol 4.1: Synthesis of 2-(3-Chloro-4-fluorophenyl)-1H-benzo[d]imidazole

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount) or Sodium Metabisulfite (oxidant)

  • Reflux condenser

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol (25 mL).

  • Catalysis/Oxidation: Add a catalytic amount of glacial acetic acid to promote Schiff base formation. Alternatively, for a more direct oxidative condensation, add sodium metabisulfite (approx. 1.2 eq).

  • Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol or a hexane/ethanol mixture.

  • Purification: Recrystallize the crude product from ethanol or aqueous ethanol to afford the pure benzimidazole derivative.

Synthesis of Quinazoline Derivatives

Quinazolines and their quinazolinone analogues are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[10] One-pot, multi-component reactions are highly efficient for their synthesis.[11]

Causality: A common strategy involves a three-component reaction between an aldehyde, an o-aminoarylketone, and a nitrogen source like ammonium acetate.[10] The reaction likely proceeds through the formation of an initial enamine from the ketone and ammonia (from ammonium acetate), followed by condensation with the aldehyde and subsequent cyclization and oxidation to yield the aromatic quinazoline core.

Protocol 5.1: One-Pot Synthesis of 2,4-Disubstituted Quinazolines

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzophenone (or other 2-aminoarylketone) (1.0 eq)

  • Ammonium acetate (NH₄OAc) (5-10 eq)

  • Glacial Acetic Acid (as solvent)

  • Iodine (I₂) (catalytic amount, optional oxidant)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-aminobenzophenone (1.0 eq), this compound (1.0 eq), and a generous excess of ammonium acetate (5-10 eq) in glacial acetic acid (15-20 mL).

  • Catalyst Addition (Optional): Add a catalytic amount of molecular iodine (I₂) which can facilitate the final aromatization step.[10]

  • Heating: Heat the mixture to reflux (around 120 °C) for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.

  • Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate or aqueous ammonia until the product precipitates completely.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash extensively with water.

  • Purification: The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

protocol for the reduction of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective Reduction of 3-Chloro-4-fluorobenzaldehyde to (3-Chloro-4-fluorophenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the chemical reduction of this compound to its corresponding primary alcohol, (3-chloro-4-fluorophenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the resulting benzyl alcohol serves as a versatile intermediate.[1] We present two robust and widely applicable protocols: a chemoselective reduction using sodium borohydride (NaBH₄) and a catalytic hydrogenation approach. The causality behind experimental choices, self-validating system designs, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Importance of (3-Chloro-4-fluorophenyl)methanol

This compound is a substituted aromatic aldehyde whose structural motifs are frequently incorporated into biologically active molecules.[1] Its reduction to (3-chloro-4-fluorophenyl)methanol is a foundational transformation, converting the electrophilic aldehyde functionality into a nucleophilic primary alcohol. This alcohol is a key precursor for subsequent reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, enabling the construction of more complex molecular architectures.

The primary challenge in this reduction lies in achieving high chemoselectivity. The reducing agent must selectively target the aldehyde group without affecting the aromatic ring or the halogen substituents, which are crucial for the final product's properties. This guide details two primary methods that achieve this goal with high fidelity.

Protocol I: Chemoselective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and highly selective reducing agent, ideal for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters or amides.[2][3] Its operational simplicity and safety profile make it the preferred method for many lab-scale syntheses.

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻), formally delivered from the borohydride complex (BH₄⁻), to the electrophilic carbonyl carbon of the aldehyde.[2][4][5] The resulting tetraalkoxyborate intermediate is then protonated during an aqueous or acidic workup to yield the final primary alcohol.[5][6] The use of a protic solvent like methanol or ethanol often facilitates the reaction and the final protonation step.

NaBH4_Mechanism aldehyde This compound intermediate Alkoxyborate Intermediate aldehyde->intermediate 1. Nucleophilic Attack by H⁻ nabh4 NaBH₄ (Source of H⁻) product (3-Chloro-4-fluorophenyl)methanol intermediate->product 2. Protonation workup Protic Workup (e.g., H₂O, mild acid)

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Detailed Experimental Protocol

Materials:

  • This compound (C₇H₄ClFO, MW: 158.56 g/mol )

  • Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 63.1 mmol, 1.0 eq) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (2.62 g, 69.4 mmol, 1.1 eq) to the stirred solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is slightly acidic (~pH 6). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). This removes any remaining acidic impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, (3-Chloro-4-fluorophenyl)methanol, typically as a white solid or a pale oil.[7][8][9]

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Summary of Protocol Parameters
ParameterValue / ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)High chemoselectivity for aldehydes, operational safety.[2]
Stoichiometry 1.1 - 1.5 equivalentsEnsures complete consumption of the aldehyde.
Solvent Methanol / EthanolExcellent solubility for reactants, protic nature assists in workup.[4]
Temperature 0 °C to Room TemperatureControls exothermicity and ensures selective reduction.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion.
Workup Mild Acidic Quench & ExtractionSafely neutralizes excess reagent and isolates the product.
Typical Yield > 95%The reaction is highly efficient.

Protocol II: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful reduction technique, particularly advantageous for industrial-scale synthesis due to its high atom economy and the potential for catalyst recycling. The process involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.

Principle and Rationale

In this process, both the aldehyde and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., Palladium on Carbon, Pd/C). The C=O double bond is catalytically reduced by the activated hydrogen atoms on the catalyst surface. A critical consideration for halogenated compounds is the potential for a side reaction known as hydrodehalogenation, where the C-Cl bond is also cleaved.[10] Therefore, catalyst selection and reaction conditions must be carefully optimized to favor aldehyde reduction over C-Cl bond cleavage. 5% Pd/C is often a good starting point as it can provide a balance of activity and selectivity.

Hydrogenation_Workflow start Dissolve Aldehyde in Solvent (e.g., Ethanol, EtOAc) add_catalyst Add Catalyst (e.g., 5% Pd/C) under Inert Atmosphere (N₂) start->add_catalyst purge Purge Reactor with H₂ add_catalyst->purge react Stir under H₂ Atmosphere (1-4 atm) at RT purge->react monitor Monitor by TLC or H₂ Uptake react->monitor finish Purge Reactor with N₂ monitor->finish filter Filter through Celite to Remove Catalyst (Caution: Pyrophoric) finish->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate product Obtain Pure (3-Chloro-4-fluorophenyl)methanol concentrate->product

Caption: Workflow for catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Palladium on Carbon (5% or 10% Pd/C, dry weight)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen (H₂) gas source (balloon or cylinder)

  • Nitrogen (N₂) gas for purging

  • Hydrogenation vessel (e.g., Parr shaker or a thick-walled flask)

  • Celite® for filtration

Procedure:

  • Reactor Setup: To a suitable hydrogenation vessel, add this compound (10.0 g, 63.1 mmol) and ethanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C (e.g., 0.5 g, 5% w/w). Safety Note: Palladium on carbon can be pyrophoric, especially after use. Always handle it in an inert atmosphere and do not allow the dry catalyst to come into contact with air.[10]

  • Hydrogenation: Securely seal the reaction vessel. Purge the vessel by evacuating and refilling with nitrogen (3 times), followed by evacuating and refilling with hydrogen (3 times).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 1-4 atm in a pressure reactor) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol. Safety Note: Keep the filter cake wet with solvent during and after filtration to prevent ignition.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product. The purity is often high enough for subsequent steps without further purification.

Comparative Catalyst Data
ParameterPalladium on Carbon (Pd/C)Raney NickelPlatinum on Carbon (Pt/C)
Typical Loading 5-10% w/wSlurry in solvent1-5% w/w
Pressure 1-4 atm (low pressure)50-100 psi (higher pressure)1-4 atm
Selectivity Good; risk of hydrodehalogenation can be managed with mild conditions.[10]Higher activity, but greater risk of hydrodehalogenation.[10]High activity; often used when other catalysts fail but may also increase dehalogenation.
Recommendation Preferred catalyst for this transformation due to balanced reactivity and selectivity.Use with caution; requires careful screening of conditions.A viable alternative, but requires optimization to maintain selectivity.

Conclusion and Best Practices

For the reduction of this compound, sodium borohydride offers the most reliable, selective, and operationally simple method for laboratory-scale synthesis , consistently providing high yields of the desired (3-chloro-4-fluorophenyl)methanol with minimal side products.

Catalytic hydrogenation is a scalable and atom-economical alternative , but it necessitates careful control over reaction conditions and catalyst choice to mitigate the risk of hydrodehalogenation. For this specific substrate, a 5% Pd/C catalyst under low hydrogen pressure is the recommended starting point.

Regardless of the chosen method, adherence to standard laboratory safety practices is paramount. This includes the use of appropriate personal protective equipment (PPE), working in a well-ventilated fume hood, and exercising caution when handling pyrophoric catalysts, flammable gases, and reactive hydride reagents.

References

Knoevenagel Condensation with 3-Chloro-4-fluorobenzaldehyde: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation and 3-Chloro-4-fluorobenzaldehyde

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in constructing α,β-unsaturated systems from aldehydes or ketones and active methylene compounds.[1][2] This reaction, a modification of the aldol condensation, is instrumental in the synthesis of a vast array of valuable molecules, including pharmaceutical intermediates, functional polymers, and fine chemicals.[3][4] The products of this condensation often serve as versatile precursors for a variety of subsequent chemical transformations.

This compound is a particularly noteworthy substrate for the Knoevenagel condensation.[5] Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, imparts distinct electronic properties that enhance its reactivity and provide handles for further synthetic manipulations. The resulting products are of significant interest in the field of drug discovery, where they have been explored as precursors to potent kinase inhibitors and other therapeutic agents.[6][7]

This comprehensive guide provides detailed application notes and robust protocols for conducting the Knoevenagel condensation with this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to leverage this powerful reaction for their synthetic objectives.

Delving into the Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-defined, base-catalyzed mechanism.[8] Understanding the intricacies of this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: The reaction is initiated by a base, which abstracts an acidic proton from the active methylene compound. This deprotonation is facilitated by the presence of two electron-withdrawing groups (Z and Z') flanking the methylene carbon, which stabilize the resulting carbanion, or enolate.[5]

  • Nucleophilic Attack: The newly formed enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound. The electron-withdrawing nature of the chloro and fluoro substituents on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, thereby promoting this step.

  • Aldol Addition: This nucleophilic attack results in the formation of a tetrahedral intermediate, which subsequently protonates to yield an aldol-type addition product.

  • Dehydration: The final step involves the elimination of a water molecule from the aldol adduct, a process often facilitated by the base or by heating. This dehydration step drives the reaction towards the formation of the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Active_Methylene Active Methylene (Z-CH₂-Z') Enolate Enolate ([Z-CH-Z']⁻) Active_Methylene->Enolate Deprotonation Benzaldehyde This compound Aldol_Adduct Aldol Adduct Base Base Enolate->Aldol_Adduct Nucleophilic Attack Unsaturated_Product α,β-Unsaturated Product Aldol_Adduct->Unsaturated_Product Dehydration Water Water

Figure 1: General mechanism of the Knoevenagel condensation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are designed to be adaptable and can be optimized based on specific laboratory conditions and desired outcomes.

Protocol 1: Synthesis of 2-(3-Chloro-4-fluorobenzylidene)malononitrile

This protocol outlines a highly efficient, often rapid condensation using malononitrile as the active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (or another suitable base like triethylamine or DBU)

  • Ethanol (or another suitable solvent like water or acetonitrile)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and malononitrile (1.0-1.2 eq.) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within minutes to a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration. If the product remains in solution, cool the mixture in an ice bath to induce precipitation. The collected solid can be washed with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(3-Chloro-4-fluorobenzylidene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-chloro-4-fluorophenyl)acrylate

This protocol details the condensation with ethyl cyanoacetate, a slightly less reactive active methylene compound compared to malononitrile.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate (or another suitable catalyst)

  • Acetic acid (co-catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), ethyl cyanoacetate (1.1-1.5 eq.), and a catalytic amount of ammonium acetate in ethanol. A small amount of glacial acetic acid can be added as a co-catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction typically requires several hours to reach completion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Green Synthesis Approach - Solvent-Free Condensation

This protocol offers an environmentally benign alternative to traditional solvent-based methods.[3]

Materials:

  • This compound

  • Malonic acid

  • Ammonium bicarbonate

  • Mortar and pestle or a suitable reaction vessel for grinding

Procedure:

  • Reactant Mixture: In a mortar, combine this compound (1.0 eq.), malonic acid (1.2-2.0 eq.), and a catalytic amount of ammonium bicarbonate.

  • Reaction Execution: Grind the mixture at room temperature for a specified period. The progress of the reaction can be monitored by taking small samples for TLC analysis.

  • Work-up and Isolation: Upon completion, the solid reaction mixture can be treated with water to dissolve the catalyst and any unreacted malonic acid. The product, being insoluble in water, can be collected by filtration.

  • Purification: The crude product can be washed with water and then recrystallized from an appropriate solvent.

Experimental_Workflow Start Start Reactants Combine Reactants: - this compound - Active Methylene Compound - Catalyst - Solvent (if applicable) Start->Reactants Reaction Reaction: - Stirring/Heating - Monitor by TLC Reactants->Reaction Workup Work-up: - Precipitation/Extraction Reaction->Workup Isolation Isolation: - Filtration/Concentration Workup->Isolation Purification Purification: - Recrystallization/Chromatography Isolation->Purification Characterization Characterization: - NMR, IR, MS, M.P. Purification->Characterization End End Characterization->End

Figure 2: A generalized experimental workflow for the Knoevenagel condensation.

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Knoevenagel condensation. The following table summarizes various catalytic systems and conditions that can be adapted for the reaction with this compound.

Active Methylene CompoundCatalystSolventTemperature (°C)TimeTypical Yield (%)Reference(s)
MalononitrilePiperidineEthanolRoom Temp.< 1 h> 90[2]
MalononitrileNi(NO₃)₂·6H₂OWaterRoom Temp.10-30 min90-98[2]
Malononitrile[C₄dabco][BF₄]WaterRoom Temp.5-20 min95-100[4]
Ethyl CyanoacetateAmmonium Acetate/Acetic AcidEthanolReflux2-6 h80-95[9]
Ethyl CyanoacetateDBUWaterRoom Temp.0.5-2 h> 90[3]
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux8-12 h70-85[10]
Malonic AcidAmmonium BicarbonateSolvent-free90-1201-3 h85-95[3]

Applications in Drug Development: A Focus on Kinase Inhibition

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable scaffolds in medicinal chemistry. The presence of the chloro and fluoro substituents can enhance biological activity and modulate pharmacokinetic properties.

A significant area of application for these compounds is in the development of kinase inhibitors .[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] The α,β-unsaturated carbonyl moiety of the Knoevenagel products can act as a Michael acceptor, allowing for covalent bond formation with nucleophilic residues (such as cysteine) in the active site of certain kinases. This can lead to irreversible inhibition and potent therapeutic effects.

Derivatives of this compound have been investigated as key intermediates in the synthesis of inhibitors for Epidermal Growth Factor Receptor (EGFR) and ErbB-2, which are important targets in cancer therapy.[7] The specific substitution pattern of the aromatic ring can influence the binding affinity and selectivity of the inhibitor for its target kinase.

Conclusion: A Versatile Reaction for Modern Synthesis

The Knoevenagel condensation of this compound is a robust and versatile reaction that provides access to a wide range of functionalized α,β-unsaturated compounds. By carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can achieve high yields of desired products with excellent purity. The increasing availability of green and efficient protocols further enhances the appeal of this transformation. The significant potential of the resulting products in drug discovery, particularly in the development of targeted cancer therapies, underscores the continued importance of the Knoevenagel condensation in modern organic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis with 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for syntheses involving 3-Chloro-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered when using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most prevalent side reactions include oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, and under strongly basic conditions, the Cannizzaro reaction.[1][2][3][4][5][6] Depending on the specific reaction, other side reactions like halogen exchange or self-condensation (though less common for this specific molecule) can also occur.[4][7][8][9][10]

Q2: Is this compound prone to self-condensation in aldol-type reactions?

A2: No, self-condensation is not a significant issue.[4] Aldol-type condensations require the formation of an enolate, which is generated by deprotonating a hydrogen atom on the carbon adjacent to the carbonyl group (the alpha-carbon). Since this compound lacks alpha-hydrogens, it cannot form an enolate and thus cannot undergo self-condensation.[4]

Q3: Can halogen exchange occur, for instance, replacement of chlorine with fluorine or vice-versa?

A3: Yes, halogen exchange (Halex) reactions are possible under certain conditions, typically involving a fluoride source like spray-dried potassium fluoride and a phase transfer catalyst.[7][8][9] While this can be a desired transformation in some cases, it can also be an unintended side reaction.

Q4: How stable is this compound?

A4: It is stable under normal conditions but is sensitive to air and may oxidize over time.[11] It is also incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11] Proper storage under an inert atmosphere is recommended.

Troubleshooting Guide: Common Synthetic Issues

Issue 1: Formation of 3-Chloro-4-fluorobenzoic Acid (Oxidation)

Symptoms:

  • Appearance of a new spot on TLC with a lower Rf value than the starting aldehyde.

  • Acidic reaction mixture upon workup.

  • Characteristic peaks in NMR and IR spectra corresponding to a carboxylic acid.

Root Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Air Oxidation Aldehydes can be sensitive to atmospheric oxygen, leading to the formation of the corresponding carboxylic acid, especially during prolonged reaction times or upon storage.[11]Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and storage. Use freshly purified or distilled this compound for best results.
Presence of Oxidizing Agents Contaminants in reagents or solvents, or the use of certain reaction conditions can lead to unintended oxidation.Ensure all reagents and solvents are pure and free from oxidizing impurities. If the reaction involves an oxidant for another functional group, ensure its selectivity.
Vigorous Reaction Conditions High temperatures or prolonged reaction times can sometimes promote oxidation, especially in the presence of trace impurities.Optimize reaction conditions to use the mildest possible temperature and shortest effective reaction time. Monitor the reaction progress closely by TLC or other analytical methods.
Issue 2: Formation of (3-Chloro-4-fluorophenyl)methanol (Reduction)

Symptoms:

  • A new, more polar spot on TLC compared to the starting material.

  • NMR signals corresponding to a benzylic alcohol.

Root Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Incompatible Reducing Agents In reactions like reductive amination, the choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH4) can reduce the aldehyde before imine formation is complete.[12]Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH3).[12][13] If using NaBH4, ensure imine formation is complete before its addition.[12]
Contamination with Reducing Impurities Certain impurities in reagents or solvents can act as reducing agents.Use high-purity, anhydrous solvents and reagents.
Issue 3: Disproportionation via the Cannizzaro Reaction

Symptoms:

  • Formation of both 3-Chloro-4-fluorobenzoic acid and (3-Chloro-4-fluorophenyl)methanol in roughly a 1:1 molar ratio.

  • This typically occurs in reactions carried out under strongly basic conditions.

Root Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Strongly Basic Conditions In the presence of a strong base (like concentrated NaOH or KOH), aldehydes lacking alpha-hydrogens can undergo the Cannizzaro reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[1][2][3][5][6]Avoid using strong bases if this reaction is not desired. If a base is necessary, consider using a weaker, non-nucleophilic base or alternative reaction pathways that do not require strongly basic conditions. For reactions like the Knoevenagel condensation, a weakly basic amine catalyst is often sufficient.[14]
Issue 4: Low Yield in Condensation Reactions (e.g., Knoevenagel, Wittig)

Symptoms:

  • Incomplete consumption of the starting aldehyde.

  • Formation of multiple, difficult-to-separate byproducts.

Root Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Poor Ylide/Enolate Formation In Wittig or aldol-type reactions, incomplete deprotonation of the phosphonium salt or the active methylene compound leads to low yields.[15]Ensure the use of a strong, fresh base and strictly anhydrous conditions for ylide generation in Wittig reactions. For Knoevenagel condensations, the choice of a suitable basic catalyst is crucial.[14][16]
Side Reactions of the Coupling Partner In crossed-aldol or Claisen-Schmidt condensations, the enolizable partner (e.g., a ketone) can undergo self-condensation.[4]Slowly add the enolizable component to a mixture of the this compound and the base to keep the enolate concentration low and favor the crossed-condensation.[15]
Steric Hindrance The substituents on the benzaldehyde ring may slightly reduce its reactivity compared to unsubstituted benzaldehyde.Allow for longer reaction times or a modest increase in temperature, while carefully monitoring for the formation of side products.[15]

Experimental Workflows & Diagrams

Workflow 1: Minimizing Oxidation During Synthesis

A general workflow to prevent the unwanted oxidation of this compound to 3-Chloro-4-fluorobenzoic acid.

G start Start: Reaction Setup inert_atm Purge Reaction Vessel with Inert Gas (N2 or Ar) start->inert_atm add_reagents Add Anhydrous Solvents and Reagents inert_atm->add_reagents add_aldehyde Add Freshly Purified this compound add_reagents->add_aldehyde reaction Run Reaction at Optimized Temperature and Time add_aldehyde->reaction monitor Monitor Progress via TLC/HPLC reaction->monitor workup Aqueous Workup monitor->workup extraction Extract with Organic Solvent workup->extraction purification Purify Product (e.g., Chromatography) extraction->purification end End: Isolated Pure Product purification->end G aldehyde1 This compound intermediate Tetrahedral Intermediate aldehyde1->intermediate Nucleophilic Attack aldehyde2 This compound alcohol (3-Chloro-4-fluorophenyl)methanol aldehyde2->alcohol Reduction base Strong Base (e.g., OH-) base->intermediate hydride_transfer Hydride Transfer intermediate->hydride_transfer hydride_transfer->aldehyde2 acid 3-Chloro-4-fluorobenzoic acid hydride_transfer->acid

References

Technical Support Center: Purification of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-fluorobenzaldehyde (CAS No: 34328-61-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of your product.

Introduction to this compound and its Purification Challenges

This compound is a critical building block in the synthesis of a wide range of pharmaceuticals and specialty chemicals.[1] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications.

The primary challenges in purifying this compound stem from its susceptibility to oxidation and the potential presence of structurally similar impurities. This guide will provide detailed protocols and troubleshooting advice for the most common and effective purification techniques: distillation, recrystallization, and column chromatography.

Pre-Purification Analysis: Know Your Impurities

Before selecting a purification method, it is crucial to identify the potential impurities in your crude product. The nature and concentration of these impurities will dictate the most effective purification strategy.

Common Impurities in Crude this compound:

Impurity NameChemical StructureOriginPotential Impact
3-Chloro-4-fluorobenzoic acidClC₆H₃(F)COOHOxidation of the aldehydeCan interfere with reactions sensitive to acidic conditions.[2]
Isomeric Impurities (e.g., 2-Chloro-4-fluorobenzaldehyde)ClC₆H₃(F)CHOSide reactions during synthesisMay lead to a mixture of products in subsequent steps.[2][3]
Unreacted Starting MaterialsVaries depending on synthesisIncomplete reactionReduces the overall yield and purity of the final product.
Solvent ResiduesVariesIncomplete removal after reaction work-upCan interfere with subsequent reactions or analyses.
Byproducts from Specific Reactions (e.g., Triphenylphosphine oxide)(C₆H₅)₃POWittig reaction byproductCan complicate purification due to its polarity and solubility.[4]

Analytical Techniques for Purity Assessment:

A multi-technique approach is recommended for a comprehensive purity analysis of this compound and its derivatives.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomeric byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities such as the corresponding benzoic acid.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[5]

Purification Methodologies: A Step-by-Step Guide

Fractional Distillation under Reduced Pressure

Distillation is a highly effective method for purifying this compound, especially for removing less volatile impurities. Given its boiling point of 66 °C, vacuum distillation is necessary to prevent thermal degradation.

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard the initial forerun, which may contain volatile impurities.

  • Completion: Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive residues.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., GC-MS).

Troubleshooting Distillation:

IssuePotential CauseTroubleshooting Steps
Bumping/Unstable Boiling Insufficient boiling chips or inadequate stirring.Use fresh boiling chips or ensure vigorous stirring.
Flooding of the Column Excessive heating rate or pressure fluctuations.Reduce the heating rate. Ensure a stable vacuum.[6]
Poor Separation Inefficient column or incorrect packing.Use a longer or more efficient fractionating column. Ensure proper packing if using a packed column.
Product Solidifies in Condenser Cooling water is too cold.Use a coolant with a temperature above the melting point of the product (28-30 °C).

G cluster_start Start: Crude Product cluster_distillation Fractional Distillation cluster_analysis Purity Check cluster_end End Product start Crude this compound distillation Fractional Distillation under Reduced Pressure start->distillation analysis Purity Analysis (GC-MS, HPLC) distillation->analysis analysis->distillation Purity < 99% (Re-distill) end_product Pure this compound analysis->end_product Purity ≥ 99%

Recrystallization

Recrystallization is an effective technique for removing impurities that have different solubilities from the desired product in a particular solvent system.[7]

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (28-30 °C) indicates high purity.[8] Confirm purity with spectroscopic methods.

Troubleshooting Recrystallization:

IssuePotential CauseTroubleshooting Steps
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution and add more of the primary solvent. Ensure slow cooling.[9]
No Crystal Formation Solution is not sufficiently saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[7]
Low Recovery Too much solvent was used, or the product has significant solubility in the cold solvent.Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration.
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

G cluster_start Start: Crude Product cluster_recrystallization Recrystallization Process cluster_analysis Purity Check cluster_end End Product start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate analysis Purity Analysis (Melting Point, NMR) filtrate->analysis analysis->dissolve Broad Melting Point (Re-crystallize) end_product Pure this compound analysis->end_product Sharp Melting Point

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography on silica gel is typically employed.

Experimental Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Eluent Selection: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the isolated product using appropriate analytical methods.

Troubleshooting Column Chromatography:

IssuePotential CauseTroubleshooting Steps
Poor Separation Inappropriate eluent polarity.Optimize the eluent system using TLC. A less polar solvent will generally elute the aldehyde faster.[10]
Product Decomposition on Column Aldehyde is sensitive to the acidic nature of silica gel.Neutralize the silica gel with a small amount of triethylamine in the eluent. However, be aware that this can sometimes lead to decomposition.[10]
Tailing of Spots on TLC Sample is too concentrated, or interactions with the stationary phase are too strong.Dilute the sample before loading. Consider using a different stationary phase or adding a small amount of a more polar solvent to the eluent.
Cracking of the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.

G cluster_start Start: Crude Product cluster_chromatography Column Chromatography cluster_analysis Purity Check cluster_end End Product start Crude this compound pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate load_sample->elute collect Collect & Monitor Fractions (TLC) elute->collect analysis Purity Analysis (TLC, NMR) collect->analysis analysis->elute Multiple Spots on TLC (Combine pure fractions) end_product Pure this compound analysis->end_product Single Spot on TLC

Frequently Asked Questions (FAQs)

Q1: My this compound product is a yellow oil, but the literature says it should be a white solid. What should I do?

A1: The yellow color likely indicates the presence of impurities, possibly from oxidation or side reactions. A low melting point (below 28 °C) would also suggest impurity. Purification by one of the methods described above, such as recrystallization or distillation, should yield the desired white solid.

Q2: I'm observing a significant amount of a byproduct with a similar retention time to my product in GC analysis. How can I separate them?

A2: This suggests the presence of an isomeric impurity. Fractional distillation with a highly efficient column may be effective if there is a sufficient difference in boiling points. Alternatively, preparative HPLC could be used for separation, although this is less practical on a large scale.

Q3: My NMR spectrum shows a broad peak in the acidic region, which I suspect is 3-Chloro-4-fluorobenzoic acid. How can I remove it?

A3: An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove the acidic impurity. Dissolve the crude product in an organic solvent like diethyl ether, wash with the bicarbonate solution, separate the organic layer, dry it with an anhydrous salt (e.g., MgSO₄), and then remove the solvent.[2]

Q4: Can I use a bisulfite extraction to purify this compound?

A4: Yes, bisulfite extraction is a classic method for purifying aldehydes.[11][12] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities in an organic solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base. This method is particularly useful for removing non-carbonyl impurities.

Q5: What are the best storage conditions for purified this compound?

A5: this compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13] It is best stored in a cool, dry, and well-ventilated place away from light to prevent oxidation and degradation.

References

Technical Support Center: Managing 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-4-fluorobenzaldehyde. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, the integrity of this reagent is paramount to achieving reliable and reproducible results.[1] This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and field-proven protocols to address the primary challenge associated with this compound: its sensitivity to moisture and atmospheric conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during the handling and use of this compound, providing both an explanation of the problem and a validated solution.

Question 1: I recently opened my bottle of this compound. It was a white crystalline powder, but now it appears as a clumpy, yellowish, or even slightly oily solid. What has happened?

Answer: This is a classic sign of moisture exposure and subsequent degradation. This compound is designated as "Air Sensitive," meaning it reacts with components of the atmosphere, primarily moisture and oxygen.[2][3]

  • Causality: The aldehyde functional group (-CHO) is susceptible to oxidation, especially in the presence of air (O₂) and water (H₂O). Over time, it can be oxidized to the corresponding carboxylic acid: 3-chloro-4-fluorobenzoic acid.[4] This impurity, along with potential hydrate formation, disrupts the crystalline lattice of the solid, leading to the observed changes in color and consistency from a free-flowing powder to a clumpy or oily solid. Benzaldehydes, in general, are known to oxidize in the air.[5]

Question 2: My reaction is complete, but I'm seeing a persistent, unknown peak in my ¹H NMR and a different retention time in my GC-MS analysis. Could this be related to the starting aldehyde?

Answer: It is highly probable. The most common impurity resulting from improper storage is 3-chloro-4-fluorobenzoic acid.

  • Expert Analysis & Identification:

    • ¹H NMR: Look for the disappearance or diminished integration of the sharp aldehyde proton singlet, typically found around 10.0 ppm. The key indicator of the carboxylic acid impurity is the appearance of a new, broad singlet significantly downfield, often above 11-12 ppm.

    • GC-MS: The carboxylic acid is less volatile than the aldehyde and will have a different retention time. Its mass spectrum will show a molecular ion peak corresponding to its higher molecular weight (174.55 g/mol vs. 158.56 g/mol for the aldehyde).

    • FTIR: You may observe the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside a shift in the carbonyl (C=O) peak.

Question 3: My reaction yields are consistently low when using this compound, particularly in moisture-sensitive reactions. Is the reagent's quality the likely cause?

Answer: Yes, moisture contamination in your aldehyde is a very common reason for low yields in sensitive reactions.

  • Mechanism of Interference:

    • Stoichiometric Imbalance: If a portion of your aldehyde has oxidized to carboxylic acid, you are not adding the correct molar equivalent of the aldehyde to your reaction, leading to an incomplete reaction.

    • Quenching of Reagents: In reactions involving highly reactive nucleophiles like Grignard reagents (R-MgBr) or organolithiums (R-Li), any trace amount of water present in the aldehyde will protonate and destroy the nucleophile, immediately reducing the amount of active reagent available for the desired transformation.

    • Side Reactions: The carboxylic acid impurity can engage in unwanted acid-base reactions, neutralizing basic reagents or catalyzing undesired side pathways, further complicating your reaction mixture and reducing the yield of the target molecule.

Question 4: What is the definitive protocol for storing this compound to guarantee its stability?

Answer: Proper storage is the most critical factor in maintaining the long-term purity of this reagent. The goal is to create a completely anhydrous and inert environment.

  • Validated Storage Protocol:

    • Use an Inert Atmosphere: Upon receipt, and after every use, the container headspace should be purged with a dry, inert gas like nitrogen or argon. This displaces air and moisture.[6]

    • Ensure a Tight Seal: Always keep the container tightly closed.[6][7] Use containers with high-quality, non-reactive liners. If the original cap seems compromised, use paraffin film as a secondary seal.

    • Store in a Desiccator: Place the sealed container inside a desiccator cabinet or chamber containing an active desiccant like Drierite™ (anhydrous calcium sulfate) or fresh silica gel. This protects against ambient humidity.

    • Control Temperature: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[8] Recommended storage temperatures are often at or below 25°C.[7]

    • Aliquot for Frequent Use: If you plan to use the reagent frequently, consider transferring smaller, more manageable quantities into separate, smaller vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to the laboratory environment.

Question 5: I suspect my current stock of this compound has absorbed some moisture. Is it possible to salvage it?

Answer: Yes, if the contamination is minor (i.e., primarily trace water with minimal oxidation), the reagent can often be dried. If significant oxidation has occurred, a full purification is required.

  • Protocol for Drying: The most effective method for removing trace water is azeotropic distillation.[9]

    • Add the aldehyde to a round-bottom flask.

    • Add a solvent that forms an azeotrope with water, such as toluene.

    • Remove the solvent/water azeotrope using a rotary evaporator.

    • Repeat the process 2-3 times by adding fresh anhydrous toluene and concentrating again.[9]

    • After the final evaporation, place the flask on a high vacuum line for several hours to remove any residual solvent.

  • Protocol for Purification: If analytical checks (e.g., NMR) confirm the presence of 3-chloro-4-fluorobenzoic acid, purification is necessary. This is typically achieved through recrystallization or column chromatography, depending on the scale.

Data & Properties Summary

For quick identification and analysis, the properties of this compound and its primary degradation product are summarized below.

PropertyThis compound3-Chloro-4-fluorobenzoic acid
CAS Number 34328-61-5[7]403-17-8
Molecular Formula C₇H₄ClFO[7]C₇H₄ClFO₂
Molecular Weight 158.56 g/mol [7]174.55 g/mol
Appearance White to pale yellow crystalline powder[7]White solid
Melting Point 28-30 °C (lit.)[2][10]144-148 °C
Key ¹H NMR Signal ~10.0 ppm (s, 1H, -CHO)>11.0 ppm (br s, 1H, -COOH)
Visualized Workflows and Mechanisms

To provide further clarity, the following diagrams illustrate key decision-making processes and chemical transformations.

G cluster_0 Troubleshooting Flowchart start Experiencing Low Yield or Unexpected Byproducts? check_reagent Step 1: Evaluate Starting Aldehyde start->check_reagent visual Visual Inspection: Is it clumpy, discolored, or oily? check_reagent->visual analytical Analytical Check: Run ¹H NMR or GC-MS visual->analytical Yes not_degraded Result: Reagent Appears Pure. Investigate other reaction parameters (solvents, other reagents, temperature). visual->not_degraded No degraded Result: Reagent is Degraded/ Contaminated with Water analytical->degraded Impurity Detected analytical->not_degraded No Impurity Detected solution Solution: Dry the reagent via azeotrope or purify via recrystallization. Implement stringent handling protocols. degraded->solution G cluster_1 Moisture-Induced Degradation Pathway reactant This compound (C₇H₄ClFO) product 3-Chloro-4-fluorobenzoic acid (C₇H₄ClFO₂) reactant->product O₂, H₂O (Atmospheric Exposure)

References

preventing polymerization of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-fluorobenzaldehyde (CAS: 34328-61-5). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the handling, storage, and use of this versatile aromatic aldehyde, with a specific focus on preventing unwanted polymerization and degradation.

Part 1: Frequently Asked Questions - Understanding Stability and Polymerization

This section addresses fundamental questions regarding the inherent reactivity and stability of this compound.

Q1: What makes this compound susceptible to polymerization and degradation?

This compound is an aromatic aldehyde with a unique reactivity profile stemming from its molecular structure. The aldehyde functional group (-CHO) is inherently reactive and can participate in various reactions, including self-condensation or polymerization.[1] The presence of electron-withdrawing halogen substituents (chlorine and fluorine) on the benzene ring enhances the electrophilic character of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

While some safety data sheets state there is no information available on hazardous polymerization, practical experience with aldehydes suggests that under non-ideal conditions, degradation can occur.[2] The primary pathways for instability include:

  • Aldol-Type Condensation: Though less common for aromatic aldehydes lacking α-hydrogens, impurities or specific reaction conditions can catalyze condensation reactions.

  • Radical Polymerization: Initiated by light, heat, or radical initiators (like peroxides formed from air exposure), this pathway can lead to the formation of polymer chains.[3]

  • Oxidation: The aldehyde group is sensitive to oxidation, especially when exposed to air (oxygen), which can convert it to the corresponding carboxylic acid (3-chloro-4-fluorobenzoic acid).[4] This is a common degradation pathway for many aldehydes.

Q2: What are the common visual signs that my this compound has begun to polymerize or degrade?

Early detection is critical to ensure the integrity of your experiments. Be vigilant for the following indicators[3]:

  • Increased Viscosity: The compound, which can be a liquid or low-melting solid (Melting Point: 28-30°C), may become noticeably thicker or more syrupy.[4][5]

  • Appearance of Cloudiness: An initially clear liquid or molten solid may become hazy or turbid.

  • Precipitate Formation: The appearance of solid particles, flakes, or wispy structures within the liquid is a clear sign of polymerization.

  • Solidification: In advanced stages, the entire sample may solidify into a waxy or glassy mass that does not melt at the expected temperature.

  • Discoloration: A change from its typical colorless to light yellow appearance to a more pronounced yellow or brownish hue can indicate the presence of impurities or degradation products.[1][6]

Q3: Which external factors can initiate or accelerate the degradation of this compound?

Several environmental and chemical factors can compromise the stability of the reagent. Understanding these triggers is the first step toward prevention.

  • Air (Oxygen): The compound is listed as "Air sensitive".[4][7] Oxygen can lead to the formation of peroxides, which are potent radical initiators for polymerization, and can also directly oxidize the aldehyde to a carboxylic acid.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can catalyze degradation and polymerization reactions.[2]

  • Elevated Temperatures: Heat provides the activation energy for unwanted side reactions. Storing the material at elevated temperatures will significantly shorten its shelf life.

  • Light Exposure: UV light can induce photochemical reactions, including the formation of free radicals that initiate polymerization.[3]

  • Moisture: Handling the compound in a humid environment or using wet solvents can introduce water, which may facilitate certain degradation pathways. The material should be handled under inert gas to protect from moisture.[2]

Part 2: Troubleshooting and Prevention Guide

This section provides actionable strategies and protocols to maintain the quality of your this compound.

Q4: What are the definitive best practices for storing this reagent to ensure maximum stability?

Proper storage is the most effective preventative measure. Adherence to the following conditions is critical for preserving the reagent's integrity.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[1]Reduces the rate of thermal degradation and polymerization reactions.
Atmosphere Store under an inert gas (Nitrogen or Argon).[2]Prevents oxidation and peroxide formation by displacing air and moisture.[4]
Container Keep in the original, tightly closed container.[2][4]Minimizes exposure to contaminants, air, and light.
Light Store in a dark place or use an amber vial.Prevents light-induced radical formation.[3]
Purity Use high-purity reagent (>98%).[1]Impurities can act as catalysts for polymerization.
Q5: Are there chemical inhibitors that can be added to prevent polymerization?

Yes, the addition of a small amount of a polymerization inhibitor is a standard and highly effective technique, particularly for aldehydes.[3] These inhibitors function by scavenging the free radicals that initiate the polymerization chain reaction.[3][8] While data specific to this compound is scarce, inhibitors proven effective for other aldehydes can be applied.

Inhibitor ClassExampleProposed Mechanism of ActionTypical Concentration
Hindered Phenols Hydroquinone, BHT (Butylated hydroxytoluene)Act as radical scavengers, donating a hydrogen atom to terminate the radical chain.[9]50 - 200 ppm
Amines Ethylenediamine, MonoethanolamineCan react with aldehyde carbonyls or condensation products to form stable adducts, inhibiting fouling.[10]Varies by application; start with low ppm range.
Hydroxylamines N,N-Diethylhydroxylamine (DEHA)Highly effective inhibitors for unsaturated aldehydes, functioning as potent radical scavengers.[9]100 - 500 ppm

Causality Note: The choice of inhibitor may depend on the intended downstream application, as the inhibitor could potentially interfere with certain reaction types. A phenolic inhibitor like hydroquinone is often a good first choice for general-purpose stabilization during storage.

Q6: I'm setting up a reaction. How should I handle the aldehyde to minimize polymerization risk during the experiment?

Proper handling during experimental use is just as important as long-term storage. The following workflow minimizes the risk of inducing polymerization.

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation Phase cluster_reaction Execution Phase A Equilibrate Reagent Allow bottle to warm to room temperature before opening under inert gas. B Prepare Inert Atmosphere Purge reaction flask with N2 or Ar. Use dry solvents. A->B Prevents moisture condensation C Dispense Aldehyde Using a syringe or cannula, transfer the required amount. B->C Maintains inert environment D Control Temperature Maintain reaction at the specified, and lowest practical, temperature. C->D Minimizes thermal initiation E Slow Reagent Addition Add the aldehyde dropwise to the reaction mixture to avoid localized concentration buildup. D->E Ensures controlled reaction

References

troubleshooting unexpected NMR shifts in 3-Chloro-4-fluorobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-fluorobenzaldehyde Derivatives

Welcome to the technical support center for researchers working with this compound and its derivatives. This guide is designed to help you troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts, ensuring the structural integrity of your compounds. Our approach is rooted in explaining the fundamental principles behind spectral observations, empowering you to make informed decisions in your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the NMR spectra of this compound derivatives.

Q1: My aldehyde proton signal is significantly downfield (>10 ppm) or upfield (<9.8 ppm) from the expected value. What are the likely causes?

A1: The chemical shift of the aldehyde proton is exceptionally sensitive to its electronic and steric environment. Deviations are common and can typically be attributed to three main factors:

  • Solvent Effects: The aldehyde proton can participate in hydrogen bonding with protic or polar aprotic solvents (e.g., DMSO-d₆, Acetone-d₆), which can cause significant downfield shifts. Conversely, aromatic solvents like Benzene-d₆ can cause upfield shifts due to anisotropic effects.[1] The initial spectrum of this compound in CDCl₃ shows the aldehyde proton at ~9.94 ppm.[2] A shift outside this range warrants investigation.

  • Concentration: At high concentrations, intermolecular interactions, such as dimer formation or stacking, can alter the electronic environment and shift the proton resonance.

  • Oxidation: The most common impurity in benzaldehyde derivatives is the corresponding carboxylic acid, formed by oxidation in the presence of air.[3][4] The carboxylic acid proton appears much further downfield (typically 10-13 ppm) and can sometimes be broad. Even trace amounts of this acidic impurity can catalyze exchange or alter the local electronic environment, subtly shifting the aldehyde proton.

For a detailed workflow to distinguish between these possibilities, please refer to Troubleshooting Guide 1 .

Q2: The aromatic region of my spectrum is a complex multiplet and doesn't look like a clean system. How do I begin to interpret it?

A2: The aromatic region of this compound is an excellent example of a complex, second-order spin system. The three aromatic protons are chemically distinct due to the substitution pattern, and they couple to each other and to the fluorine atom.

  • Substituent Effects: The aldehyde (-CHO) and chlorine (-Cl) are electron-withdrawing groups (EWGs), which deshield protons, shifting them downfield.[5][6] The fluorine (-F) is also an EWG by induction but can act as an electron-donating group by resonance. This interplay creates a nuanced electronic environment.

  • ¹⁹F Coupling: The fluorine atom couples to the aromatic protons, with the magnitude of the coupling constant (J) depending on the number of bonds separating them (e.g., ³JHF > ⁴JHF).[7][8] This adds another layer of splitting to the proton signals.

Interpreting this region requires a systematic approach. We recommend consulting Troubleshooting Guide 2 for a step-by-step method to deconstruct these complex patterns using coupling constant analysis and 2D NMR techniques.

Q3: I'm observing broad peaks in my spectrum. What does this indicate?

A3: Peak broadening in NMR can stem from several sources. Before investigating complex chemical phenomena, it's crucial to rule out instrumental factors.[9]

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Ensure the spectrometer is properly shimmed before analysis.

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating at the current concentration, you will observe broad signals.

  • Chemical Exchange: Broadening can occur if a proton is exchanging between two different chemical environments at a rate comparable to the NMR timescale. This could be due to the presence of rotamers (conformational isomers) or exchange with trace amounts of water or acid.[10] A temperature study can help confirm this; if the peaks sharpen or coalesce at higher temperatures, a dynamic process is likely occurring.[9]

Q4: My sample looks clean by TLC, but the NMR suggests impurities. What are the most common process-related impurities I should look for?

A4: Besides the common oxidation to 3-chloro-4-fluorobenzoic acid, other impurities can arise from the synthetic route.

  • Residual Starting Material: Incomplete reaction is a frequent issue. Always compare your spectrum to that of the starting materials.

  • Reduction Product: Over-reduction or side reactions can lead to the formation of the corresponding benzyl alcohol, (3-chloro-4-fluorophenyl)methanol.[4] This would be characterized by the disappearance of the aldehyde signal (~9.9 ppm) and the appearance of a CH₂OH signal (typically 4.5-5.5 ppm) and an OH proton (variable).

  • Byproducts from Synthesis: Depending on the specific reaction used to introduce a new derivative, other isomers or byproducts may form.[11]

Troubleshooting Guide 3 provides strategies for identifying these common impurities.

Troubleshooting Guides

Guide 1: Investigating Unexpected Aldehyde Proton (CHO) Shifts

An anomalous aldehyde proton shift is a primary indicator of a potential issue with the sample's purity, concentration, or interaction with the solvent. This guide provides a systematic workflow to diagnose the root cause.

G start Unexpected CHO Shift (δ ≠ 9.9 ± 0.1 ppm) exp1 Experiment 1: D₂O Shake start->exp1 res1_yes CHO peak sharpens or shifts? New broad peak appears? exp1->res1_yes diag1 Diagnosis: Trace acidic impurity (e.g., R-COOH) or water is present, causing exchange. res1_yes->diag1 Yes exp2 Experiment 2: Dilution Study (e.g., 50mM, 10mM, 1mM) res1_yes->exp2 No res2_yes Does CHO shift upfield upon dilution? exp2->res2_yes diag2 Diagnosis: Concentration-dependent effects (e.g., aggregation, H-bonding). res2_yes->diag2 Yes exp3 Experiment 3: Solvent Change (Benzene-d₆, DMSO-d₆) res2_yes->exp3 No res3_yes Does shift change predictably? (Upfield in C₆D₆, Downfield in DMSO-d₆) exp3->res3_yes diag3 Diagnosis: Strong solute-solvent interaction. Structure is likely correct. res3_yes->diag3 Yes end_node If shifts persist and cannot be explained, consider structural misassignment or unexpected electronic effects from new substituents. res3_yes->end_node No

Caption: Workflow for diagnosing aldehyde proton shifts.

  • Protocol 1.1: D₂O Shake

    • Objective: To identify exchangeable protons (e.g., -OH, -NH, -COOH) and assess the impact of trace water.

    • Procedure:

      • Acquire a standard ¹H NMR spectrum of your sample in CDCl₃.

      • Add one drop of Deuterium Oxide (D₂O) to the NMR tube.

      • Cap the tube and shake vigorously for 30 seconds.

      • Allow the layers to separate (or centrifuge briefly).

      • Re-acquire the ¹H NMR spectrum.

    • Interpretation: Protons from acidic impurities or water will exchange with deuterium, causing their signals to diminish or disappear.[9] If the aldehyde peak sharpens or shifts slightly, it indicates that its chemical environment was being affected by these exchangeable species.

  • Protocol 1.2: Dilution Study

    • Objective: To test for concentration-dependent chemical shifts.

    • Procedure:

      • Prepare a stock solution of your compound of known concentration (e.g., 50 mM).

      • Acquire a ¹H NMR spectrum.

      • Perform serial dilutions to prepare samples at lower concentrations (e.g., 10 mM and 1 mM).

      • Acquire a spectrum for each sample under identical experimental conditions.

    • Interpretation: A significant shift ( > 0.05 ppm) upon dilution suggests that intermolecular forces are influencing the chemical environment.

Guide 2: Systematic Deconvolution of Aromatic Region Signals

The aromatic region of this compound should contain three distinct proton signals. Based on spectral data, the approximate shifts in CDCl₃ are: H-2 (~7.95 ppm), H-6 (~7.82 ppm), and H-5 (~7.33 ppm).[2] The complexity arises from H-H and H-F couplings.

ProtonExpected Shift Range (ppm)Key Couplings
H-2 7.9 - 8.1³JH2-H6 (meta, small, ~2-3 Hz), ⁴JH2-F (meta, ~4-5 Hz)
H-6 7.7 - 7.9³JH6-H5 (ortho, large, ~8-9 Hz), ³JH6-H2 (meta, small, ~2-3 Hz)
H-5 7.2 - 7.4³JH5-H6 (ortho, large, ~8-9 Hz), ³JH5-F (ortho, large, ~8-10 Hz)

Table 1: Predicted ¹H NMR parameters for the aromatic region of this compound.

  • Identify H-5: Look for the most upfield signal (~7.3 ppm). It should be a doublet of doublets with two large coupling constants: one from the ortho-proton H-6 (~8-9 Hz) and one from the ortho-fluorine (~8-10 Hz).

  • Identify H-6: Find the signal coupled to H-5 with a large ortho-coupling (~8-9 Hz). This signal will be further split by the meta-proton H-2 (small coupling, ~2-3 Hz), appearing as a complex multiplet or a doublet of doublets.

  • Identify H-2: The most downfield proton is H-2, being ortho to the strongly withdrawing aldehyde group. It should appear as a doublet (or a narrow triplet) due to a small meta-coupling to H-6 and a meta-coupling to the fluorine.

  • Confirmation with 2D NMR: If ambiguity remains, a ¹H-¹H COSY experiment will show a clear correlation between H-5 and H-6. A ¹H-¹⁹F HOESY experiment can confirm through-space correlations between the fluorine and the nearby protons (H-5).

Guide 3: Identifying Common Impurities

When unexpected peaks appear, comparing their chemical shifts to those of likely impurities is a powerful diagnostic tool.

CompoundKey ¹H NMR Signals (in CDCl₃)Diagnostic Feature
This compound ~9.94 ppm (s, 1H, CHO) , 7.3-8.0 ppm (m, 3H, Ar-H)Presence of sharp aldehyde singlet.
3-Chloro-4-fluorobenzoic Acid ~11-12 ppm (br s, 1H, COOH) , 7.4-8.2 ppm (m, 3H, Ar-H)Disappearance of CHO peak, appearance of very downfield broad singlet. Exchanges with D₂O.
(3-Chloro-4-fluorophenyl)methanol ~4.7 ppm (d, 2H, CH₂) , ~1.8-2.5 ppm (t, 1H, OH) , 7.1-7.4 ppm (m, 3H, Ar-H)Disappearance of CHO peak, appearance of benzylic CH₂ and OH signals.

Table 2: Characteristic ¹H NMR signals for the target compound and its common impurities.

G start Unexpected Peaks Observed check1 Is there a broad peak at δ 10-13 ppm? start->check1 impurity1 Likely Impurity: 3-Chloro-4-fluorobenzoic Acid (Oxidation Product) check1->impurity1 Yes check2 Is CHO peak absent? New peaks at δ 4-5 ppm and δ 1-3 ppm? check1->check2 No action1 Confirm by D₂O shake. Purify by alkaline wash or chromatography. impurity1->action1 impurity2 Likely Impurity: (3-Chloro-4-fluorophenyl)methanol (Reduction Product) check2->impurity2 Yes check3 Other unexpected aromatic or aliphatic signals? check2->check3 No action2 Confirm with 2D NMR (HSQC). Purify by chromatography. impurity2->action2 impurity3 Likely Impurity: Unreacted Starting Material or Reaction Byproduct check3->impurity3 Yes action3 Compare with starting material spectra. Use LC-MS to identify mass. impurity3->action3

Caption: Workflow for identifying common impurities.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-fluorobenzaldehyde, a versatile building block in modern organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during reactions with this substrate. The unique electronic properties imparted by the chloro and fluoro substituents necessitate careful consideration of catalytic systems to achieve optimal yield and selectivity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address specific challenges. We will delve into the mechanistic reasoning behind catalyst choices for key transformations, including C-C and C-N bond formations, and carbonyl group manipulations.

Section 1: C-C Bond Forming Reactions - The Challenge of the C-Cl Bond

The primary hurdle in cross-coupling reactions with this compound is the activation of the relatively inert Carbon-Chlorine bond. Compared to C-Br or C-I bonds, the C-Cl bond is stronger, making its oxidative addition to a metal center (often the rate-limiting step) more challenging.[2]

Q1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but I'm seeing low to no conversion. My standard Pd(PPh₃)₄ catalyst isn't working. Why is this, and what catalytic system should I use?

A1: Your issue is common and stems from the low reactivity of aryl chlorides in Suzuki-Miyaura couplings.[2][3] The Pd(PPh₃)₄ catalyst, while effective for aryl bromides and iodides, is often inefficient for activating the C-Cl bond.[3] To overcome this, you need a more electron-rich and sterically bulky catalytic system.

Causality & Recommendation: The key is to use a palladium precatalyst in combination with a highly active phosphine ligand. Bulky, electron-rich phosphine ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the overall catalytic cycle.[2]

  • Recommended Catalysts: Use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand.

  • Recommended Ligands: Sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are excellent choices.[2] Adamantyl-based phosphine ligands like di(1-adamantyl)-n-butylphosphine (BuPAd₂) have also shown exceptional reactivity for chloroarene coupling, sometimes at very low catalyst loadings.[4]

  • Base and Solvent: A strong base is required to facilitate the transmetalation step.[5][6] Use bases like K₃PO₄ or Cs₂CO₃. Aprotic polar solvents such as dioxane, THF, or toluene are typically effective.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

start Low Conversion in Suzuki Coupling catalyst Is the catalyst Pd(PPh₃)₄? start->catalyst ligand Use electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, BuPAd₂) catalyst->ligand Yes base Is a strong base being used? (e.g., K₃PO₄, Cs₂CO₃) catalyst->base No pd_source Combine ligand with Pd(OAc)₂ or Pd₂(dba)₃ ligand->pd_source pd_source->base optimize Optimize reaction temperature and time base->optimize Yes success High Yield Achieved base->success No, switch to strong base optimize->success

Caption: Decision tree for troubleshooting Suzuki-Miyaura couplings.

Q2: I'm planning an Aldol condensation with this compound and a ketone (e.g., acetone). What side reactions should I be aware of, and how can I control the outcome?

A2: The primary concern in a crossed Aldol reaction is not the self-condensation of this compound, as it lacks the necessary α-hydrogens to form an enolate.[7] The main challenge is preventing the self-condensation of your ketone partner.[8]

Causality & Recommendation: To favor the desired crossed-condensation product, the concentration of the ketone enolate must be kept low throughout the reaction. This can be achieved by slowly adding the enolizable partner (the ketone) to a mixture of the non-enolizable aldehyde (this compound) and the base.[8]

  • Catalyst/Base: For a simple Claisen-Schmidt condensation, a base catalyst like aqueous NaOH or KOH in an alcohol solvent is standard.[7][9]

  • Control Strategy:

    • Dissolve this compound and the base (e.g., NaOH) in a suitable solvent (e.g., ethanol).

    • Cool the mixture in an ice bath.

    • Slowly add the ketone dropwise to the stirred solution.[8] This ensures that any enolate formed reacts preferentially with the more electrophilic benzaldehyde, which is present in higher concentration.

  • For higher selectivity (Directed Aldol): If self-condensation remains an issue, consider a directed Aldol approach using a pre-formed lithium enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[7]

Comparative Catalyst/Base Systems for Aldol Condensation

Catalyst SystemConditionsPrimary AdvantagePrimary Disadvantage
NaOH / KOH Ethanol/Water, RTSimple, inexpensive, classic Claisen-Schmidt conditions.[7][9]Risk of ketone self-condensation and side reactions.
LDA Anhydrous THF, -78 °CHigh selectivity via pre-formed enolate (Directed Aldol).[7]Requires stringent anhydrous/inert conditions, cryogenic temps.
Heterogeneous Catalysts VariesEase of catalyst separation and reusability.[9]May require higher temperatures or longer reaction times.
Section 2: C-N Bond Forming Reactions - Buchwald-Hartwig Amination

Similar to C-C coupling, forming a C-N bond at the chloride position requires a highly active catalyst system. The Buchwald-Hartwig amination is the premier method for this transformation.[10][11]

Q3: I need to couple a primary amine with this compound. Which Buchwald-Hartwig catalyst system is most reliable for this substrate?

A3: The Buchwald-Hartwig amination of aryl chlorides is a well-established but challenging reaction that demands a specific catalyst-ligand combination.[12] First-generation catalysts are not suitable.[10]

Causality & Recommendation: Success hinges on using a palladium catalyst with sterically hindered, electron-rich phosphine ligands. These ligands facilitate the crucial oxidative addition of the aryl chloride to the Pd(0) center and promote the reductive elimination step to form the C-N bond.[10][12]

  • Catalyst System: A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a second-generation or third-generation Buchwald ligand is recommended.

  • Recommended Ligands:

    • For Primary Amines: Bidentate ligands like BINAP or DPPF can be effective.[10]

    • General High Activity: Sterically demanding monodentate ligands like XPhos are often superior for aryl chlorides, expanding the substrate scope and allowing for milder conditions.[13]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Other bases like LHMDS or K₃PO₄ can also be used.[12]

  • Solvent: Anhydrous toluene or dioxane are standard solvents.[12]

Experimental Protocol: Buchwald-Hartwig Amination

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the amine (1.2 equiv.), and Sodium tert-butoxide (1.4 equiv.).

  • Catalyst Pre-mixing: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction Setup: Add the catalyst mixture to the Schlenk flask, followed by anhydrous toluene.

  • Execution: Seal the flask and heat the mixture (typically 80-110 °C), monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Section 3: Carbonyl Group Transformations

Q4: I want to selectively reduce the aldehyde in this compound to the corresponding alcohol without affecting the halogen substituents. What are my best options?

A4: The primary challenge here is avoiding hydrodehalogenation, which is the reductive cleavage of the C-Cl bond. This side reaction is particularly problematic with certain catalysts, especially Palladium on Carbon (Pd/C), under harsh conditions.[14]

Causality & Recommendation: For chemoselective reduction of the aldehyde, you have two main catalytic routes:

  • Catalytic Hydrogenation (Careful Catalyst Selection): This method uses H₂ gas with a metal catalyst.

    • Recommended Catalyst: Platinum on carbon (Pt/C) is generally more selective and less prone to causing dehalogenation compared to Pd/C for halogenated aromatics.[14] Raney Nickel is a cost-effective option but may also require careful optimization to prevent dehalogenation.[14][15]

    • Conditions: Use milder conditions—lower hydrogen pressure and lower temperatures—to minimize the risk of hydrodehalogenation.[14]

  • Transfer Hydrogenation (Base-Metal Catalysis): Non-precious metal catalysts are becoming excellent alternatives.

    • Recommended Catalyst: Manganese-based pincer complexes have shown outstanding activity and selectivity for aldehyde hydrogenation under mild, base-free conditions, outperforming many noble-metal catalysts.[16] These catalysts are highly selective for the aldehyde and will not reduce other functionalities like ketones or nitriles.[16]

    • Hydrogen Source: Isopropanol often serves as the hydrogen donor in transfer hydrogenation.

Catalyst Comparison for Selective Aldehyde Reduction

CatalystTypeConditionsSelectivity Notes
Pt/C HydrogenationH₂ (low pressure), MeOH/EtOH, RTGood selectivity; less dehalogenation than Pd/C.[14]
Pd/C HydrogenationH₂ (low pressure), MeOH/EtOH, RTHigher risk of C-Cl hydrodehalogenation.[14]
Raney Nickel HydrogenationH₂ (higher pressure), EtOH, elevated temp.Cost-effective but can be pyrophoric and may cause dehalogenation.[15]
Mn-PNP Pincer Complex Transfer HydrogenationH₂ (30-50 bar), EtOH, 25 °CExcellent chemoselectivity for aldehydes; base-free.[16]

Q5: What catalyst should I use to oxidize this compound to 3-Chloro-4-fluorobenzoic acid?

A5: The oxidation of an aldehyde to a carboxylic acid is a robust transformation. However, to ensure a clean and high-yielding reaction, the choice of oxidant is key. Over-oxidation is not a concern, but incomplete conversion can be.

Causality & Recommendation: Strong oxidizing agents are typically used. While catalytic methods exist, stoichiometric oxidants are very common and reliable for this specific transformation.

  • Common Oxidants:

    • Potassium Permanganate (KMnO₄): A strong, classic oxidant. The reaction is typically run in aqueous basic or acidic conditions.

    • Jones Reagent (CrO₃ in H₂SO₄/acetone): A very powerful and rapid oxidant, but chromium reagents are toxic and require careful handling and disposal.

    • Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene. It is highly selective for aldehydes and proceeds under mild conditions, making it an excellent choice for complex molecules.

For a robust, high-yield laboratory synthesis, the Pinnick oxidation is often preferred due to its mild conditions and high chemoselectivity. For large-scale industrial processes, methods involving catalytic air oxidation might be explored, though these require more specialized setups.

General Workflow for Catalyst/Reagent Selection

References

Technical Support Center: Navigating Scale-Up Challenges for Reactions with 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluorobenzaldehyde. This versatile aromatic aldehyde is a critical building block in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals.[1] Its unique reactivity, stemming from the presence of both chlorine and fluorine substituents, enhances its electrophilic properties, making it ideal for targeted organic transformations.[1] However, scaling up reactions involving this compound can present a unique set of challenges. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe scale-up of your reactions.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that may arise during the scale-up of reactions involving this compound, providing insights into their root causes and offering practical solutions.

Issue 1: Inconsistent Reaction Rates and Yields Upon Scale-Up

Q: We developed a high-yielding protocol for a nucleophilic addition to this compound at the 1g scale. However, upon scaling to 100g, the reaction is sluggish and the yield has dropped significantly. What could be the cause?

A: This is a classic heat transfer issue. Many reactions involving aldehydes are exothermic. At a small scale, the high surface-area-to-volume ratio allows for efficient dissipation of heat into the surrounding environment. As you scale up, the volume increases cubically while the surface area only increases squarely, leading to inefficient heat removal. This can create localized hot spots within the reactor, leading to side reactions, decomposition of starting materials or products, and a decrease in overall yield.

Troubleshooting Steps:

  • Improve Heat Transfer: Ensure your reactor is equipped with an efficient cooling system. For larger scale reactions, consider a jacketed reactor with a circulating coolant.

  • Controlled Addition: Instead of adding reagents all at once, employ a controlled, slow addition of the nucleophile to the solution of this compound. This will help to manage the exotherm.

  • Solvent Choice: Ensure your solvent has a good heat capacity and a boiling point that is appropriate for the reaction temperature.

Issue 2: Formation of Unexpected Impurities

Q: During the scale-up of a reaction, we are observing a significant amount of an unknown impurity that was not present in our small-scale trials. How can we identify and mitigate this?

A: The formation of new impurities on a larger scale can be attributed to several factors, including extended reaction times, localized high temperatures, or the presence of impurities in the starting materials that were negligible at a smaller scale.

Troubleshooting Steps:

  • Impurity Identification: Isolate the impurity using chromatography and characterize it using techniques like NMR, MS, and IR spectroscopy.

  • Starting Material Purity: Analyze your batch of this compound for common impurities such as the corresponding benzoic acid or positional isomers.[2] The presence of 3-chloro-4-fluorobenzoic acid can neutralize basic reagents and lower yields.[2]

  • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or GC to monitor the reaction progress and the formation of impurities over time. This will help you determine the optimal reaction time to maximize product formation while minimizing impurity generation.

Protocol for Purity Analysis of this compound by GC-MS

This method is suitable for detecting and quantifying volatile impurities such as positional isomers and related benzaldehydes.

Parameter Setting
Instrumentation Gas chromatograph coupled to a mass spectrometer (GC-MS)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Oven Program Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Detector Scan range 40-400 amu
Issue 3: Difficulties with Product Isolation and Purification

Q: Our product, derived from this compound, is difficult to crystallize at a larger scale, and we are experiencing significant losses during purification. What strategies can we employ?

A: Purification challenges at scale are common. Oiling out during crystallization, co-crystallization with impurities, and product losses in mother liquors are frequent hurdles.

Troubleshooting Steps:

  • Solvent Screening for Crystallization: Perform a systematic screening of different solvents and solvent mixtures to find the optimal conditions for crystallization.

  • Seeding: Use a small amount of pure product as a seed crystal to induce crystallization and improve the crystal form.

  • Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to a solution of your product to induce precipitation.

  • Alternative Purification Methods: If crystallization is not viable, explore other purification techniques such as column chromatography on a larger scale or distillation if the product is thermally stable.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound on a large scale?

A1: this compound is a skin, eye, and respiratory irritant.[4] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6] Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[7]

Q2: Can this compound undergo self-reaction or polymerization during storage or reaction?

A2: While aromatic aldehydes are generally stable, they can be sensitive to air and light.[5] Prolonged exposure to air can lead to oxidation to the corresponding benzoic acid.[2][5] It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[5][7]

Q3: In a reductive amination reaction with this compound, we are observing dehalogenation as a side reaction. How can this be minimized?

A3: Dehalogenation is a known side reaction in catalytic hydrogenations of halogenated aromatic compounds.[8] The choice of catalyst and reaction conditions is critical to minimize this.

Mitigation Strategies:

  • Catalyst Selection: Consider using a catalyst that is less prone to promoting dehalogenation, such as a modified palladium catalyst or a different metal catalyst altogether.[8]

  • Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures and pressures generally favor the desired amination over dehalogenation.

  • Alternative Reducing Agents: Explore the use of alternative reducing agents that do not require a metal catalyst, such as sodium borohydride or sodium triacetoxyborohydride.

Visualizing Reaction Pathways

Understanding the potential reaction pathways is crucial for troubleshooting. Below are diagrams illustrating a common reaction and a potential side reaction.

G cluster_0 Desired Reaction: Nucleophilic Addition This compound This compound Product Product This compound->Product + Nucleophile Nucleophile Nucleophile Nucleophile->Product

Caption: Desired nucleophilic addition to this compound.

G cluster_1 Side Reaction: Oxidation This compound This compound Benzoic_Acid 3-Chloro-4-fluorobenzoic acid This compound->Benzoic_Acid Oxidation Air_O2 Air (O2) Air_O2->Benzoic_Acid

Caption: Undesired oxidation of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-4-fluorobenzaldehyde and 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of starting materials is paramount. Substituted benzaldehydes are fundamental building blocks, but subtle changes in their substitution patterns can lead to significant differences in chemical reactivity. This guide provides an in-depth comparison of two such analogues: 3-chloro-4-fluorobenzaldehyde and 4-fluorobenzaldehyde. While structurally similar, the addition of a chlorine atom at the meta-position dramatically alters the electronic properties of the aromatic ring and, consequently, the reactivity of the aldehyde functional group. Understanding these differences is crucial for reaction optimization, predicting side reactions, and designing efficient synthetic routes.

This document moves beyond a simple catalog of properties to explain the underlying chemical principles governing their reactivity. We will dissect the electronic effects at play, present comparative data, and provide robust experimental protocols to allow researchers to validate these findings in their own laboratories.

I. Physicochemical and Structural Properties

A foundational understanding begins with the basic properties of each compound. While both are aromatic aldehydes, their physical characteristics, such as melting point, are influenced by their substitution.

Property4-FluorobenzaldehydeThis compound
Molecular Formula C₇H₅FO[1]C₇H₄ClFO[2]
Molecular Weight 124.11 g/mol [3]158.56 g/mol [2]
Appearance Colorless to light yellow liquid[3]White or colorless to light yellow powder/lump[2]
Melting Point -10 °C[3][4]28-30 °C[5]
Boiling Point 181 °C / 760 mmHg[3]220.5 °C / 760 mmHg[5]
CAS Number 459-57-4[3]34328-61-5[2]

II. The Decisive Factor: A Tale of Two Electronic Effects

The reactivity of the aldehyde group in these compounds is directly controlled by the electrophilicity of the carbonyl carbon. This, in turn, is dictated by the electron-donating and electron-withdrawing effects of the halogen substituents on the aromatic ring. These effects are a combination of two opposing forces: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, caused by the high electronegativity of the halogen atoms.[6] Both fluorine and chlorine are strongly electronegative and pull electron density away from the aromatic ring, making the carbonyl carbon more electron-deficient (more electrophilic).

  • Resonance Effect (+R): This is the donation of electron density into the aromatic ring through the pi (π) system, utilizing the lone pair electrons on the halogen atoms.[6][7] This effect pushes electron density towards the carbonyl group, making the carbonyl carbon less electrophilic.

For halogens, the electron-withdrawing inductive effect is generally stronger than the electron-donating resonance effect, which is why they are considered deactivating groups in electrophilic aromatic substitution.[6][8] However, the interplay between these effects determines the ultimate reactivity of the aldehyde.

Comparing the Substituents:

  • 4-Fluorobenzaldehyde: The fluorine atom exerts a powerful -I effect due to its high electronegativity. However, it also has a relatively effective +R effect because the overlap between fluorine's 2p orbital and carbon's 2p orbital is efficient.[9] This resonance donation partially counteracts the inductive withdrawal.

  • This compound: This molecule retains the fluorine at position 4 but adds a chlorine atom at position 3 (meta to the aldehyde).

    • The chlorine atom also exerts a strong -I effect, further withdrawing electron density from the ring.

    • Crucially, the resonance effect is primarily felt at the ortho and para positions.[6] Since the chlorine is meta to the aldehyde, its electron-donating +R effect does not extend to the carbonyl carbon. Its influence is almost exclusively an electron-withdrawing inductive effect.

Caption: Electronic effects of substituents on the aldehyde carbonyl group.

III. Reactivity in Nucleophilic Addition Reactions

The most common reaction for aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[10][11] The rate of this reaction is highly dependent on the electrophilicity of that carbon.

Hypothesis: Due to the cumulative electron-withdrawing effects of both the fluorine and chlorine atoms, This compound will be significantly more reactive towards nucleophiles than 4-fluorobenzaldehyde.

This enhanced reactivity should manifest as:

  • Faster reaction rates.

  • Higher yields under identical reaction conditions.

  • The ability to react with weaker nucleophiles that might be unreactive with 4-fluorobenzaldehyde.

Comparative Experimental Data (Illustrative)

While direct kinetic studies comparing these two specific molecules are not broadly published, the established principles of physical organic chemistry allow us to predict relative performance. The following table illustrates expected outcomes in a standard nucleophilic addition, such as a Grignard reaction, based on these principles.

Reaction Parameter4-FluorobenzaldehydeThis compoundRationale
Reaction Time for >95% Conversion 2 hours< 1 hourThe more electrophilic carbonyl of the chloro-substituted compound reacts faster with the Grignard reagent.
Product Yield (at 1 hour) ~65%>95%At a fixed time point, the faster reaction leads to a higher conversion and isolated yield.
Reaction with a Weak Nucleophile Low to no reactionModerate to good yieldThe higher reactivity of this compound allows it to engage with less reactive nucleophiles.

IV. Experimental Protocol: Comparative Grignard Reaction

To provide a tangible method for verifying these reactivity differences, the following self-validating protocol is provided. By running two parallel reactions under identical conditions, a direct comparison can be made.

Objective: To compare the reaction yield of 4-fluorobenzaldehyde and this compound with phenylmagnesium bromide.

Materials:

  • 4-Fluorobenzaldehyde

  • This compound

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two two-necked round-bottom flasks, magnetic stirrers, dropping funnels, and condensers

  • Inert atmosphere setup (Nitrogen or Argon)

Caption: Workflow for the comparative Grignard reaction experiment.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere, equip two separate 100 mL round-bottom flasks with magnetic stir bars. In Flask 1, dissolve 10 mmol of 4-fluorobenzaldehyde in 20 mL of anhydrous diethyl ether. In Flask 2, dissolve 10 mmol of this compound in 20 mL of anhydrous diethyl ether.

  • Cooling: Cool both flasks to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add 11 mL of phenylmagnesium bromide solution (11 mmol, 1.1 equivalents) dropwise to each flask over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reactions at 0 °C. After exactly 1 hour, take a small aliquot from each reaction mixture for TLC or GC-MS analysis to determine the extent of conversion of the starting material.

  • Workup: Quench both reactions by slowly adding 20 mL of saturated aqueous NH₄Cl solution while stirring.

  • Extraction: Transfer the contents of each flask to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers for each reaction separately.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude alcohol product.

  • Analysis: Determine the mass of the crude product for each reaction and analyze purity and yield using ¹H NMR spectroscopy or GC-MS. The expected product from Flask 1 is (4-fluorophenyl)(phenyl)methanol, and from Flask 2 is (3-chloro-4-fluorophenyl)(phenyl)methanol.

V. Summary and Conclusion

The presence of a meta-chloro substituent on the 4-fluorobenzaldehyde scaffold has a profound and predictable impact on its chemical reactivity.

  • Primary Driver of Reactivity: The key difference lies in the electronic nature of the aromatic ring. This compound possesses a more electron-deficient carbonyl carbon due to the combined inductive effects of both chlorine and fluorine, with minimal resonance donation from the meta-positioned chlorine to the reaction center.

  • Practical Implications: Consequently, This compound is the more reactive substrate in nucleophilic addition reactions. This translates to faster reaction times, potentially higher yields, and the ability to use a broader range of nucleophiles.

  • Synthetic Strategy: Researchers should consider 4-fluorobenzaldehyde for reactions requiring more controlled or moderate reactivity. In contrast, this compound is the superior choice when high reactivity is needed, such as in reactions with sterically hindered nucleophiles or for driving reactions to completion under mild conditions.

This guide provides the foundational knowledge and a practical framework for scientists to make informed decisions when selecting between these two valuable synthetic intermediates.

References

A Comparative Guide to Halogen Effects in Substituted Benzaldehydes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, the substitution of a benzaldehyde scaffold offers a powerful tool to modulate electronic properties, reactivity, and biological interactions. Halogens (Fluorine, Chlorine, Bromine, and Iodine), though often grouped, exert nuanced and distinct effects on the benzaldehyde ring and its crucial aldehyde functionality. This guide provides an in-depth comparison of these halogen-induced effects, moving beyond generalities to offer a quantitative and practical understanding for professionals in drug development and chemical research. We will explore the interplay of electronic and steric factors, supported by experimental data, to elucidate how the choice of a specific halogen can be a strategic decision in molecular design.

The Duality of Halogen Effects: A Tale of Induction and Resonance

Halogens are unique substituents on an aromatic ring due to their dual electronic nature. They are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond framework.[1] Conversely, the presence of lone pairs of electrons allows for electron donation into the aromatic pi-system via the resonance effect (+M).[2] The balance between these opposing effects is key to understanding the overall influence of a halogen on the benzaldehyde system.

Generally, the inductive effect of halogens outweighs their resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution compared to unsubstituted benzene.[3] However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, is still significant.[4] For reactions involving the aldehyde group, such as nucleophilic addition, the strong inductive effect of halogens increases the electrophilicity of the carbonyl carbon, thereby enhancing reactivity.[1][5]

Caption: Interplay of Inductive and Resonance Effects of Halogens on Benzaldehyde.

A Comparative Analysis of Halogens: F, Cl, Br, and I

The specific halogen atom appended to the benzaldehyde ring significantly influences its properties. The trend in electronegativity (F > Cl > Br > I) and atomic size (I > Br > Cl > F) are the primary drivers of the observed differences in electronic and steric effects.

Electronic Effects: A Quantitative Look with Hammett Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of the benzene ring.[6] The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The table below summarizes the Hammett constants for halogen substituents in the meta and para positions.

Substituentσmσp
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18

Data sourced from: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev.1991 , 91 (2), 165–195.

From the Hammett constants, we can observe that all halogens are electron-withdrawing, as indicated by their positive σ values. The inductive effect dominates, particularly at the meta position. At the para position, the electron-donating resonance effect partially counteracts the inductive effect, resulting in lower σp values compared to σm.

Steric Effects: The Impact of Atomic Size

The steric hindrance imposed by a halogen substituent becomes increasingly important with its atomic radius. This is particularly pronounced at the ortho position, where the substituent is in close proximity to the aldehyde group. The Taft steric parameter, E_s, quantifies this steric effect, with more negative values indicating greater steric hindrance.[7]

Substituentvan der Waals Radius (Å)Taft Steric Parameter (Es)
-F1.47-0.46
-Cl1.75-0.97
-Br1.85-1.16
-I1.98-1.40 (estimated)

The increasing steric bulk from fluorine to iodine can significantly impact reaction rates and conformational preferences of the aldehyde group, especially in ortho-substituted benzaldehydes.

Experimental Data and Spectroscopic Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable insights into the electronic environment of halogen-substituted benzaldehydes.

¹H NMR: The chemical shift of the aldehydic proton is sensitive to the electronic nature of the substituent. Electron-withdrawing groups deshield this proton, causing it to resonate at a higher chemical shift (downfield).

¹³C NMR: The chemical shift of the carbonyl carbon is a direct probe of its electrophilicity. A more downfield chemical shift indicates a more electron-deficient, and thus more reactive, carbonyl carbon.[8]

Substituent (para-)Aldehydic Proton (δ, ppm)Carbonyl Carbon (δ, ppm)
-H~9.93~192.3
-F~9.98~190.5
-Cl~9.98~190.8
-Br~9.97~191.1
-I~9.94~191.6

Note: Approximate chemical shifts are provided for reference and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is also indicative of the electronic environment of the carbonyl group. Electron-withdrawing substituents increase the force constant of the C=O bond, leading to a higher stretching frequency (wavenumber).

Substituent (para-)C=O Stretching Frequency (cm⁻¹)
-H~1703
-F~1706
-Cl~1708
-Br~1707
-I~1705

Note: Frequencies can vary depending on the physical state (solid, liquid, or solution).

Impact on Reactivity: A Case Study of the Cannizzaro Reaction

The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid, serves as an excellent model to demonstrate the influence of halogen substituents on the reactivity of the aldehyde group.[9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon will accelerate the reaction rate.[10]

The relative reaction rates for para-substituted benzaldehydes in the Cannizzaro reaction follow the order:

NO₂ > Cl > Br > H > OCH₃

This trend directly correlates with the electron-withdrawing ability of the substituents, as quantified by their Hammett σp values.

Caption: Relative reactivity of substituted benzaldehydes in the Cannizzaro reaction.

Experimental Protocols

Synthesis of 4-Bromobenzaldehyde

This protocol provides a representative method for the synthesis of a halogen-substituted benzaldehyde via the Friedel-Crafts acylation followed by oxidation.

Materials:

  • Bromobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in dry CH₂Cl₂ at 0 °C, add acetyl chloride (1.0 eq) dropwise.

    • After stirring for 15 minutes, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

    • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-bromoacetophenone.

  • Haloform Reaction (Oxidation):

    • Dissolve the crude 4-bromoacetophenone in a suitable solvent like dioxane or THF.

    • Add a solution of NaOH (4 eq) in water.

    • Slowly add sodium hypochlorite solution (bleach, 4 eq) with vigorous stirring, maintaining the temperature below 20 °C.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the excess hypochlorite with a saturated solution of sodium bisulfite.

    • Acidify the mixture with concentrated HCl to precipitate the 4-bromobenzoic acid.

    • Filter the solid, wash with cold water, and dry.

  • Reduction to Aldehyde (via Acid Chloride):

    • Convert the 4-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • The resulting 4-bromobenzoyl chloride can be reduced to 4-bromobenzaldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or by Rosenmund reduction.

Characterization of Halogenated Benzaldehydes by ¹H NMR

Procedure:

  • Dissolve approximately 10-20 mg of the halogenated benzaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum using a standard pulse program.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to confirm the structure. The aldehydic proton will appear as a singlet between δ 9.8 and 10.1 ppm. The aromatic protons will exhibit characteristic splitting patterns depending on the substitution pattern.

Conclusion

The choice of a halogen substituent on a benzaldehyde core is a critical decision in the design of functional molecules. A thorough understanding of the interplay between the inductive and resonance effects, as well as the steric contributions of each halogen, is paramount. Fluorine, with its strong inductive effect and small size, offers a unique profile compared to the larger halogens where steric hindrance and polarizability become more significant. By leveraging the quantitative data from Hammett and Taft parameters, alongside spectroscopic analysis, researchers can make informed decisions to fine-tune the electronic and steric properties of benzaldehyde derivatives for applications in drug discovery, materials science, and organic synthesis.

References

A Comprehensive Guide to the Biological Activities of 3-Chloro-4-fluorobenzaldehyde Derivatives for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthetically versatile scaffold of 3-chloro-4-fluorobenzaldehyde has emerged as a cornerstone in the design of novel therapeutic agents. The unique electronic properties conferred by the chloro and fluoro substituents provide a robust platform for the development of derivatives with a wide spectrum of biological activities. This guide offers an in-depth comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives. We will explore the structure-activity relationships, delve into the mechanistic underpinnings of their actions, and provide detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.

The this compound Core: A Privileged Scaffold in Drug Discovery

The this compound molecule is more than a mere starting material; it is a strategic building block in medicinal chemistry.[1] The presence of a chlorine atom at the meta position and a fluorine atom at the para position to the aldehyde group creates a unique electronic environment. The electron-withdrawing nature of these halogens enhances the electrophilicity of the aldehyde carbon, making it highly reactive for nucleophilic addition and condensation reactions, which are pivotal for generating diverse molecular libraries.[1] Furthermore, the lipophilicity imparted by the halogens can significantly influence the pharmacokinetic properties of the resulting derivatives, such as membrane permeability and metabolic stability.

Antimicrobial Applications: A Comparative Analysis of Schiff Base Derivatives

Schiff bases, formed through the condensation of this compound with various primary amines, represent a major class of its derivatives with potent antimicrobial properties. The resulting imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological activity.[2][3] The mechanism of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes, thereby inhibiting their function and disrupting essential cellular processes in microorganisms.[3]

Comparative Antimicrobial Efficacy (MIC, µg/mL)

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Schiff base derivatives of this compound against a panel of common pathogenic bacteria and fungi.

DerivativeAmine MoietyS. aureusE. coliC. albicansReference
SB-1 4-Aminophenol12.52550[4]
SB-2 Isoniazid>100155048[5]
SB-3 Sulfanilamide3264128Hypothetical Data
SB-4 4-Fluoroaniline6.2512.525Hypothetical Data
Ciprofloxacin -10.5N/AStandard
Fluconazole -N/AN/A8Standard

Note: Hypothetical data is included for illustrative purposes to showcase the potential for SAR studies.

The data suggests that the nature of the amine moiety significantly influences the antimicrobial spectrum and potency. For instance, derivatives with an additional halogen (SB-4) may exhibit enhanced activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of synthesized Schiff base derivatives.[6]

  • Preparation of Stock Solutions: Dissolve the synthesized Schiff base derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in 96-Well Plates: Add 100 µL of MHB to all wells of a 96-well microtiter plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.4 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A Synthesize & Purify Schiff Base Derivatives C Prepare Compound Stock Solutions (DMSO) A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria B->E D Perform Serial Dilutions in 96-Well Plate C->D D->E F Incubate at 37°C for 24h E->F G Visually Inspect for Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination of Schiff base derivatives.

Anticancer Potential: A Deep Dive into Chalcone Derivatives

Chalcones, synthesized via the Claisen-Schmidt condensation of this compound with various acetophenones, constitute another class of derivatives with significant anticancer activity.[7][8] The α,β-unsaturated ketone moiety in the chalcone backbone is a critical pharmacophore that acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in key proteins involved in cancer cell proliferation and survival.[9]

Comparative Cytotoxicity (IC₅₀, µM)

The following table presents a comparative analysis of the half-maximal inhibitory concentration (IC₅₀) values of different chalcone derivatives against a panel of human cancer cell lines.

DerivativeAcetophenone MoietyMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Reference
CHC-1 4-Hydroxyacetophenone5.87.210.5Hypothetical Data
CHC-2 4-Methoxyacetophenone2.13.56.8[9]
CHC-3 4-Nitroacetophenone15.221.828.4Hypothetical Data
CHC-4 2-Acetylnaphthalene1.52.14.3[8]
Doxorubicin -0.91.11.5Standard

Note: Hypothetical data is included for illustrative purposes to showcase the potential for SAR studies.

The data highlights that substitutions on the acetophenone-derived ring significantly impact the cytotoxic potency. Electron-donating groups like methoxy (CHC-2) and extended aromatic systems (CHC-4) appear to enhance anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

Mechanism of Action: Induction of Apoptosis via the p53 Pathway

Chalcones bearing the 3-chloro-4-fluorophenyl moiety have been shown to induce apoptosis in cancer cells, often through the activation of the p53 tumor suppressor pathway.[10][11]

apoptosis_pathway cluster_cell Cancer Cell Chalcone 3-Cl-4-F-Chalcone Derivative p53 ↑ p53 Activation Chalcone->p53 Bax ↑ Bax Expression p53->Bax Bcl2 ↓ Bcl-2 Expression p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by this compound-derived chalcones.

Anti-inflammatory Properties

Derivatives of this compound have also demonstrated promising anti-inflammatory activities.[12][13] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production.

Comparative Anti-inflammatory Activity
DerivativeTarget/AssayIC₅₀ (µM) / % InhibitionReference
TIA-1 NLRP3 InflammasomeIC₅₀ = 5.2[13]
PPA-2 Carrageenan-induced paw edema34.7% inhibition @ 50 mg/kg[14]
Indomethacin COX-1/COX-2IC₅₀ ≈ 0.1Standard

Conclusion and Future Directions

The derivatives of this compound represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental data and detailed protocols. The structure-activity relationship studies indicate that careful modification of the moieties attached to the this compound scaffold can lead to the development of highly potent and selective therapeutic agents.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a wider range of derivatives to refine the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity of lead compounds in preclinical animal models.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising derivatives from the laboratory to the clinic.

References

A Comparative Guide to the Quantitative Analysis of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of key chemical intermediates is paramount to ensuring the integrity and quality of the final product. 3-Chloro-4-fluorobenzaldehyde, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its purity and concentration must be meticulously controlled and accurately measured.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers field-proven insights, and presents detailed, adaptable protocols to serve as a robust starting point for your method development and validation.

The Analytical Landscape: Choosing the Right Tool for the Task

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to identify impurities or perform high-throughput screening. For this compound, a volatile and thermally stable compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) stand out as the principal techniques for its quantification.[2][3][4]

At a Glance: GC vs. HPLC for this compound Analysis
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.[5]Separation based on partitioning between a mobile and stationary phase.[5]
Analyte Suitability Excellent for volatile, thermally stable compounds.[4]Suitable for a wide range of compounds, including non-volatile impurities.[4]
Primary Use Purity and impurity profiling, especially for volatile impurities.[5]Purity and impurity profiling, suitable for a wide range of non-volatile impurities.[5]
Sensitivity Generally very high, with low limits of detection (LOD) possible.[6]Dependent on the analyte's chromophore; can be very sensitive with a UV detector.[6]
Specificity High, especially with a mass spectrometer (MS) detector.[6]Good; specificity can be enhanced with diode-array detection (DAD) or MS.[6]
Analysis Speed Typically faster run times for volatile compounds.[2][4]Moderate run times.
Cost Considerations Generally more cost-effective due to lower solvent consumption.[3][4]Higher operational costs due to solvent usage and high-pressure pumps.[2][3]

Gas Chromatography (GC): The Preferred Method for Volatile Analytes

Given that this compound is a volatile compound, Gas Chromatography (GC) is an exceptionally well-suited technique for its analysis.[4] It offers high resolution, speed, and sensitivity, making it ideal for both purity assessment and the quantification of volatile impurities.

Foundational Principles of GC for Halogenated Benzaldehydes

In GC, the sample is vaporized and transported by an inert carrier gas through a heated column containing a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. For halogenated benzaldehydes, a non-polar or medium-polarity column is typically effective.

A Validated GC Method for Halogenated Benzaldehydes
Validation Parameter Performance Data Reference
Linearity (R²) > 0.999[7]
Accuracy (% Recovery) 93.7% - 107.7%[7]
Limit of Detection (LOD) ~0.4 ppm[7]
Limit of Quantitation (LOQ) ~1.2 ppm[7]

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in appropriate solvent (e.g., Dichloromethane) A->B C Dilute to working concentration B->C D Inject sample into GC C->D E Separation on capillary column D->E F Detection (FID or MS) E->F G Integrate peak areas F->G H Quantify using calibration curve G->H I Report results H->I

Caption: A typical workflow for the quantitative analysis of this compound by Gas Chromatography.

Detailed GC Protocol (Adaptable)

This protocol is adapted from a validated method for bromofluoro benzaldehyde isomers and is recommended as a starting point for the analysis of this compound.[5][7]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[5]

  • Carrier Gas: Helium or Hydrogen.

Chromatographic Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Flow 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 5 minRamp: 10 °C/min to 250 °C, hold for 10 min
Detector FID
Detector Temperature 280 °C

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of a suitable solvent such as dichloromethane or acetonitrile.[5]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the unknown sample in the same solvent to a concentration that falls within the calibration range.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC is often the preferred method for volatile compounds, HPLC offers a robust and versatile alternative, particularly when dealing with complex matrices or the potential for thermal degradation of impurities.[4][8] HPLC is also advantageous for its ability to analyze non-volatile impurities that would be missed by GC.[4]

Foundational Principles of HPLC for Aromatic Aldehydes

Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like this compound. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The separation is based on the hydrophobic interactions of the analyte with the stationary phase.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in mobile phase A->B C Filter through 0.45 µm filter B->C D Inject sample into HPLC C->D E Separation on C18 column D->E F Detection (UV/DAD) E->F G Integrate peak areas F->G H Quantify using calibration curve G->H I Report results H->I

Caption: A standard workflow for the quantitative analysis of this compound by High-Performance Liquid Chromatography.

Detailed HPLC Protocol (Adaptable)

This protocol is a general-purpose reversed-phase HPLC method suitable for the purity assessment of this compound and is based on established methods for similar halogenated benzaldehydes.[9]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient (e.g., 60% B for 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

  • Sample Solution: Prepare the unknown sample in the mobile phase to a concentration that falls within the calibration range. It is crucial to filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Conclusion: A Scientifically Grounded Approach to Quantification

The accurate quantification of this compound is a critical step in many research and manufacturing processes. Both Gas Chromatography and High-Performance Liquid Chromatography offer reliable and robust methods for this purpose.

  • Gas Chromatography is generally the preferred method due to the volatile nature of the analyte, offering high sensitivity and speed.

  • High-Performance Liquid Chromatography serves as an excellent and versatile alternative, particularly for analyzing samples in complex matrices or when non-volatile impurities are of concern.

The protocols and comparative data presented in this guide are intended to provide a strong foundation for your analytical method development. It is imperative that any method be fully validated in your laboratory to ensure it meets the specific requirements of your application and complies with all relevant regulatory standards.

References

A Comparative Guide to Benzaldehyde Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also positions them as key players in the pathology of numerous diseases, most notably cancer. The dysregulation of kinase activity is a well-established hallmark of many malignancies, driving the relentless search for novel and effective kinase inhibitors. Among the vast chemical space explored, benzaldehyde derivatives have garnered considerable interest as a promising scaffold for the development of such inhibitors.

This guide provides a comparative analysis of various benzaldehyde derivatives that have been investigated for their kinase inhibitory potential. We will delve into their structure-activity relationships, compare their potencies against different kinase targets, and provide a detailed experimental protocol for assessing kinase inhibition in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

The Rationale for Targeting Kinases with Benzaldehyde Derivatives

The allure of the benzaldehyde scaffold lies in its synthetic tractability and its ability to be readily functionalized. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The core phenyl ring and the reactive aldehyde group provide a foundation for building molecules that can effectively interact with the ATP-binding pocket of kinases, a common strategy for achieving inhibition. By modifying the substitution pattern on the aromatic ring, medicinal chemists can fine-tune the electronic and steric properties of the molecule to enhance its affinity and specificity for a particular kinase.

Comparative Inhibitory Activity of Benzaldehyde Derivatives

While a single, comprehensive study comparing a wide array of benzaldehyde derivatives against a broad panel of kinases is not yet available in the public domain, we can synthesize a comparative overview from various targeted studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several benzaldehyde-related derivatives against their respective primary kinase targets. A lower IC50 value indicates a higher potency of the compound.

Derivative ClassSpecific Compound ExampleTarget KinaseIC50 (µM)Reference
Benzamide DerivativesNS-187Bcr-Abl< 0.01[1]
Thiazolamide–benzamide DerivativesCompound 3mBcr-Abl1.273
Thiazolamide–benzamide DerivativesCompound 3mBcr-Abl (T315I mutant)39.89
Benzyloxybenzaldehyde DerivativesABMM-15ALDH1A30.23[2][3]
Benzyloxybenzaldehyde DerivativesABMM-16ALDH1A31.29[2][3]

*Note: ALDH1A3 is an aldehyde dehydrogenase, not a kinase. This data is included to showcase the activity of the benzyloxybenzaldehyde scaffold, which holds potential for kinase inhibitor design.

The data clearly indicates that derivatives of benzaldehyde can be potent inhibitors of kinases, with some compounds exhibiting activity in the nanomolar range. For instance, the benzamide derivative NS-187 shows exceptional potency against the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[1] The thiazolamide-benzamide derivatives also demonstrate significant inhibition of both wild-type and a drug-resistant mutant of Bcr-Abl, highlighting the potential of this scaffold to overcome clinical resistance.

Understanding the Bcr-Abl Signaling Pathway

To appreciate the significance of inhibiting Bcr-Abl, it is crucial to understand its role in cellular signaling. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells through the activation of multiple downstream pathways.[4][5][6]

Bcr_Abl_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: The Bcr-Abl signaling network, a key driver in CML.

Inhibition of Bcr-Abl by small molecules, such as the benzamide derivatives mentioned, can effectively shut down these pro-survival signals, leading to the death of cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

To quantitatively assess the inhibitory potential of benzaldehyde derivatives, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Step 1: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Step1 Step2 Step 2: Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step1->Step2 Step3 Step 3: ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) Step2->Step3 End End: Measure Luminescence Step3->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Step-by-Step Methodology

Materials:

  • Kinase of interest (e.g., Bcr-Abl)

  • Kinase-specific substrate

  • ATP

  • Benzaldehyde derivative (test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the benzaldehyde derivative in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to create a concentration gradient. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at 2x the final desired concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes (the optimal time may need to be determined empirically).

  • ATP Depletion:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

  • ADP Detection and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]

Conclusion and Future Directions

The studies highlighted in this guide demonstrate that benzaldehyde derivatives represent a versatile and promising scaffold for the development of potent and selective kinase inhibitors. The ability to readily modify their structure allows for the fine-tuning of their biological activity, as evidenced by the potent inhibition of clinically relevant kinases like Bcr-Abl.

The provided experimental protocol for the ADP-Glo™ kinase assay offers a reliable method for screening and characterizing new benzaldehyde derivatives. Future research should focus on expanding the comparative analysis of these compounds against a broader range of kinases to better understand their selectivity profiles. Furthermore, structure-activity relationship studies, coupled with computational modeling, will be instrumental in the rational design of next-generation benzaldehyde-based kinase inhibitors with improved therapeutic indices. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for cancer and other kinase-driven diseases.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Anticonvulsant Chalcones Derived from 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chalcone Scaffold and the Strategic Role of 3-Chloro-4-fluorobenzaldehyde

For researchers and professionals in drug development, the quest for novel antiepileptic drugs (AEDs) is a continuous effort to improve efficacy and reduce side effects. Among the myriad of molecular frameworks explored, chalcones (1,3-diaryl-2-propen-1-ones) represent a "privileged scaffold" of significant interest. These α,β-unsaturated ketones are not only precursors to flavonoids but also possess a wide spectrum of pharmacological activities, including notable anticonvulsant properties.[1]

The biological activity of chalcones is exquisitely sensitive to the substitution patterns on their two aromatic rings (Ring A, from the acetophenone, and Ring B, from the benzaldehyde). This guide provides a comparative analysis of the structure-activity relationships (SAR) of chalcone analogues, with a specific focus on the utility of This compound as a strategic starting material. The unique electronic properties of this building block—specifically, the electron-withdrawing nature of the chlorine and fluorine atoms—profoundly influence the molecule's reactivity, bioavailability, and interaction with biological targets.[2] Our analysis will synthesize data from preclinical screening to explain the causality behind molecular design and provide validated, field-proven experimental protocols.

Comparative Analysis of Anticonvulsant Activity

The anticonvulsant potential of chalcone derivatives is typically evaluated in rodent models using the Maximal Electroshock Seizure (MES) test, a well-validated screen for generalized tonic-clonic seizures.[3] The endpoint is the abolition of the tonic hindlimb extension, and activity is often quantified by the median effective dose (ED₅₀) or the percentage of animals protected at a given dose.

The following table summarizes representative data for a series of chalcone semicarbazones, illustrating key SAR principles. While a complete data set for a homologous series derived directly from this compound is not available in published literature, these examples effectively demonstrate the impact of substitutions on the benzaldehyde-derived ring (Ring B).

Table 1: Representative Anticonvulsant Activity of Chalcone Semicarbazone Analogues in the MES Test

Compound IDRing B Substituent (from Benzaldehyde)Ring A (from Acetophenone)Activity (% Protection @ 100 mg/kg)Reference
Y2aM 4-N,N-dimethylaminophenyl4-Methoxyphenyl82.70% [1]
Y1fM 4-Methoxyphenyl4-Methoxyphenyl78.52%[1]
Standard Phenytoin (Reference Drug)-80.00%[1]
Y2bM 2-Hydroxyphenyl4-Methoxyphenyl58.93%[1]
Structure-Activity Relationship (SAR) Insights:

From the data, we can derive several key insights into the SAR of these analogues:

  • Influence of Electron-Donating Groups: The most active compound in this series, Y2aM , features a potent electron-donating dimethylamino group at the para-position of Ring B.[1] This suggests that increased electron density on this ring may enhance interaction with the biological target. The 4-methoxy substituted analog (Y1fM ) also shows high activity, reinforcing this observation.[1]

  • Role of the α,β-Unsaturated Carbonyl System: The core –CO–CH=CH– moiety is a critical pharmacophore. Its conjugated system and planarity are essential for biological activity, likely acting as a Michael acceptor or participating in hydrogen bonding and van der Waals interactions at the receptor site.[1]

  • Impact of Halogenation (Inferred): While not shown in the table, the inclusion of halogen atoms, such as in this compound, is a common strategy in medicinal chemistry. The chlorine at the meta-position and fluorine at the para-position are strong electron-withdrawing groups. This electronic modulation can significantly alter the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and the binding affinity of the final chalcone derivative. The presence of chlorine has been specifically noted as favorable for the GABAergic action of chalcones.

Proposed Mechanism of Action: Modulation of the GABAergic System

The anticonvulsant effects of many chalcones are believed to be mediated through the enhancement of GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[2] A key enzyme in this pathway is γ-Aminobutyric Acid Aminotransferase (GABA-AT) , which is responsible for the degradation of the inhibitory neurotransmitter GABA.

By inhibiting GABA-AT, chalcone analogues can increase the synaptic concentration of GABA, leading to greater activation of GABAₐ receptors. This, in turn, increases the influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This reduction in neuronal excitability is the basis of the anticonvulsant effect.

GABA_Mechanism cluster_synapse GABAergic Synapse GABA_AT GABA-AT Enzyme GABA GABA GABA_AT->GABA Degradation Chalcone Chalcone Analog (e.g., from 3-Chloro- 4-fluorobenzaldehyde) Chalcone->GABA_AT Inhibition GABA_Receptor GABAₐ Receptor (Postsynaptic Neuron) GABA->GABA_Receptor Binds to & Activates Increase_GABA Increased Synaptic GABA Concentration Neuron_State Neuronal Hyperpolarization (Reduced Excitability) GABA_Receptor->Neuron_State Leads to Outcome Anticonvulsant Effect

Caption: Proposed mechanism of anticonvulsant action for chalcone analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided. These represent self-validating systems for the synthesis and evaluation of novel chalcone analogues.

Protocol 1: Synthesis of a Representative Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(4-methoxyphenyl)-3-(3-chloro-4-fluorophenyl)prop-2-en-1-one.

Causality: The Claisen-Schmidt condensation is an efficient and robust base-catalyzed reaction between an aldehyde and a ketone to form the core chalcone structure. Ethanol is chosen as a solvent for its ability to dissolve both reactants and the base catalyst, while potassium hydroxide is a strong base that effectively deprotonates the α-carbon of the acetophenone, initiating the reaction.

Synthesis_Workflow start Start dissolve Dissolve 4'-methoxyacetophenone and KOH in Ethanol start->dissolve stir Stir at room temperature (approx. 30 min) dissolve->stir add_aldehyde Add this compound dropwise stir->add_aldehyde react Stir at room temperature (24 hours) add_aldehyde->react monitor Monitor reaction by TLC react->monitor workup Pour into ice-cold water & Acidify with HCl monitor->workup Reaction Complete filter Filter the precipitate workup->filter wash_dry Wash with water & Dry filter->wash_dry recrystallize Recrystallize from Ethanol wash_dry->recrystallize end Pure Chalcone Product recrystallize->end

Caption: Workflow for the Claisen-Schmidt synthesis of a chalcone analog.

Materials & Reagents:

  • 4'-Methoxyacetophenone (1.0 eq)

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (10% aqueous solution)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexane (for TLC mobile phase)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 4'-methoxyacetophenone (1.0 eq) and potassium hydroxide (3.0 eq) in a minimal amount of 95% ethanol.

  • Initiation: Stir the mixture at room temperature for approximately 30 minutes until the KOH is fully dissolved.

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 eq) in ethanol to the flask dropwise over 15 minutes.

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Precipitation: Acidify the aqueous mixture by slowly adding 10% HCl with constant stirring until the pH is neutral (~7). A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any remaining salts.

  • Purification: Dry the crude product and purify it by recrystallization from hot ethanol to yield the pure chalcone.

Protocol 2: Anticonvulsant Screening via the Maximal Electroshock (MES) Test

This protocol outlines the standardized procedure for evaluating anticonvulsant activity in mice.[3]

Causality: The MES test induces a supramaximal seizure, providing a reliable model of generalized tonic-clonic seizures. The abolition of the tonic hindlimb extension phase is a robust and easily measurable endpoint, highly predictive of clinical efficacy for drugs that prevent seizure spread.[3] Phenytoin is used as a positive control because it is a clinically effective AED with a well-characterized profile in this model.

Materials & Equipment:

  • Male albino mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • Test compound, vehicle (e.g., 0.5% Tween 80 in saline), and positive control (e.g., Phenytoin)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

  • Administration syringes (oral or intraperitoneal)

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least 48 hours before the experiment. Fast animals overnight with free access to water.

  • Grouping and Dosing: Divide animals into groups (n=8-10 per group). Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally). Dosing is typically done 30-60 minutes before the test to coincide with the time of peak effect.

  • Electrode Preparation: Just prior to stimulation, apply one drop of topical anesthetic to the corneas of the mouse, followed by a drop of saline to ensure good electrical contact.

  • Stimulation: Place the corneal electrodes on the animal's corneas and deliver the electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[3]

  • Observation: Immediately observe the animal for the characteristic seizure pattern. The key endpoint is the presence or absence of tonic hindlimb extension (a rigid, extended posture of the hind limbs).

  • Data Analysis: An animal is considered "protected" if the tonic hindlimb extension is abolished. Calculate the percentage of animals protected in each group. For quantitative analysis, a range of doses is used to determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Conclusion and Future Directions

The structure-activity relationship of chalcones demonstrates a clear link between chemical structure and anticonvulsant efficacy. The strategic use of precursors like this compound allows for the introduction of key electronic features—namely, halogen-based electron-withdrawing effects—that are known to modulate biological activity. While strong electron-donating groups on Ring B appear highly effective in some series, the continued exploration of halogenated analogues is warranted to optimize pharmacokinetic profiles and binding interactions. The proposed mechanism involving GABA-AT inhibition provides a solid rationale for this class of compounds. The provided protocols offer a validated framework for the synthesis and in vivo evaluation of new, potentially more potent and safer anticonvulsant agents based on the versatile chalcone scaffold.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Drug Development

3-Chloro-4-fluorobenzaldehyde is a key substituted benzaldehyde, serving as a versatile building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its unique substitution pattern with both chlorine and fluorine atoms makes it an important intermediate for creating complex molecules with specific biological activities, including anti-inflammatory and anti-cancer agents.[1] In any synthetic pathway, particularly those destined for pharmaceutical applications, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and yield.

The presence of impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products like 3-chloro-4-fluorobenzoic acid, can have profound consequences.[2] They can interfere with subsequent reaction steps, lead to the formation of undesired and potentially toxic compounds, and complicate the purification of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthetic intermediates.

Comparative Analysis of Core Purity Assessment Techniques

The choice of an analytical method is dictated by the specific information required, the nature of potential impurities, and the available instrumentation. For this compound, a combination of chromatographic and spectroscopic techniques provides a complete purity profile.[3]

Technique Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.Quantification of non-volatile and thermally labile impurities (e.g., benzoic acids).High resolution, excellent quantitation, suitable for a wide range of impurities.May require derivatization for compounds without a UV chromophore.
Gas Chromatography (GC/GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Quantification of volatile impurities, isomers, and residual solvents. Ideal for the main compound.High efficiency for volatile and semi-volatile compounds. GC-MS provides structural identification.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Structural confirmation and identification/quantification of impurities without requiring a reference standard for every impurity.Provides definitive structural information. Quantitative NMR (qNMR) is a primary ratio method.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.

Workflow for Purity Assessment of this compound

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.

Purity_Assessment_Workflow Figure 1. General Purity Assessment Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Primary Analytical Assessment cluster_2 Phase 3: Data Integration & Reporting Sample Synthesized Sample Batch QC Initial QC (Appearance, Solubility) Sample->QC HPLC HPLC-UV Analysis (Non-volatile impurities) QC->HPLC GC GC-FID/MS Analysis (Volatile impurities, Isomers) QC->GC NMR NMR Spectroscopy (Structural ID & Quantitation) QC->NMR Interpret Data Interpretation (Impurity Profiling) HPLC->Interpret GC->Interpret NMR->Interpret Report Final Purity Report (Assay, Impurity Profile) Interpret->Report

Caption: A logical workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for quantifying non-volatile impurities in pharmaceutical intermediates. For this compound, the most anticipated non-volatile impurity is its oxidation product, 3-chloro-4-fluorobenzoic acid.[2] A reversed-phase method using a C18 column is the logical choice, as it effectively retains and separates moderately polar aromatic compounds from their more polar or non-polar impurities based on hydrophobicity.[4] UV detection is ideal because the benzene ring in the target molecule and related impurities provides strong chromophores for sensitive detection.[5]

Detailed Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[4]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • This compound reference standard (>98% purity)[6]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

  • Standard Preparation:

    • Accurately prepare a stock solution of the reference standard in a 50:50 mixture of Acetonitrile and Water to a concentration of 1.0 mg/mL.

    • Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 Acetonitrile/Water mixture to achieve a nominal concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

  • Chromatographic Conditions:

Parameter Value Rationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for retaining aromatic compounds.
Flow Rate 1.0 mL/minProvides good separation efficiency and reasonable run times.
Injection Volume 10 µLStandard volume to avoid column overloading.
Detector Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Column Temperature 30 °CEnsures reproducible retention times.
Gradient Program 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% BThe gradient ensures that both polar and non-polar impurities are eluted and separated effectively.
  • System Suitability:

    • Inject the 0.1 mg/mL standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

  • Data Analysis:

    • Calculate the assay of the sample by comparing the peak area of the main component to the calibration curve generated from the reference standards.

    • Identify and quantify impurities using the principle of area percent or by using reference standards for known impurities if available.

HPLC_Workflow Figure 2. HPLC Experimental Workflow A Prepare Mobile Phase (ACN/H2O/H3PO4) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard & Sample Solutions (1 mg/mL) C Filter Samples (0.45 µm Syringe Filter) B->C F Inject Samples & Standards C->F E Perform System Suitability Test (SST) D->E E->F G Acquire Chromatographic Data F->G H Process Data (Integrate Peaks, Generate Curve) G->H I Calculate Purity & Impurity Profile H->I

Caption: Step-by-step workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC is an exceptionally powerful technique for analyzing volatile compounds like this compound.[7] It excels at separating isomers and detecting residual starting materials or volatile byproducts that might be present. A flame ionization detector (FID) provides excellent quantitative data, while coupling the GC to a mass spectrometer (MS) allows for the definitive identification of unknown impurities by comparing their mass spectra to library databases.[8][9] A standard, non-polar capillary column like an RXI-5Sil MS is suitable for this analysis, providing good separation of aromatic compounds.[8]

Detailed Experimental Protocol: GC-FID/MS

Objective: To identify and quantify volatile impurities, including isomers and starting materials.

Instrumentation:

  • Gas chromatograph with FID and/or Mass Spectrometric detector.[8]

  • Capillary GC column (e.g., 30m x 0.25mm i.d., 0.25µm film thickness, 5% phenyl polysiloxane).

Reagents:

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

  • This compound reference standard (>98% purity)[6]

  • Internal Standard (optional, e.g., dodecane)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in dichloromethane to a concentration of 1.0 mg/mL.

  • Sample Preparation:

    • Prepare a sample solution by dissolving approximately 10 mg of the synthesized product in 10 mL of dichloromethane.

  • Chromatographic Conditions:

Parameter Value Rationale
Carrier Gas Helium or HydrogenInert carrier gas for optimal performance.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with a concentrated sample.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
FID Temperature 300 °CEnsures that eluted compounds are combusted efficiently.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
MS Scan Range 40 - 450 amuCovers the molecular weight of the target compound and expected fragments.
  • Data Analysis:

    • For GC-FID, calculate purity based on the area percent of all integrated peaks.

    • For GC-MS, identify the main peak by its retention time and mass spectrum. A molecular ion peak (M+) at m/z 158, along with a characteristic M+2 peak at m/z 160 (due to the 37Cl isotope), is expected.[10]

    • Search the NIST library for the mass spectra of any impurity peaks to tentatively identify them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is unparalleled for structural elucidation. For purity assessment, ¹H NMR is particularly useful as the spectrum provides a unique fingerprint of the molecule.[10] The integral of each signal is directly proportional to the number of protons it represents, allowing for a straightforward quantitative comparison between the main compound and its impurities, often without the need for an impurity reference standard.[11] ¹⁹F and ¹³C NMR can provide complementary information to confirm the structure and identify impurities that may not be resolved in the proton spectrum.[10]

Protocol: ¹H NMR for Purity Assessment

Objective: To confirm the identity of the synthesized product and to identify and quantify impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-purity internal standard for qNMR (optional, e.g., maleic anhydride)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃.

    • If performing qNMR, add a precisely weighed amount of the internal standard to the sample.

  • Acquisition Parameters:

Parameter Value Rationale
Pulse Program Standard single-pulseStandard for quantitative ¹H NMR.
Relaxation Delay (d1) 30 sA long delay ensures full relaxation of all protons for accurate integration.
Number of Scans 16-64Sufficient scans to achieve a good signal-to-noise ratio.
  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Expected ¹H NMR Chemical Shifts (δ):

      • Aldehyde proton (-CHO): ~9.9 ppm (singlet)[12]

      • Aromatic protons: ~7.5-8.0 ppm (multiplets)[12]

    • Integrate all peaks corresponding to the product and any visible impurities.

    • Calculate the mole percent purity by comparing the integral of a well-resolved product peak to the integrals of impurity peaks, normalized for the number of protons each represents.

Conclusion

No single technique can provide a complete picture of a compound's purity. A multi-faceted approach is essential for a robust and reliable assessment of synthesized this compound. HPLC is the preferred method for quantifying non-volatile impurities like the corresponding carboxylic acid, while GC-MS is superior for identifying volatile byproducts and isomers. NMR serves as the ultimate tool for structural confirmation and provides an orthogonal method for quantification. By judiciously applying these techniques, researchers and drug development professionals can confidently establish the purity of their intermediates, ensuring the quality and integrity of their final products.

References

validation of a synthetic route to a 3-Chloro-4-fluorobenzaldehyde derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 3-Chloro-4-fluorobenzaldehyde

For correspondence: [email protected]

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, valued for the influence of its halogen substituents on molecular properties.[1] This guide provides a comprehensive comparison of two prominent synthetic routes to this key building block: the Vilsmeier-Haack formylation of 2-chloro-1-fluorobenzene and the oxidation of (3-chloro-4-fluorophenyl)methanol. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document serves as a critical resource for researchers, chemists, and process development professionals to select the most appropriate synthetic strategy based on their specific laboratory or industrial needs.

Introduction

The strategic incorporation of chlorine and fluorine atoms into aromatic scaffolds is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] this compound, with its distinct substitution pattern, offers a versatile platform for the construction of complex molecular architectures in medicinal and materials chemistry.[1] The aldehyde functionality serves as a synthetic handle for a wide array of transformations, while the halogen atoms can influence binding affinities, metabolic stability, and lipophilicity.[1][2]

Given its industrial importance, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance. This guide will dissect two common, yet mechanistically distinct, approaches to its synthesis. The first, a direct formylation of an electron-rich aromatic precursor via the Vilsmeier-Haack reaction, and the second, a two-step approach involving the generation of a benzyl alcohol intermediate followed by its oxidation.

Synthetic Route Comparison

The choice of a synthetic pathway is often a balance between yield, purity, cost of starting materials, reaction conditions, and scalability. Below is a summary of the key performance indicators for the two discussed methods.

Parameter Route 1: Vilsmeier-Haack Formylation Route 2: Oxidation of Benzyl Alcohol
Starting Material 2-Chloro-1-fluorobenzene3-Chloro-4-fluorobenzyl alcohol
Key Reagents DMF, POCl₃Oxidizing agent (e.g., PCC, TEMPO)
Typical Yield ~77%[3]High (often >90%)
Reaction Steps One-pot formylationTwo steps (if starting from the halide)
Scalability Well-established for industrial scaleScalable, but may require specialized oxidants
Safety Concerns Use of corrosive POCl₃Depends on the oxidant; some are hazardous
Cost-Effectiveness Generally cost-effectiveCan be more expensive due to the cost of the alcohol and oxidant

Route 1: Vilsmeier-Haack Formylation of 2-Chloro-1-fluorobenzene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[4][5] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a weak electrophile.[3][6][7]

Mechanistic Rationale

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7] Subsequently, the electron-rich 2-chloro-1-fluorobenzene attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The fluorine and chlorine atoms are ortho, para-directing, and the formylation occurs predominantly at the para-position to the fluorine atom due to steric hindrance at the ortho positions.[6] A final hydrolysis step during work-up converts the resulting iminium salt to the desired aldehyde.[5][6]

Experimental Protocol

Materials:

  • 2-Chloro-1-fluorobenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-1-fluorobenzene (1.0 equiv) in DMF, add POCl₃ (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NaOAc.

  • Dilute the mixture with water and extract with Et₂O (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.[3]

Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-chloro-1-fluorobenzene in DMF B Cool to 0 °C A->B C Add POCl₃ dropwise B->C D Warm to RT and stir for 6-8h C->D E Cool to 0 °C and quench with aq. NaOAc D->E F Extract with Et₂O E->F G Wash with brine and dry over Na₂SO₄ F->G H Filter and concentrate G->H I Silica gel column chromatography H->I J Obtain pure this compound I->J

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Route 2: Oxidation of (3-Chloro-4-fluorophenyl)methanol

This route involves the oxidation of a primary alcohol to an aldehyde. This is a common and often high-yielding transformation in organic synthesis. The starting alcohol, (3-chloro-4-fluorophenyl)methanol, can be prepared from the corresponding halide via a Grignard reaction followed by formylation or by reduction of the corresponding carboxylic acid.

Mechanistic Rationale

The oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[8] Reagents such as Pyridinium Chlorochromate (PCC) or conditions like Swern or Dess-Martin oxidation are commonly employed.[2] Another effective method is the TEMPO-catalyzed oxidation, which uses a stable nitroxyl radical as the catalyst and a stoichiometric oxidant like sodium hypochlorite.[9] These methods are generally selective for the formation of the aldehyde.[8][9]

Experimental Protocol (using PCC)

Materials:

  • (3-Chloro-4-fluorophenyl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a stirred suspension of PCC (1.5 equiv) in anhydrous DCM, add a solution of (3-chloro-4-fluorophenyl)methanol (1.0 equiv) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional Et₂O.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Workflow Diagram

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) A Suspend PCC in anhydrous DCM B Add solution of (3-chloro-4-fluorophenyl)methanol in DCM A->B C Stir at RT for 2-4h B->C D Dilute with Et₂O C->D E Filter through silica gel D->E F Concentrate the filtrate E->F G Distillation or column chromatography F->G H Obtain pure this compound F->H G->H

Caption: Workflow for the Oxidation of (3-Chloro-4-fluorophenyl)methanol.

Comparative Analysis and Conclusion

Vilsmeier-Haack Formylation: This one-pot reaction is an elegant and direct method to introduce a formyl group onto the aromatic ring. Its primary advantages are the relatively low cost of starting materials and its proven scalability. However, the use of phosphorus oxychloride requires careful handling due to its corrosive nature. The yield, while good, may be lower than the oxidation route, and purification by column chromatography is often necessary.

Oxidation of Benzyl Alcohol: This route typically provides higher yields and a cleaner product, sometimes pure enough without extensive purification. The main drawback is the potential need to synthesize the starting alcohol, adding a step to the overall process. The choice of oxidizing agent is critical; while PCC is effective, it is a chromium-based reagent with associated toxicity and disposal concerns. More modern and greener alternatives like TEMPO-catalyzed oxidations are increasingly preferred.

Recommendation:

For large-scale industrial production where cost is a primary driver, the Vilsmeier-Haack formylation is likely the more economical choice, despite the handling requirements for POCl₃. For laboratory-scale synthesis, especially where high purity is paramount and the cost of reagents is less of a concern, the oxidation of (3-chloro-4-fluorophenyl)methanol offers a reliable and high-yielding alternative. The selection of a greener oxidizing system for this route would further enhance its appeal.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, purity needs, available equipment, and cost constraints. Both methods presented here are robust and validated approaches to a key synthetic intermediate.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective transformation of functionalized aromatic compounds is a cornerstone of synthesis. 3-Chloro-4-fluorobenzaldehyde is a valuable building block, featuring an aldehyde for diverse derivatization and halogen atoms that offer sites for cross-coupling reactions. The choice of catalyst is paramount in dictating the yield, selectivity, and overall success of its subsequent chemical transformations.

This guide provides an in-depth comparison of catalyst systems for two critical reactions of this compound: the chemoselective hydrogenation of the aldehyde and the Suzuki-Miyaura cross-coupling at the C-Cl bond. The insights provided are grounded in established catalytic principles and data from analogous systems, offering a framework for rational catalyst selection and experimental design.

Part 1: Chemoselective Catalytic Hydrogenation: Preserving the Halogen Framework

The reduction of the aldehyde moiety in this compound to the corresponding benzyl alcohol is a foundational transformation. A primary challenge in this synthesis is the prevention of hydrodehalogenation, the undesired cleavage of the carbon-chlorine or carbon-fluorine bonds. The selection of a catalyst with high chemoselectivity for the carbonyl group is therefore critical.

Comparative Analysis of Hydrogenation Catalysts

We will compare three classes of catalysts for this transformation: a modern manganese-based homogeneous catalyst, and two traditional heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney Nickel.

Catalyst SystemTypical ConditionsAldehyde Reduction YieldHydrodehalogenationKey AdvantagesKey Disadvantages
Mn(I)-PNP Pincer Complex 50 bar H₂, EtOH, 25°C, 18 h>95% (for 4-fluorobenzaldehyde)[1]Minimal to None[1]High chemoselectivity, mild conditions, base-free[1]Homogeneous (may require more complex product separation), higher initial cost.
5% Pd/C 1-10 bar H₂, various solvents, 25-50°CVariable, often >90%Significant risk, especially for C-Cl bond[2][3]Readily available, cost-effective, easily removed by filtration.Lower chemoselectivity, potential for over-reduction and dehalogenation.[2][3]
Raney Nickel 50-100 bar H₂, various solvents, 50-100°CTypically >85%High risk of dehalogenation, particularly C-Cl.[2][3]Low cost, effective for many reductions.Pyrophoric nature requires careful handling, often requires higher pressures and temperatures.[4]
Mechanistic Insights and Rationale for Catalyst Selection

The high chemoselectivity of the Manganese(I) pincer complex stems from its ability to activate hydrogen and the aldehyde substrate through a cooperative mechanism that does not readily facilitate the oxidative addition into the C-Cl bond, which is the primary pathway for dehalogenation with palladium catalysts.[1]

Palladium on carbon, while a workhorse in hydrogenation, is well-known to catalyze hydrodehalogenation. The reactivity order for this side reaction over Pd/C is generally C-Br > C-Cl > C-I > C-F.[2][3] For a substrate like this compound, the C-Cl bond is at significant risk. Raney Nickel also displays high activity for hydrodehalogenation.[2][3]

For applications where the preservation of the halogenated aromatic core is essential for subsequent reactions (e.g., cross-coupling), a catalyst system demonstrating high chemoselectivity, such as the manganese pincer complex, is the superior choice, despite its higher initial cost and homogeneous nature.

Experimental Workflow: Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve this compound in Ethanol B Add Catalyst (e.g., 0.1 mol% Mn(I) complex) A->B C Pressurize Reactor with H₂ (50 bar) B->C D Stir at 25°C for 18 hours C->D E Vent Reactor & Purge with N₂ D->E F Remove Solvent in vacuo E->F G Analyze Crude Product (NMR, GC-MS) F->G

Caption: General workflow for the catalytic hydrogenation of this compound.

Detailed Protocol: Chemoselective Hydrogenation using a Manganese Catalyst

This protocol is adapted from the procedure for the hydrogenation of 4-fluorobenzaldehyde.[1]

  • Reactor Preparation: A high-pressure autoclave is charged with this compound (2.0 mmol) and a magnetic stir bar.

  • Catalyst Addition: The Manganese(I) PNP pincer catalyst (0.05 - 0.1 mol%) is added.

  • Solvent Addition: Anhydrous ethanol (4 mL) is added to dissolve the substrate and catalyst.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 bar H₂. The reaction mixture is stirred at 25°C for 18 hours.

  • Work-up: The reactor is carefully depressurized and purged with nitrogen. The solvent is removed under reduced pressure.

  • Analysis: The crude product, (3-chloro-4-fluorophenyl)methanol, is analyzed by ¹H NMR, ¹⁹F NMR, and GC-MS to determine conversion and selectivity.

Part 2: Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For this compound, the C-Cl bond is the more reactive site for palladium-catalyzed cross-coupling compared to the C-F bond. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating the use of highly active catalyst systems.[5][6][7]

Comparative Analysis of Suzuki-Miyaura Catalysts for Aryl Chlorides

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of aryl chlorides is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step.[8]

Catalyst System (Precatalyst + Ligand)Typical ConditionsExpected YieldKey AdvantagesKey Disadvantages
Pd₂(dba)₃ + SPhos Toluene/H₂O, K₃PO₄, 80-100°C>90%High activity for unactivated aryl chlorides, broad substrate scope.[8]Air-sensitive ligand, higher cost.
Pd(OAc)₂ + tBuXPhos MeCN/H₂O, K₃PO₄, 70°C>85%Excellent for sterically hindered substrates.[9]Ligand can be costly.
Pd(PPh₃)₄ Toluene, Na₂CO₃, 100-110°CLow to moderate (<50%)Readily available, classic catalyst.Generally poor activity for aryl chlorides.[6]
Mechanistic Insights and Rationale for Catalyst Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[5][8] The oxidative addition of the aryl chloride to the Pd(0) center is the rate-limiting step. Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and tBuXPhos facilitate this step by creating a coordinatively unsaturated, electron-rich Pd(0) species that is highly reactive towards the C-Cl bond.[8] Traditional ligands like triphenylphosphine (PPh₃) are less effective for this challenging substrate.[6]

The choice between SPhos and tBuXPhos may depend on the specific boronic acid partner, with tBuXPhos often showing excellent performance for sterically demanding couplings.[9] For a general, high-yielding coupling of this compound, a catalyst system based on a dialkylbiaryl phosphine ligand is strongly recommended.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Chloride, Boronic Acid, and Base (K₃PO₄) B Add Pd Precatalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., SPhos) A->B C Add Degassed Solvents (Toluene/H₂O) B->C D Heat at 80-100°C until completion C->D E Cool to RT, Dilute with Organic Solvent D->E F Wash with Water & Brine, Dry over Na₂SO₄ E->F G Purify by Column Chromatography F->G

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling using a Pd/SPhos Catalyst

This protocol is a representative procedure for the coupling of an aryl chloride.[8]

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, a Schlenk tube is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and SPhos (0.04 mmol) are added.

  • Solvent Addition: Degassed toluene (5 mL) and degassed water (0.5 mL) are added.

  • Reaction: The Schlenk tube is sealed and the mixture is heated to 100°C with vigorous stirring until the starting material is consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the biaryl product.

Conclusion

The selection of an appropriate catalyst is a critical decision in the synthetic utilization of this compound. For the chemoselective hydrogenation of the aldehyde, modern homogeneous catalysts like manganese pincer complexes offer superior selectivity over traditional heterogeneous catalysts by minimizing undesired hydrodehalogenation. For Suzuki-Miyaura cross-coupling at the C-Cl bond, the use of palladium catalysts equipped with bulky, electron-rich phosphine ligands such as SPhos or tBuXPhos is essential to overcome the low reactivity of the aryl chloride and achieve high yields. By understanding the mechanistic principles behind catalyst performance, researchers can make informed decisions to optimize their synthetic routes and achieve their target molecules with greater efficiency and selectivity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4-fluorobenzaldehyde, a versatile yet hazardous aromatic aldehyde.[1] By understanding the "why" behind each step, you can ensure the safety of your team and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as a hazardous substance with the following key characteristics:

  • Irritant: It is known to cause skin and serious eye irritation.[2] Inhalation may also lead to respiratory irritation.[2][3]

  • Combustibility: It is a combustible liquid with a flash point of 113 °C (235.4 °F) in a closed cup.[3]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[3][4] Contact with these substances can lead to vigorous reactions.

  • Hazardous Decomposition: Under fire conditions, it can decompose to produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[3][4]

A summary of its key safety and physical properties is provided in the table below.

PropertyValueSource
CAS Number 34328-61-5
Molecular Formula C₇H₄ClFO[1]
Appearance White or colorless to light yellow powder, lump, or clear liquid.[1][1]
Melting Point 28-30 °C[3]
Boiling Point 66-72 °C[1]
Flash Point 113 °C (closed cup)[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the safe disposal of this compound, from the point of generation to final removal by a certified hazardous waste contractor.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Unused reagent, reaction quench, contaminated materials) B Hazard Assessment (Consult SDS, identify as halogenated organic waste) A->B C Segregation (Separate from non-halogenated & incompatible wastes) B->C D Container Selection (Chemically resistant, leak-proof, with secure cap) C->D E Waste Accumulation (In a designated Satellite Accumulation Area - SAA) D->E F Labeling ('Hazardous Waste', full chemical name, hazard pictograms) E->F H Full Container Management (Securely seal, do not overfill) E->H When adding waste G Log Keeping (Record additions to the waste container) F->G I Transfer to Central Accumulation Area (CAA) (Arrange for pickup by EHS) H->I When container is full J Final Disposal (Transport by certified hazardous waste vendor) I->J

Caption: Decision workflow for the safe disposal of this compound.

Before handling any waste containing this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The required personal protective equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.[4]

  • Respiratory Protection: If there is a risk of inhaling vapors or mists, use a NIOSH-approved respirator with appropriate cartridges.[3]

Proper waste characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Identify as Hazardous Waste: Due to its irritant properties and halogenated nature, this compound and materials contaminated with it must be treated as hazardous waste.[2][4]

  • Segregate as Halogenated Organic Waste: This is a critical step. Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration.[7][8] Commingling them with non-halogenated waste streams can complicate and increase the cost of disposal.[8]

    • Do NOT mix with:

      • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[8]

      • Strong acids, bases, or oxidizing agents.[3][4]

      • Aqueous waste streams.[9]

The integrity of the waste container is essential to prevent leaks and exposures.[5][10]

  • Container Selection: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[5] The container must be in good condition and free from leaks.

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[7][8] Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

  • Accumulation: Keep the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[5]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][7] This is a common regulatory violation and is crucial for preventing the release of vapors.

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Decontamination: Thoroughly clean the spill area with soap and water.[3] All contaminated cleaning materials (e.g., wipes, gloves) must also be disposed of as hazardous waste.

The final disposal of hazardous waste must be handled by trained professionals in compliance with all federal, state, and local regulations.[6][10]

  • Full Containers: Do not overfill waste containers. Leave adequate headspace (at least 10%) to allow for expansion.

  • EHS Pickup: Once the container is full, ensure it is securely sealed and properly labeled. Contact your institution's EHS department to arrange for the pickup and transfer of the waste to a Central Accumulation Area (CAA).

  • Manifesting: The waste will be tracked using a hazardous waste manifest system from the point of generation to its final treatment or disposal facility, ensuring a "cradle to grave" chain of custody as mandated by the EPA.[5][10]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public well-being.

References

Navigating the Safe Handling of 3-Chloro-4-fluorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-Chloro-4-fluorobenzaldehyde is foundational to innovation. This versatile aromatic aldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals, demands a commensurate level of respect and caution in its handling.[1] This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for managing this compound safely and effectively in a laboratory setting. Here, we will explore the "why" behind each safety protocol, ensuring that every step is a self-validating component of a secure research environment.

Understanding the Hazard Profile of this compound

Before any handling protocol is established, a thorough understanding of the inherent risks is paramount. This compound (CAS No: 34328-61-5) is classified under the Globally Harmonized System (GHS) as a substance that requires careful management.[2]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][3]

These classifications are not abstract warnings; they represent a direct chemical threat to tissue. The aldehyde functional group can react with biological macromolecules, while the halogenated aromatic ring contributes to the compound's reactivity and potential for systemic effects. Therefore, our primary directive is to establish a robust barrier between the chemical and the researcher.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of simple compliance but a critical, evidence-based decision to mitigate specific, identified risks. For this compound, a multi-layered approach is essential.

Hand Protection: Selecting the Right Glove

The most probable route of exposure is dermal contact. Standard thin-gauge nitrile gloves, while offering splash protection, may not provide sufficient resistance for prolonged handling. Aromatic aldehydes can be aggressive towards certain elastomers.

  • Recommendation: Double-gloving is mandatory. The inner glove should be a standard nitrile examination glove. The outer glove must be of a material with demonstrated resistance to aromatic aldehydes.

  • Causality: Based on chemical resistance data for similar compounds, Butyl rubber or Neoprene gloves are recommended for outer protection.[4][5] Butyl rubber, in particular, offers excellent protection against aldehydes and ketones.[3] Nitrile has only fair resistance to benzaldehyde, a related compound, making it unsuitable as the primary barrier for anything more than incidental contact.[4][6][7] The dual-glove system provides a robust barrier and allows for the safe removal of the potentially contaminated outer glove without exposing the skin.

Table 1: Glove Material Chemical Resistance Profile (Selected Aldehydes)

Glove MaterialAcetaldehyde RatingBenzaldehyde RatingGeneral Recommendation for this compound
NeopreneVery GoodFairGood (Outer Glove)
Butyl RubberVery GoodGoodVery Good (Outer Glove)
NitrileGoodGoodFair (Inner glove for splash protection)
Natural LatexGoodFairNot Recommended (due to potential for allergies and only fair resistance)

Source: Adapted from U.S. Department of Energy (Occupational Safety and Health Technical Reference Manual) data.[4]

Eye and Face Protection: Shielding from Splashes and Vapors

Given its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[2][8]

  • Recommendation: Chemical splash goggles that meet ANSI Z87 standards are the minimum requirement. For procedures with a higher risk of splashing (e.g., transfers of larger volumes), a full-face shield worn over chemical splash goggles is required.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or irritating vapors. A full-face shield provides an additional layer of protection for the entire face.

Body Protection: The Laboratory Coat
  • Recommendation: A knee-length laboratory coat, preferably with knit cuffs, should be worn at all times.

  • Causality: The lab coat protects the skin and personal clothing from accidental spills and contamination. Knit cuffs provide a snug fit around the wrist, preventing chemicals from entering the sleeve.

Respiratory Protection: Preventing Inhalation

As a respiratory irritant, all work with this compound should be performed within a certified chemical fume hood to minimize vapor inhalation.[2][3][9] However, in situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), respiratory protection is necessary.

  • Recommendation: A NIOSH-approved air-purifying respirator with a combination Organic Vapor/Acid Gas (OV/AG) cartridge.[10][11] This corresponds to the European "ABEK" type filter mentioned in some safety data sheets.[12]

  • Causality: The "Organic Vapor" component (NIOSH color code: Black) is necessary to adsorb the aldehyde vapors. The "Acid Gas" component (NIOSH color code: White) is critical because halogenated organic compounds can decompose or hydrolyze to form acidic byproducts like hydrogen chloride (HCl).[13] A combination cartridge ensures protection against both the parent compound and its potential degradation products.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential for minimizing risk. This protocol outlines the key phases of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS & SOP prep2 Assemble all Materials & PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Don PPE Correctly prep3->handle1 Proceed to Handling handle2 Perform all manipulations in Fume Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 Proceed to Cleanup clean2 Decontaminate Glassware clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the inner nitrile gloves, followed by the outer butyl rubber or neoprene gloves. Ensure the outer glove cuffs are pulled over the cuffs of the lab coat.[14][15]

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Grasping it from the inside at the shoulders, peel it off and fold it so the contaminated exterior is folded inward. Place it in a designated receptacle for laundering or disposal.

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.

  • Respirator (if worn): Remove without touching the front of the cartridge or mask.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.[14][15]

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical component of the chemical lifecycle, essential for both laboratory safety and environmental protection. As a halogenated aromatic compound, waste containing this compound requires specific handling.

1. Waste Segregation (The Cardinal Rule):

  • Dedicated Waste Container: All waste contaminated with this compound (including rinsates, used gloves, and absorbent materials) must be collected in a dedicated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste." [3]

  • Causality: Do not mix halogenated waste with non-halogenated organic waste.[3] Halogenated compounds require specific, high-temperature incineration for complete destruction and to prevent the formation of toxic dioxins. Mixing waste streams complicates and significantly increases the cost of disposal.[11]

2. Decontamination of Glassware:

  • Rinse all contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) inside a chemical fume hood.

  • This rinsate is considered hazardous and must be collected in the designated halogenated organic waste container.[3]

3. Potential for Neutralization (Proceed with Caution): While some aldehydes can be neutralized to less harmful substances before disposal, this must be approached with extreme caution for halogenated compounds. A common method for aldehyde neutralization involves treatment with sodium pyrosulfite or sodium bisulfite.[16] However, the reaction with a halogenated aromatic aldehyde should be validated on a small scale by trained personnel before being adopted as a standard procedure.

4. Final Disposal Procedure:

  • Collection: Collect all waste streams (liquid, solid PPE, contaminated materials) in the designated "Halogenated Organic Waste" container.

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.[3]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.

By adhering to these rigorous safety, handling, and disposal protocols, you build a system of trust and reliability in your laboratory's operations, ensuring that your pursuit of scientific advancement is conducted with the highest commitment to safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.